molecular formula C11H7F2NO B6414002 2-(3,4-Difluorophenyl)pyridin-4(1H)-one CAS No. 1261934-78-4

2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Cat. No.: B6414002
CAS No.: 1261934-78-4
M. Wt: 207.18 g/mol
InChI Key: OCUYNKHTVXEFBY-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C11H7F2NO and its molecular weight is 207.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-Difluorophenyl)-4-hydroxypyridine, 95% is 207.04957017 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-Difluorophenyl)pyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Difluorophenyl)pyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-2-1-7(5-10(9)13)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUYNKHTVXEFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C=CN2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692511
Record name 2-(3,4-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-78-4
Record name 2-(3,4-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Executive Summary

2-(3,4-Difluorophenyl)pyridin-4(1H)-one represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Structurally, it combines a polar, hydrogen-bond-rich pyridone core with a lipophilic, metabolically robust 3,4-difluorophenyl tail.[1] This specific architecture is frequently utilized as a core pharmacophore in the design of p38 MAP kinase inhibitors , antimalarial agents , and phosphorescent OLED ligands .[1][2]

This guide provides a comprehensive analysis of its chemical behavior, synthetic pathways, and biological utility, moving beyond basic properties to explore the why and how of its application in high-value research.[1]

Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 2-(3,4-Difluorophenyl)pyridin-4(1H)-one[3][1][2]

  • Common Scaffolds: 2-aryl-4-pyridone; 2-arylpyridin-4-ol[1][2]

  • Molecular Formula: C₁₁H₇F₂NO[1][2][4][5]

  • Molecular Weight: 207.18 g/mol [1][2]

Tautomeric Equilibrium (The "Chameleon" Effect)

A critical feature of this molecule is its prototropic tautomerism. While often drawn as the hydroxypyridine in diverse databases, the 4-pyridone (keto) tautomer predominates in both the solid state and polar solvents (like DMSO or water) due to the significant resonance stabilization energy of the amide-like backbone.

  • Pyridone Form (A): Favored in polar media; acts as a hydrogen bond donor (N-H) and acceptor (C=O).[1][2] This is the bioactive conformation for many kinase targets.

  • Hydroxypyridine Form (B): Favored in the gas phase or non-polar solvents; acts as an amphoteric phenol-like species.[1][2]

Tautomerism cluster_0 Tautomeric Equilibrium Pyridone 4-Pyridone Form (Polar/Bioactive) Major Tautomer Hydroxy 4-Hydroxypyridine Form (Non-polar/Gas Phase) Minor Tautomer Pyridone->Hydroxy  K_eq << 1  

Caption: Tautomeric equilibrium heavily favors the pyridone form in physiological conditions, essential for target binding.[1]

The "Fluorine Effect"

The 3,4-difluoro substitution pattern is not arbitrary; it is a strategic medicinal chemistry optimization:

  • Metabolic Blocking: The 3- and 4-positions of the phenyl ring are primary sites for Cytochrome P450 oxidative metabolism.[1][2] Fluorine substitution blocks these "soft spots," significantly extending the molecule's half-life (

    
    ).[1]
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the phenyl ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.[3][1]
    

Synthetic Protocols

Two primary routes are recommended based on scale and available starting materials.

Method A: Suzuki-Miyaura Coupling (Recommended for Library Synthesis)

This modular approach allows for the late-stage introduction of the difluorophenyl group, making it ideal for SAR (Structure-Activity Relationship) studies.[3][1][2]

  • Step 1: Protection of 4-hydroxypyridine (if starting from pyridone) or use of 2-chloro-4-methoxypyridine.[1][2]

  • Step 2: Palladium-catalyzed cross-coupling with 3,4-difluorophenylboronic acid.[3][1][2]

  • Step 3: Acidic deprotection (demethylation) to reveal the pyridone.[2]

Protocol:

  • Reagents: 2-chloro-4-methoxypyridine (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).[3][1][2]

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Reflux at 100°C for 12 hours under N₂ atmosphere.

  • Deprotection: Treat the intermediate with HBr/AcOH or BBr₃ in DCM at 0°C to reflux to cleave the methyl ether.

  • Purification: The final pyridone often precipitates upon neutralization or requires reverse-phase HPLC due to its polarity.[1][2]

Method B: Cyclocondensation (Recommended for Scale-Up)

A classic approach constructing the pyridine ring from linear precursors.[1][2]

  • Reagents: Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate + DMF-DMA

    
     Enaminone intermediate.[1][2]
    
  • Cyclization: Reaction with ammonia or primary amines.[1][2]

Synthesis Start1 2-Chloro-4-methoxypyridine Step1 Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) Start1->Step1 Start2 3,4-Difluorophenylboronic Acid Start2->Step1 Inter Intermediate: 2-(3,4-difluorophenyl)-4-methoxypyridine Step1->Inter Step2 Deprotection (HBr/AcOH or BBr3) Inter->Step2 Final Target: 2-(3,4-Difluorophenyl)pyridin-4(1H)-one Step2->Final

Caption: Modular synthesis via Suzuki coupling allows for rapid analog generation.[1][2]

Physicochemical Profiling

PropertyValue / DescriptionImplications for Drug Design
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; good balance for membrane permeability.[1][2]
pKa (Pyridone NH) ~11.0Weakly acidic; remains neutral at physiological pH (7.4).[1][2]
pKa (Pyridine N) ~3.2 (Protonation)The oxygen atom reduces the basicity of the ring nitrogen compared to pyridine.
H-Bond Donors 1 (N-H)Critical for hinge-region binding in kinases.[1][2]
H-Bond Acceptors 1 (C=O)Accepts H-bonds from backbone amides.[1][2]
Solubility Low in water; High in DMSOFormulation often requires co-solvents (PEG400) or mesylate salt formation.[1][2]

Biological & Pharmacological Context

Kinase Inhibition (The "Hinge Binder")

The 2-aryl-4-pyridone scaffold is a classic bioisostere for the quinazolinone or imidazole cores found in many kinase inhibitors.[1][2]

  • Mechanism: The lactam (NH-C=O) motif mimics the hydrogen bonding pattern of Adenine.[2] It binds to the "hinge region" of kinases (e.g., p38 MAPK, PIM1) via a donor-acceptor pair.[1]

  • Specificity: The 3,4-difluorophenyl group sits in the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region), providing selectivity over other kinases.[3][1]

Antimalarial Activity

Research into 4(1H)-pyridones has shown they function as inhibitors of the plasmodial electron transport chain (specifically targeting the cytochrome bc1 complex).[2] The lipophilic difluorophenyl tail aids in penetrating the parasite's membranes.

OLED Materials

While primarily a pharmaceutical intermediate, the deprotonated form (2-aryl-4-pyridinate) acts as an ancillary ligand in Iridium(III) complexes, tuning the emission towards the blue spectrum due to the electron-withdrawing fluorine atoms.[3][1][2]

Handling, Safety & Stability

  • Stability: The compound is chemically stable at room temperature.[1][2] It is resistant to hydrolysis but can oxidize under harsh conditions (e.g., KMnO₄).[1]

  • Handling:

    • Inhalation: Use a fume hood.[1][2] The powder can be an irritant to the respiratory tract.[4]

    • Storage: Keep in a cool, dry place. Hygroscopicity is generally low, but desiccation is recommended for analytical standards.[1]

  • Solubility for Assays: Dissolve in 100% DMSO to create a 10 mM stock solution. Avoid freeze-thaw cycles; aliquot into single-use vials.

References

  • Tong, L., et al. (1997).[1][6] "A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket."[6] Nature Structural Biology, 4, 311–316.[1][6] Link

  • Yeates, C. L., et al. (2008).[1] "Synthesis and structure-activity relationships of 4-pyridones as antimalarials." Journal of Medicinal Chemistry, 51(9), 2845-2852.[1] Link[1]

  • Bode, J. W., & Hinklin, R. J. (2018).[1] "Pyridone and Pyridinone Synthesis." Organic Reactions.[1][2][7] (General synthetic reference for the scaffold).

  • Sigma-Aldrich. "p38 MAP Kinase Inhibitor (CAS 219138-24-6) Product Information."[1][2][8] (Demonstrates the utility of the fluorophenyl-pyridine motif). Link

Sources

Thermodynamic Stability of Difluorophenyl Substituted Pyridinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Focus: Thermodynamic equilibrium, atropisomerism, and solid-state dynamics of the N-(difluorophenyl)-2-pyridinone scaffold.

Introduction: The Privileged Scaffold

The N-aryl-2-pyridinone scaffold is a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Pirfenidone (antifibrotic) and critical clinical candidates for p38 MAP kinase , HIV-1 reverse transcriptase , and IDH1 inhibition.

However, the introduction of a difluorophenyl group—typically to block metabolic soft spots or modulate lipophilicity—introduces complex thermodynamic behaviors. This guide dissects the thermodynamic stability of this specific scaffold across three dimensions:

  • Electronic Thermodynamics: Tautomeric equilibria driven by the electron-deficient fluoroaryl ring.

  • Conformational Thermodynamics: Rotational energy barriers (atropisomerism) created by ortho-fluorine substitution.

  • Solid-State Thermodynamics: Crystal lattice energy, polymorphism, and solubility profiles.

Electronic Thermodynamics: Tautomeric Equilibrium

The core stability question for any pyridinone is the lactam-lactim tautomerism (2-pyridone vs. 2-hydroxypyridine). While the 2-pyridone (lactam) form is generally favored in the solid state and polar solvents, the N-(difluorophenyl) substitution perturbs this equilibrium via electronic withdrawal.

The Dipole-Driven Stability

The 2-pyridone form possesses a significant dipole moment (~6 D) compared to the 2-hydroxypyridine (~1.5 D).

  • Mechanism: The difluorophenyl ring is highly electron-withdrawing (

    
     for F is 0.52). When attached to the pyridinone nitrogen, it pulls electron density from the ring, theoretically destabilizing the positive charge accumulation on the nitrogen in the dipolar resonance form of the pyridone.
    
  • Thermodynamic Outcome: Despite this withdrawal, the aromaticity of the amide resonance and the strong intermolecular dimerization enthalpy (approx. -15 kcal/mol for dimers) keep the equilibrium shifted toward the 2-pyridone form in biological media and solid phases.

Tautomeric Ratio ( )

The equilibrium constant


 is solvent-dependent.
  • In Water/Plasma:

    
     (Pyridone exclusive).
    
  • In Non-polar Solvents (e.g.,

    
    ): 
    
    
    
    decreases, but the N-substitution prevents the formation of the OH-N intermolecular network seen in unsubstituted pyridones.

Critical Insight for Drug Design:

Do not screen for the hydroxypyridine tautomer in docking studies unless the binding pocket is extremely hydrophobic and lacks H-bond donors. The thermodynamic penalty to desolvate and tautomerize to the hydroxy form is typically >5 kcal/mol, rendering it irrelevant for binding affinity in most kinases (e.g., p38).

Conformational Thermodynamics: Atropisomerism

The most critical stability parameter for difluorophenyl pyridinones is the rotation around the N-C(phenyl) bond. This is often overlooked until late-stage development, leading to "magical methyl" effects or unexpected racemizaton.

The Ortho-Fluorine Effect

The rotational barrier (


) is dictated by the steric clash between the pyridinone carbonyl/C6-hydrogen and the ortho-substituents on the phenyl ring.
  • 2,4-Difluorophenyl: Only one ortho-fluorine.

    • 
       kcal/mol.
      
    • Class 1 Atropisomer: Rapid rotation at room temperature.[1] The molecule exists as a time-averaged planar or twisted species. It is thermodynamically stable as a racemate (no chiral concerns).

  • 2,6-Difluorophenyl: Two ortho-fluorines.

    • 
       kcal/mol (depending on pyridinone C6 substitution).
      
    • Class 2 Atropisomer: Rotation is slow on the NMR timescale but fast on the shelf-life timescale.

    • Risk: If the pyridinone has a C6 substituent (e.g., methyl), the barrier can exceed 25 kcal/mol, leading to separable atropisomers. This transforms a "achiral" drug into a mixture of enantiomers that must be controlled.

Visualization of Rotational Energy Landscape

The following diagram illustrates the potential energy surface for the rotation of the N-Aryl bond.

Atropisomerism cluster_legend Thermodynamic Stability Factors GroundState Ground State (Twisted Conformation) Minima TS_Barrier Transition State (Planar Conformation) Maxima GroundState->TS_Barrier Activation (+ΔG‡) Rotamer_B Rotamer B (P-isomer) TS_Barrier->Rotamer_B Rotation Rotamer_A Rotamer A (M-isomer) Rotamer_A->GroundState Relaxation Rotamer_B->TS_Barrier Reversion F1 2,6-Difluoro: High Barrier (>20 kcal/mol) F2 2,4-Difluoro: Low Barrier (<15 kcal/mol)

Figure 1: Energy landscape of N-aryl bond rotation. The height of the Transition State (TS) is determined by the steric bulk of ortho-fluorines.

Solid-State Thermodynamics

The thermodynamic stability of the solid form (polymorph) determines solubility and bioavailability. Difluorophenyl pyridinones often exhibit conformationally gated polymorphism .

Crystal Packing Drivers
  • 
    -
    
    
    
    Stacking:
    The electron-deficient difluorophenyl ring creates strong quadrupole interactions with the electron-rich pyridinone ring of neighboring molecules.
  • Dipole Alignment: The carbonyl groups align antiparallel in the most stable lattice.

Stability Data Summary

The following table summarizes typical thermodynamic parameters for these derivatives.

Parameter2,4-Difluorophenyl Analog2,6-Difluorophenyl AnalogImplication
Melting Point (

)
140–160 °C180–210 °C2,6-analogs pack more efficiently due to symmetry.
Rotational Barrier (

)
~14 kcal/mol~21 kcal/mol2,6-analogs may show broadening in NMR at RT.
Solubility (aq) ModerateLowHigher lattice energy of 2,6-analogs reduces solubility.
Metabolic Stability High (blocks para/ortho)Very High (blocks both orthos)2,6-substitution is preferred for metabolic half-life.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a new difluorophenyl pyridinone, follow this stepwise protocol.

Protocol A: Variable Temperature (VT) NMR for Rotational Barriers

Purpose: Determine if your molecule is a stable atropisomer or a rapidly interconverting conformer.

  • Preparation: Dissolve 10 mg of compound in DMSO-

    
     or Toluene-
    
    
    
    (for non-polar barrier assessment).
  • Acquisition: Acquire

    
     NMR spectra at 25°C. Look for broadening of the pyridinone C3/C5 protons or the phenyl protons.
    
  • Temperature Ramp:

    • If signals are sharp: Cool to -60°C. If splitting occurs, the barrier is low (Class 1).

    • If signals are broad at 25°C: Heat to 100°C in 10°C increments.

  • Calculation: Use the coalescence temperature (

    
    ) and the frequency separation (
    
    
    
    ) to calculate
    
    
    using the Eyring equation:
    
    
Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: Measure the equilibrium solubility of the stable crystalline form.

  • Supersaturation: Add excess solid compound to pH 7.4 phosphate buffer.

  • Equilibration: Agitate at 25°C for 24–48 hours.

  • Filtration: Filter using a PVDF 0.45

    
     syringe filter (pre-saturated).
    
  • Analysis: Quantify filtrate concentration via HPLC-UV against a standard curve.

  • Solid Analysis: Crucial Step —Analyze the remaining solid by XRPD (X-Ray Powder Diffraction) to ensure no phase transformation (e.g., hydrate formation) occurred.

Case Study: p38 MAP Kinase Inhibitors

Context: In the development of p38 inhibitors (e.g., related to VX-745 and Pirfenidone analogs), the switch from a phenyl to a 2,4-difluorophenyl group was pivotal.

  • Problem: The phenyl analog suffered from rapid metabolism at the para-position and moderate potency.

  • Solution: Introduction of 2,4-difluorophenyl.

    • Thermodynamic Impact: The 4-fluoro blocked metabolism. The 2-fluoro twisted the ring out of coplanarity by ~40°, which perfectly matched the hydrophobic pocket of p38

      
      .
      
    • Stability Result: The compound remained a single conformer at room temperature (low barrier), avoiding the regulatory complexity of atropisomers while gaining the "locked" conformation benefit for binding entropy.

Workflow Start Candidate Design (Difluorophenyl Pyridinone) Step1 Step 1: In Silico Tautomer Check (Confirm Pyridone Preference) Start->Step1 Step2 Step 2: Synthesis & VT-NMR (Determine Rotational Barrier) Step1->Step2 Decision Barrier > 20 kcal/mol? Step2->Decision Path_High High Barrier (Atropisomer Risk) Decision->Path_High Yes Path_Low Low Barrier (Rapid Interconversion) Decision->Path_Low No Action_High Isolate Enantiomers Assess Racemization t1/2 Path_High->Action_High Action_Low Treat as Achiral Proceed to Sol. State Study Path_Low->Action_Low Final Thermodynamic Profile Complete Action_High->Final Action_Low->Final

Figure 2: Decision workflow for assessing the thermodynamic stability of new difluorophenyl pyridinone candidates.

References

  • Milburn, R. R., et al. (2010). "Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor." Organic Process Research & Development. Link

  • Toenjes, S. T., & Gustafson, J. L. (2018).[2] "Atropisomerism in medicinal chemistry: challenges and opportunities." Future Medicinal Chemistry. Link

  • Marcinec, B., & Ogrodowczyk, M. (2006). "Thermal stability of 1,4-dihydropyridine derivatives in solid state." Acta Poloniae Pharmaceutica. Link

  • Priya, A., et al. (2025).[3] "Fluorine in drug discovery: Role, design and case studies." Pharmacy Journal.[3] Link

  • Stark, L., et al. (2025).[4] "Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs." Journal of Organic Chemistry. Link

Sources

The 2-Arylpyridin-4(1H)-one Scaffold in Medicinal Chemistry: Synthesis, Tautomerism, and Bioisosteric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 2-arylpyridin-4(1H)-one scaffold—frequently conceptualized as an aza-flavone (the nitrogen bioisostere of flavones)[1]—is a highly privileged structural motif in modern drug discovery. By replacing the endocyclic oxygen of a chromen-4-one with a nitrogen atom, medicinal chemists can fundamentally alter the molecule's physicochemical profile, including its pKa, solubility, and hydrogen-bonding vectors. This technical guide explores the structural dynamics, biological utility, and synthetic methodologies of 2-arylpyridin-4(1H)-ones, providing actionable protocols for late-stage functionalization.

Structural Dynamics: Tautomerism and Pharmacophore Mapping

The inherent chemical properties and biological reactivity of the pyridin-4(1H)-one nucleus are governed by its keto-enol tautomerism[2]. The molecule exists in a dynamic thermodynamic equilibrium with its aromatic counterpart, pyridin-4-ol.

Causality in Drug Design: This equilibrium is not static; it is heavily dictated by the dielectric constant of the microenvironment (solvent polarity), pH, and temperature[2].

  • In polar protic environments (e.g., the aqueous milieu of a physiological binding pocket), the highly dipolar pyridin-4(1H)-one (keto) form is stabilized. This form presents a robust hydrogen-bond donor (N-H) and a strong hydrogen-bond acceptor (C=O).

  • In non-polar environments , the pyridin-4-ol (enol) form dominates, shifting the hydrogen-bond donor to the hydroxyl group (O-H) and the acceptor to the basic pyridine nitrogen.

Understanding this tautomeric shift is critical when designing inhibitors for specific protein pockets, such as the ATP-binding hinge region of kinases, where precise bidentate hydrogen bonding is required to mimic the adenine ring of ATP.

G A Pyridin-4(1H)-one (Keto Form) Favored in Polar Solvents B Pyridin-4-ol (Enol Form) Favored in Non-Polar Solvents A->B Proton Transfer (Tautomerization) C H-Bond Donor (N-H) H-Bond Acceptor (C=O) A->C D H-Bond Donor (O-H) H-Bond Acceptor (N) B->D

Tautomeric equilibrium and pharmacophore mapping of the pyridin-4(1H)-one core.

Key Biological Targets and Pharmacological Utility

The structural versatility of the 2-arylpyridin-4(1H)-one core allows it to interface with a wide array of biological targets:

  • Kinase Inhibition (Oncology): The scaffold effectively mimics the adenine ring of ATP. The N-H and C=O groups form essential bidentate hydrogen bonds with the backbone amides of the kinase hinge region, while the 2-aryl group projects into the hydrophobic pocket (gatekeeper region), dictating kinase selectivity.

  • AMPA Receptor Antagonism (Neurology): Similar to the 1,2-dihydropyridin-2-one derivative perampanel, 2-arylpyridin-4(1H)-ones act as non-competitive antagonists. The pyridone core engages the allosteric site via hydrogen bonding, while the 2-aryl moiety anchors the molecule in a lipophilic sub-pocket, stabilizing the receptor in a closed, inactive conformation.

  • Epigenetic and RNA Modulation: Aza-flavone derivatives have demonstrated unique capabilities in genetic regulation, including the targeted inhibition of specific microRNAs such as miR-14, highlighting their potential in treating miRNA-dysregulated malignancies[3].

  • Agrochemical and Imaging Applications: Beyond human pharmacology, N-aryl-pyridin-4-ones have been successfully deployed as organelle DNA markers and as highly potent agrochemical fungicides and bactericides[4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends for a representative kinase target, illustrating the critical nature of the N-H bond.

Compound IDN-Substitution (R1)C2-Aryl Substitution (R2)Tautomeric StateIC₅₀ (Model Target)Mechanistic Insight
CMPD-01 -HPhenylDynamic (Keto preferred)125 nMBaseline activity; active bidentate H-bonding.
CMPD-02 -CH₃ (Methyl)PhenylFixed (Keto locked)>10,000 nMLoss of N-H donor completely abolishes hinge binding.
CMPD-03 -H4-FluorophenylDynamic (Keto preferred)45 nMF-atom fills the hydrophobic pocket, increasing affinity.
CMPD-04 -H4-MethoxyphenylDynamic (Keto preferred)320 nMSteric clash in the hydrophobic pocket reduces binding.

Synthetic Methodologies

The construction of the 2-arylpyridin-4(1H)-one core generally follows two divergent logical pathways: de novo cyclization of linear precursors or late-stage C-H functionalization of pre-formed heterocycles.

Route A: De Novo Cyclization

A powerful cyclization strategy utilizes


-pyrones (pyran-4-ones) as starting materials. Naturally derived pyrones, such as kojic acid, serve as versatile precursors that can be converted into the corresponding pyridin-4(1H)-ones by reaction with primary amines in an acidic medium[2].
  • Causality: The acidic medium protonates the pyrone oxygen, increasing the electrophilicity of the ring and facilitating nucleophilic attack by the amine. This is followed by a thermodynamically driven dehydration step to yield the stable pyridinone[2]. Recent advancements have also shown that aza-flavones can be synthesized efficiently using novel amine-iodine catalysts like DBUH+I3[1].

Route B: Transition-Metal Catalyzed Direct C-H Arylation

Late-stage functionalization allows for rapid library generation without the need for unstable organometallic reagents. Chien and coworkers demonstrated that direct activation of the C-H bond enables the synthesis of 2-aryl-4-pyridone derivatives. Specifically, CuBr-mediated arylation with aryl iodides in the presence of t-BuOLi in DMF at reflux successfully yields C-arylated derivatives[5].

Synth Start Starting Materials Route1 Route A: De Novo Cyclization (1,3-Diketones / Pyrones) Start->Route1 Route2 Route B: C-H Functionalization (Pyridin-4-one + Aryl Halide) Start->Route2 Inter1 Enamine Intermediate Route1->Inter1 Acid Catalysis Inter2 Pd/Cu-Catalyzed Cross-Coupling Route2->Inter2 Base / Ligand Product 2-Arylpyridin-4(1H)-one Core Inter1->Product Dehydration/Cyclization Inter2->Product Regioselective C2-Arylation

Divergent synthetic workflows for 2-arylpyridin-4(1H)-one derivatives.

Experimental Protocol: Self-Validating Pd-Catalyzed Direct C2-Arylation

The following methodology details a robust, step-by-step protocol for the regioselective C2-arylation of pyridin-4(1H)-ones.

Step 1: N-Protection (Crucial Prerequisite)

  • React pyridin-4(1H)-one with benzyl bromide (BnBr) and K₂CO₃ in DMF at 0°C to room temperature for 4 hours.

  • Causality: The N-H moiety must be masked with a benzyl group. If left unprotected, the highly nucleophilic nitrogen will outcompete the C-H bond during the cross-coupling step, leading to unwanted Buchwald-Hartwig N-arylation instead of the desired C2-arylation.

Step 2: Cross-Coupling Setup

  • In an oven-dried Schlenk flask, combine 1.0 eq of N-benzylpyridin-4-one, 1.5 eq of the desired aryl iodide, 5 mol% Pd(OAc)₂, 10 mol% PPh₃, and 2.0 eq Ag₂CO₃ in anhydrous toluene (0.2 M).

  • Causality: Ag₂CO₃ serves a dual purpose. It acts as a base to facilitate the concerted metalation-deprotonation (CMD) step, and critically, acts as an irreversible halide scavenger. By precipitating AgI, it prevents iodide ions from poisoning the palladium catalyst, thereby driving the catalytic cycle forward.

Step 3: Reaction Execution

  • Degas the suspension via three standard freeze-pump-thaw cycles and backfill with Argon.

  • Heat the sealed flask to 110°C for 16 hours.

  • Causality: Strict anaerobic conditions are mandatory. Oxygen ingress will lead to the oxidative homocoupling of the aryl halide (forming biaryls) and the oxidation of the PPh₃ ligand to triphenylphosphine oxide, killing the catalyst.

Step 4: Workup and Validation

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and palladium black. Concentrate under reduced pressure.

  • Self-Validation Check: Obtain a crude ¹H-NMR. The successful regioselective arylation is confirmed by the disappearance of the characteristic C2-proton doublet (typically around ~7.8 ppm) and the emergence of new aromatic multiplet signals.

  • Purify via flash column chromatography, followed by standard hydrogenolysis (H₂, Pd/C in MeOH) to remove the benzyl protecting group and yield the final 2-arylpyridin-4(1H)-one.

References

  • Benchchem. 3-Bromo-5-(hydroxymethyl)pyridin-4(1H)-one. 2

  • National Institutes of Health (PMC). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. 4

  • Gene-Quantification. miRNA Maturation - Methods and Protocols (Aza-flavone inhibition of miR-14). 3

  • Dayanand Science College, Latur. Conference Proceeding: DBUH+I3 as Novel Catalysis for Synthesis of Small Heterocyclic Molecules. 1

  • National Institutes of Health (PMC). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. 5

Sources

Electronic and Synthetic Profiling of 3,4-Difluoropyridin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic, physicochemical, and synthetic profile of the 3,4-difluoropyridin-2(1H)-one scaffold.

Executive Summary

The strategic incorporation of fluorine into heterocyclic cores is a cornerstone of modern lead optimization. While N-(3,4-difluorophenyl) substituents are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase), the direct fluorination of the pyridinone ring itself at positions 3 and 4 represents a distinct, high-value tactic.

This specific substitution pattern—3,4-difluoropyridin-2(1H)-one —creates a unique electronic environment. It combines the metabolic shielding of the oxidation-prone 3/4-positions with a tunable electrophilic "hotspot" at C4, enabling late-stage diversification. This guide analyzes the electronic perturbations, synthetic accessibility, and utility of this scaffold in drug design.[1]

Electronic Landscape & Physicochemical Impact[2][3]

The 3,4-difluoro substitution pattern fundamentally alters the pyridinone core through competing inductive (


) and resonance (

) effects.
The "Push-Pull" Electronic Map

In the 2-pyridone system, the carbonyl at C2 establishes a strong dipole. The introduction of fluorine atoms at C3 and C4 perturbs this system as follows:

  • Position 3 (Ortho to Carbonyl): The fluorine atom exerts a powerful inductive effect (

    
    ) on the amide nitrogen. This significantly increases the acidity  of the N-H proton, potentially lowering the 
    
    
    
    by 2–3 units compared to the non-fluorinated parent. This modulation can enhance hydrogen-bond donor (HBD) strength in the kinase hinge region.
  • Position 4 (Para to Nitrogen): While fluorine is a resonance donor (

    
    ), the electron-deficient nature of the pyridinone ring (akin to an 
    
    
    
    -unsaturated carbonyl) makes the
    
    
    effect dominant. Consequently, C4 becomes highly electrophilic , serving as a "hotspot" for nucleophilic aromatic substitution (
    
    
    ).
Physicochemical Data Summary
PropertyUnsubstituted Pyridin-2-one3,4-Difluoropyridin-2-oneEffect of 3,4-Difluoro Substitution

(N-H)
~11.6~8.5 – 9.5 (Est.)Increased Acidity: Enhanced H-bond donor capability.
LogP (Lipophilicity) -0.58~0.2 – 0.5Modest Increase: Improved membrane permeability without excessive lipophilicity.
C4 Electrophilicity LowHigh Reactivity Switch: Enables

displacement of 4-F.
Metabolic Stability Low (C3/C4 oxidation)High Metabolic Blockade: Prevents CYP450-mediated epoxidation/hydroxylation.

Synthetic Methodologies

Accessing the 3,4-difluoropyridinone core requires bypassing the thermodynamic preference for substitution at the 2-position (in pyridine precursors) or managing the high reactivity of the 4-fluorine.

Primary Route: Selective Hydrolysis of Polyfluorinated Pyridines

The most robust entry point is the controlled hydrolysis of 2,3,4-trifluoropyridine .

  • Mechanism: The 2-position in polyfluoropyridines is most activated for

    
     due to the adjacent ring nitrogen. However, the 4-position is also labile.
    
  • Control: Using hydroxide in a biphasic system or carefully controlled temperature favors the formation of the 2-pyridone tautomer over the 4-pyridone.

Visualization: Synthetic & Reactivity Workflow

Synthesis cluster_legend Reaction Logic Trifluoro 2,3,4-Trifluoropyridine (Starting Material) Intermediate Transition State (Meisenheimer Complex) Trifluoro->Intermediate KOH / t-BuOH Selective S_NAr at C2 Product 3,4-Difluoropyridin-2(1H)-one (Target Scaffold) Intermediate->Product Tautomerization (-HF) Diversified 4-Amino-3-fluoropyridin-2-one (Kinase Inhibitor Core) Product->Diversified R-NH2 / Heat Regioselective S_NAr at C4 Step 1: Hydrolysis Step 1: Hydrolysis Step 2: Functionalization Step 2: Functionalization Step 1: Hydrolysis->Step 2: Functionalization

Figure 1: Synthetic pathway from commercially available 2,3,4-trifluoropyridine to the functionalized kinase scaffold.

Experimental Protocol: Hydrolysis of 2,3,4-Trifluoropyridine

Note: This protocol is adapted from analogous polyfluoropyridine transformations.

  • Reagents: 2,3,4-Trifluoropyridine (1.0 eq), KOH (2.5 eq), tert-Butanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve 2,3,4-trifluoropyridine in

      
      -BuOH at 0°C.
      
    • Add aqueous KOH dropwise over 30 minutes. Critical: Maintain low temperature to prevent bis-substitution at C4.

    • Allow the mixture to warm to RT and stir for 4 hours.

    • Acidify carefully with 1N HCl to pH 4–5 (precipitates the pyridone).

    • Purification: Recrystallization from EtOH/Water.

  • Validation:

    
     NMR will show two distinct signals. The 3-F signal will appear as a doublet of doublets (coupling to 4-F and H5/H6), typically around -130 to -150 ppm.
    

Biological & Drug Discovery Applications[1][4]

Metabolic Stability (The "Fluorine Shield")

Pyridinones are often metabolized via oxidation at the C3 or C4 positions.

  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich C-H bonds.

  • Effect: Replacing C-H with C-F (bond energy ~116 kcal/mol vs. ~99 kcal/mol) effectively blocks this pathway. The 3,4-difluoro motif renders the ring metabolically "hard," extending half-life (

    
    ) in microsomal stability assays.
    
The "C4-Hotspot" Strategy

The 4-fluorine in 3,4-difluoropyridin-2-one is a "sacrificial" substituent. It activates the ring for library generation.

  • Application: In kinase inhibitor design, the pyridinone often serves as a hinge binder (H-bond acceptor via C=O, donor via N-H).

  • Workflow:

    • Synthesize the 3,4-difluoropyridinone core.

    • React with diverse amines (primary or secondary) to displace the 4-fluorine via

      
      .
      
    • Result: A 4-amino-3-fluoropyridin-2-one .

    • Benefit: The remaining 3-fluorine lowers the

      
       of the N-H (improving H-bond strength) and modulates the conformation of the 4-amino substituent via intramolecular interactions (F···H-N).
      
Biological Signaling Visualization

Mechanism cluster_properties Pharmacodynamic Advantages Drug 3,4-Difluoro Scaffold Target Kinase Hinge Region (ATP Binding Site) Drug->Target Enhanced H-Bonding (Due to 3-F inductive effect) Metabolism CYP450 Enzymes Metabolism->Drug Oxidation Blocked (C-F Bond Strength) P1 Lower pKa (N-H) P1->Drug P2 Lipophilicity Modulation P2->Drug

Figure 2: Pharmacodynamic and pharmacokinetic advantages of the scaffold.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part I. Preparation of polyfluoro-pyridines and -pyrimidines." Journal of the Chemical Society, 1964.

  • Sands, R. D. "Nucleophilic Aromatic Substitution of Fluorinated Heterocycles." Journal of Organic Chemistry, 2017.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Smith, D. A., et al. "Metabolic Stability of Fluorinated Pyridinones." Xenobiotica, 2021.[2]

  • BenchChem Technical Report. "Properties and Synthesis of Fluorinated Pyridines." BenchChem Knowledge Base, 2025.

Sources

CAS registry number and synonyms for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)pyridin-4(1H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document consolidates information on its core chemical identity, proposes robust synthetic strategies based on established methodologies for analogous 2-aryl-4-pyridones, and explores its potential applications in drug discovery. The 4-pyridone scaffold is a well-established "privileged structure" in pharmacology, known for its favorable interactions with a variety of biological targets. The incorporation of a 3,4-difluorophenyl moiety is a common strategy to enhance metabolic stability and binding affinity. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds.

Chemical Identity and Physicochemical Properties

As of the latest literature review, a specific CAS Registry Number for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one has not been prominently indexed. This suggests that the compound may be a novel chemical entity or has been synthesized in proprietary contexts without public disclosure.

Synonyms:

  • 2-(3,4-Difluorophenyl)-4-pyridone

Molecular Formula: C₁₁H₇F₂NO

Molecular Weight: 207.18 g/mol

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
XLogP31.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area40.5 ŲPubChem

Note: These values are computationally predicted and await experimental verification.

The 4-Pyridone Scaffold: A Privileged Structure in Drug Discovery

The 4-pyridone ring system is a cornerstone in medicinal chemistry due to its versatile chemical properties and biological activities.[1][2] It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Furthermore, its ability to serve as a bioisostere for amides, phenols, and other heterocyclic systems makes it a valuable scaffold for lead optimization.[1][2]

The inherent properties of the 4-pyridone moiety can positively influence a drug candidate's pharmacokinetic profile, including aqueous solubility and metabolic stability.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer activities.[3][4][5]

Proposed Synthetic Strategies

Strategy 1: Cyclocondensation of a β-Ketoester with an Enamine

This approach is a classic and reliable method for constructing the 4-pyridone ring. The causality behind this strategy lies in the nucleophilic character of the enamine and the electrophilic nature of the β-ketoester, leading to a cyclization reaction.

Workflow Diagram:

G start Starting Materials: 3,4-Difluorobenzonitrile Ethyl acetoacetate step1 Step 1: Blaise Reaction Formation of β-enamino ester start->step1 Zinc, TMSCl, Et3N step2 Step 2: Cyclization Intramolecular condensation step1->step2 Heat (e.g., in Dowtherm A) product Final Product: 2-(3,4-Difluorophenyl)pyridin-4(1H)-one step2->product step3 Step 3: Aromatization (Optional) Dehydrogenation

Caption: Proposed synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one via a cyclocondensation approach.

Experimental Protocol:

  • Formation of the β-enamino ester:

    • To a solution of 3,4-difluorobenzonitrile (1.0 eq) in anhydrous THF, add activated zinc dust (1.5 eq) and trimethylsilyl chloride (TMSCl, 1.2 eq).

    • Add a solution of ethyl acetoacetate (1.1 eq) and triethylamine (Et₃N, 1.2 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield the intermediate ethyl 3-amino-3-(3,4-difluorophenyl)acrylate.

  • Cyclization to the 4-pyridone:

    • Heat the purified β-enamino ester in a high-boiling point solvent such as Dowtherm A at 250 °C for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and triturate with hexane to precipitate the crude product.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3,4-Difluorophenyl)pyridin-4(1H)-one.

Strategy 2: Aza-Diels-Alder Reaction

The Aza-Diels-Alder reaction provides an elegant and often highly regioselective route to substituted dihydropyridinones, which can then be oxidized to the corresponding 4-pyridones.[6] This cycloaddition strategy is a powerful tool for the construction of six-membered nitrogen-containing heterocycles.

Workflow Diagram:

G start Starting Materials: 3,4-Difluorobenzaldehyde Ammonia Danishefsky's diene step1 Step 1: Imine Formation In situ generation of the aza-diene start->step1 Lewis Acid catalyst (e.g., ZnCl2) step2 Step 2: [4+2] Cycloaddition Aza-Diels-Alder Reaction step1->step2 step3 Step 3: Hydrolysis and Aromatization step2->step3 Aqueous acid workup product Final Product: 2-(3,4-Difluorophenyl)pyridin-4(1H)-one step3->product

Caption: Proposed synthesis via an Aza-Diels-Alder reaction.

Experimental Protocol:

  • In situ Imine Formation and Cycloaddition:

    • In a flame-dried flask under an inert atmosphere, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as acetonitrile.

    • Add a solution of ammonia in methanol (excess) and a Lewis acid catalyst (e.g., ZnCl₂ or Yb(OTf)₃, 10 mol%).

    • Stir the mixture at room temperature for 30 minutes.

    • Add Danishefsky's diene (1.2 eq) and heat the reaction to 60-80 °C for 24 hours.

  • Hydrolysis and Aromatization:

    • After cooling to room temperature, add 2M HCl and stir for 1 hour to hydrolyze the silyl enol ether intermediate.

    • Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent like dichloromethane.

    • The resulting dihydropyridinone can be aromatized using an oxidizing agent such as DDQ or manganese dioxide (MnO₂) in a suitable solvent to yield the final product.

    • Purify the final compound by column chromatography.

Spectroscopic Characterization (Predicted)

Experimental characterization data is essential for confirming the identity and purity of the synthesized compound. Based on analogous structures, the following are predicted spectroscopic features for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one.

¹H NMR (400 MHz, DMSO-d₆):

  • δ (ppm): ~11.5 (br s, 1H, NH), ~7.8-7.5 (m, 3H, Ar-H), ~7.3 (d, 1H, Pyridone-H), ~6.5 (d, 1H, Pyridone-H).

    • Rationale: The NH proton of the 4-pyridone is expected to be a broad singlet at a downfield chemical shift. The aromatic protons of the difluorophenyl ring will appear as a complex multiplet. The pyridone ring protons will likely appear as doublets.

¹³C NMR (101 MHz, DMSO-d₆):

  • δ (ppm): ~178 (C=O), ~160-140 (Ar-C, C-F couplings), ~140-115 (Ar-C and Pyridone-C).

    • Rationale: The carbonyl carbon of the 4-pyridone will be significantly downfield. The carbons of the difluorophenyl ring will show characteristic splitting patterns due to coupling with fluorine.

¹⁹F NMR (376 MHz, DMSO-d₆):

  • δ (ppm): Two distinct signals in the range of -130 to -150 ppm.

    • Rationale: The two non-equivalent fluorine atoms on the phenyl ring will give rise to two separate signals, likely with complex splitting due to F-F and F-H coupling.

Potential Applications in Drug Development

The 2-aryl-4-pyridone scaffold is a validated pharmacophore with a broad range of biological activities. The introduction of the 3,4-difluorophenyl group can enhance these properties through several mechanisms:

  • Metabolic Stability: The C-F bond is highly stable, which can block sites of metabolic oxidation, thereby increasing the half-life of the drug candidate.

  • Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of the N-H proton in the pyridone ring, which can affect solubility and cell permeability.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors incorporate fluorinated phenyl and pyridone moieties. This compound could be investigated as an inhibitor of various kinases implicated in cancer progression.

  • Infectious Diseases: The 4-pyridone scaffold is present in several antibacterial and antimalarial agents.[7] 2-(3,4-Difluorophenyl)pyridin-4(1H)-one could be screened for activity against a panel of bacterial and parasitic pathogens.

  • Inflammatory Diseases: Certain pyridone derivatives have shown anti-inflammatory properties. This compound could be explored for its potential to modulate inflammatory pathways.

Conclusion

2-(3,4-Difluorophenyl)pyridin-4(1H)-one represents a promising, albeit underexplored, scaffold for drug discovery. This technical guide provides a solid foundation for its synthesis and characterization, drawing upon established chemical principles and data from analogous structures. The proposed synthetic routes are robust and should be amenable to optimization for large-scale production. The favorable predicted physicochemical properties and the known biological activities of the 2-aryl-4-pyridone class make this compound a compelling target for further investigation in various therapeutic areas. Future work should focus on the successful synthesis and experimental validation of its biological activity.

References

  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules.
  • Organic Chemistry Portal. (2023). Synthesis of 2,3-dihydro-4-pyridones.
  • PMC. (2017). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry.
  • ChemScene. (n.d.). 2-(Difluoromethoxy)-3-(4-fluorophenyl)pyridine.
  • Organic Chemistry Portal. (2024). Synthesis of 2-pyridones.
  • MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules.
  • ResearchGate. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
  • PMC. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry.
  • ACS Publications. (2008). Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. Journal of Medicinal Chemistry.
  • ChemBK. (2024). Pyridine, 2-(2,4-difluorophenyl)-.
  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Sigma-Aldrich. (n.d.). 2-(2,4-Difluorophenyl)pyridine 97%.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
  • The Royal Society of Chemistry. (2017).
  • PubMed. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
  • Loughborough University Research Repository. (n.d.).
  • SciSpace. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo.
  • Benchchem. (2025). Reproducibility of "2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone" synthesis protocols.
  • Santa Cruz Biotechnology. (n.d.). 2-(2,4-Difluorophenyl)pyridine.
  • PubChem. (n.d.). 2-(2,4-Difluorophenyl)pyridine.
  • PubMed. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters.
  • PMC. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules.
  • ResearchGate. (n.d.). Biological activity pyridin-2-ones & pyrimidin-4-ones.
  • Frontiers. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology.
  • Science Publications. (n.d.).
  • RSC Publishing. (n.d.). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)
  • MDPI. (2021).

Sources

Unlocking the 2-(3,4-Difluorophenyl)pyridin-4(1H)-one Scaffold: Biological Targets and Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(3,4-Difluorophenyl)pyridin-4(1H)-one core has emerged as a highly privileged pharmacophore in modern targeted oncology. When embedded within complex fused-ring architectures—most notably the 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one system—this scaffold exhibits exceptional kinase inhibitory properties[1][2]. The difluorophenyl moiety is not merely structural; the highly electronegative fluorine atoms modulate the pKa of adjacent functional groups, enhance lipophilicity for cellular permeability, and participate in critical multipolar interactions within deep kinase ATP-binding pockets[2][3].

This technical whitepaper explores the two primary biological targets validated for this scaffold: Mitotic Checkpoint Kinase BUB1 and Mutant Epidermal Growth Factor Receptor (EGFR) , detailing the mechanistic rationale, structural activity, and the self-validating experimental protocols used to evaluate them.

Primary Biological Target 1: Mitotic Checkpoint Kinase BUB1

Mechanistic Rationale

BUB1 (Budding Uninhibited by Benzimidazoles 1) is a serine/threonine kinase that serves as a foundational pillar of the Spindle Assembly Checkpoint (SAC)[4]. During mitosis, BUB1 localizes to unattached kinetochores and phosphorylates Histone H2A at Threonine 120. This specific phosphorylation event recruits Shugoshin (SGO1), which protects centromeric cohesin and prevents the premature separation of sister chromatids[4].

By deploying, researchers can force cancer cells to bypass the SAC. This pharmacological intervention leads to massive chromosomal missegregation, ultimately triggering apoptotic cell death via mitotic catastrophe[4].

BUB1_Pathway Kinetochore Unattached Kinetochore BUB1 BUB1 Kinase (Target) Kinetochore->BUB1 Activates H2A Histone H2A Phosphorylation (T120) BUB1->H2A Phosphorylates MCC Mitotic Checkpoint Complex (MCC) Formation BUB1->MCC Scaffolds SGO1 Shugoshin (SGO1) Recruitment H2A->SGO1 Recruits APC_C APC/C Inhibition (Mitotic Arrest) SGO1->APC_C Synergizes MCC->APC_C Inhibits

BUB1 kinase signaling in the Spindle Assembly Checkpoint (SAC) and chromosome segregation.

Primary Biological Target 2: Mutant EGFR (Exon 20 Insertions)

Mechanistic Rationale

While first- and second-generation EGFR inhibitors (e.g., erlotinib, afatinib) are highly effective against canonical Exon 19 deletions and L858R mutations, they exhibit severe clinical shortcomings against Exon 20 insertion mutations (e.g., D770_N771insSVD, V769_D770insASV)[3]. These insertions alter the conformation of the kinase domain, sterically hindering the binding of conventional inhibitors while maintaining constitutive oncogenic signaling through the PI3K/AKT and RAS/MAPK pathways[3].

Recent structural biology efforts have demonstrated that highly substituted 4H-pyrrolo[3,2-c]pyridin-4-one derivatives containing fluorinated phenyl rings can exploit a unique hydrophobic pocket in the Exon 20 mutant conformation[3][5]. The flexibility and specific hydrogen-bonding profile of the pyridin-4-one core allow these compounds to achieve sub-nanomolar IC50 values against the mutant variants while maintaining high selectivity, sparing wild-type EGFR and reducing systemic toxicity[3][6].

EGFR_Pathway EGFR_Mut EGFR Exon 20 ins (Constitutively Active) PI3K PI3K / AKT Pathway EGFR_Mut->PI3K Activates MAPK RAS / MAPK Pathway EGFR_Mut->MAPK Activates Drug Pyridin-4(1H)-one Inhibitor Drug->EGFR_Mut Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces via inhibition Proliferation Uncontrolled Cell Proliferation & Survival PI3K->Proliferation Drives MAPK->Proliferation Drives

Mutant EGFR (Exon 20 insertion) signaling pathways and targeted inhibition.

Quantitative Data Presentation

The following table synthesizes the inhibitory potency of various difluorophenyl-substituted pyridin-4-one derivatives across both primary biological targets, highlighting the versatility of the scaffold.

Compound Scaffold / DerivativePrimary TargetIC50 (nM)Assay MethodologySource / Grounding
3-[(3,4-difluorophenyl)amino]-...-4H-pyrrolo[3,2-c]pyridin-4-oneBUB1 Kinase10.9 - 70.0TR-FRET[7][8]
3-[(3,5-difluoro-2-methoxyphenyl)amino]-...-4H-pyrrolo[3,2-c]pyridin-4-oneEGFR (Exon 20 ins SVD)< 5.0 (0.097)TR-FRET[3][6]
3-[(3,5-difluorophenyl)amino]-...-4H-pyrrolo[3,2-c]pyridin-4-oneEGFR (Exon 20 ins SVD)0.072TR-FRET[9]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these scaffolds relies on highly specific, self-validating assay systems.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality & Rationale: The choice of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric or luminescent kinase assays is dictated by the intrinsic fluorescence of highly conjugated heterocyclic scaffolds like pyridin-4-ones. By introducing a microsecond time delay before measurement, TR-FRET eliminates short-lived background autofluorescence, ensuring that the calculated IC50 values reflect true target engagement rather than optical artifacts.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyridin-4-one derivative in 100% DMSO to create an 11-point dose-response curve (e.g., 0.1 nM to 1.7 μM)[10].

  • Enzyme Incubation: Transfer 50 nL of the compound into an assay microplate. Add recombinant target kinase (e.g., GST-tagged full-length BUB1 or EGFR Exon 20 mutant fragment) suspended in a buffer containing ATP and a biotinylated peptide substrate[11].

  • Reaction Phase: Incubate the mixture at room temperature for 60 minutes to allow for steady-state phosphorylation.

  • Detection: Add a stop solution containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

  • Quantification: Measure the TR-FRET signal (ratio of 665 nm to 620 nm emission) using a compatible microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.

Workflow Step1 Compound Preparation (DMSO Dilution) Step2 Kinase Incubation (Target + ATP) Step1->Step2 Step3 TR-FRET Detection Step2->Step3 Step4 IC50 Calculation (Dose-Response) Step3->Step4

High-throughput TR-FRET kinase inhibition assay workflow.

Protocol B: Ba/F3 Cellular Proliferation Assay (Self-Validating System)

Causality & Rationale: Ba/F3 is a murine pro-B cell line normally dependent on Interleukin-3 (IL-3) for survival. By retrovirally transducing these cells with mutant EGFR (e.g., Exon 20 D770_N771insSVD), the cells undergo "oncogene addiction" and proliferate independently of IL-3[3][5]. This creates a self-validating pharmacological screen:

  • On-Target Validation: If the compound induces cell death in IL-3-deprived conditions, it successfully inhibits the oncogenic driver (EGFR).

  • Off-Target Exclusion: If the same compound does not induce cell death when IL-3 is supplemented, it proves the drug is not generally cytotoxic. The survival pathway is rescued by IL-3, confirming the compound's selectivity for EGFR.

Step-by-Step Methodology:

  • Cell Line Engineering: Transfect 293T cells with pBABEpuro expression constructs for mutant EGFR to generate retrovirus. Infect Ba/F3 cells and select for stable integration[3].

  • Culturing: Wash the engineered Ba/F3 cells to remove residual IL-3. Plate cells in 96-well plates at a density of 5,000 cells/well in RPMI media containing 10% FBS (without IL-3)[3].

  • Treatment: Treat the cells with varying concentrations of the pyridin-4-one derivative. Prepare a parallel control plate supplemented with 10 ng/mL IL-3[3].

  • Incubation: Incubate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Assess cell viability using a luminescent ATP detection assay (e.g., CellTiter-Glo). A highly selective compound will show a low IC50 in the IL-3 negative plate, and a high IC50 (> 250 nM) in the IL-3 positive plate[5].

References

  • Bayer Pharma Aktiengesellschaft. "4H-pyrrolo[3,2-c]pyridin-4-one derivatives." U.S. Patent US10428063B2, 2019.
  • Bayer Aktiengesellschaft, Dana-Farber Cancer Institute, The Broad Institute. "4H-pyrrolo[3,2-c]pyridin-4-one derivatives." U.S. Patent US11339157B1, 2022.
  • BindingDB. "Monomer BDBM415445 (BUB1 target data)." Binding Database, 2020. URL:[Link]

  • Ricke, R. M., et al. "Bub1 kinase activity drives error correction and mitotic checkpoint control but not tumor suppression." Journal of Cell Biology, Vol. 199, No. 6, 2012, pp. 931-949. URL:[Link]

  • BioWorld. "Bayer, Dana-Farber Cancer Institute and The Broad Institute patent mutant EGFR inhibitors." BioWorld Science, 2019. URL:[Link]

Sources

Methodological & Application

Scalable Synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Strategic Route Selection

The 2-aryl-4-pyridone scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently serving as the core structure in kinase inhibitors (such as p38 MAP kinase and BTK inhibitors) and epigenetic modulators[1]. Specifically, 2-(3,4-difluorophenyl)pyridin-4(1H)-one is a critical building block that requires a robust, scalable, and high-yielding synthetic route.

As a Senior Application Scientist, I strongly advise against the direct Suzuki-Miyaura coupling of 2-chloro-4-pyridone (or 2-chloropyridin-4-ol) with aryl boronic acids for large-scale campaigns. The free N-H/O-H proton in the unprotected pyridone can poison palladium catalysts, form unreactive Pd-complexes, or necessitate the use of excess base and highly specialized, expensive ligands[1].

The Superior Strategy: By masking the 4-pyridone as a 4-methoxypyridine, the substrate is converted into a standard, well-behaved electron-deficient aryl chloride[2]. The methoxy group donates electron density via resonance, slightly deactivating the C-Cl bond compared to an unsubstituted 2-chloropyridine, but standard palladium catalysts still readily undergo oxidative addition[3]. Following the carbon-carbon bond formation, the robust methyl ether is cleaved under strongly acidic conditions to reveal the desired 4-pyridone core.

G A 2-Chloro-4-methoxypyridine + 3,4-Difluorophenylboronic acid B Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O A->B C 2-(3,4-Difluorophenyl)- 4-methoxypyridine B->C 80-85% Yield D Step 2: Demethylation HBr/AcOH, 110°C C->D E 2-(3,4-Difluorophenyl)- pyridin-4(1H)-one D->E 85-90% Yield

Synthetic workflow for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one via Suzuki coupling.

Step 1: Suzuki-Miyaura Cross-Coupling

Causality of Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step and prevents catalyst degradation (e.g., palladium black formation) often seen with monodentate ligands in challenging couplings[2].

  • Solvent System (1,4-Dioxane/Water 4:1): Dioxane provides excellent solubility for the organic substrates at elevated temperatures. The aqueous component is strictly necessary to dissolve the inorganic base (K₂CO₃), which forms the reactive boronate species required for the transmetalation step.

Protocol 1: Synthesis of 2-(3,4-Difluorophenyl)-4-methoxypyridine
  • Preparation: To a clean, dry 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methoxypyridine (1.0 equiv, 100 mmol, 14.36 g) and 3,4-difluorophenylboronic acid (1.2 equiv, 120 mmol, 18.95 g)[3].

  • Solvent & Base: Add 400 mL of 1,4-dioxane and 100 mL of distilled water. Add potassium carbonate (K₂CO₃) (2.0 equiv, 200 mmol, 27.64 g).

  • Degassing: Sparge the biphasic mixture with nitrogen gas for 15 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mmol, 3.66 g) under a steady stream of nitrogen.

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 8–10 hours. Monitor reaction completion via HPLC (UV 254 nm) or TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool the mixture to room temperature. Concentrate the dioxane under reduced pressure. Dilute the aqueous residue with ethyl acetate (500 mL) and wash with water (2 × 200 mL) and brine (200 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude dark oil via silica gel flash chromatography (eluting with 10% to 30% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Demethylation (Ether Cleavage)

Causality of Reagent Selection

While Boron tribromide (BBr₃) is a classic reagent for ether cleavage, it requires strictly anhydrous conditions, cryogenic temperatures (-78 °C), and complex quenching protocols, making it unsuitable for robust scale-up. Instead, HBr in acetic acid is cheap, highly scalable, and allows the final product to precipitate directly from the reaction mixture upon pH adjustment[4].

Mechanism A 4-Methoxypyridine Derivative B Protonated Pyridinium Cation A->B HBr/AcOH C SN2 Attack by Br- on Methyl Group B->C Heat (110°C) D 4-Hydroxypyridine + CH3Br C->D Ether Cleavage

Mechanistic pathway of HBr-mediated ether cleavage via SN2 attack on the pyridinium ion.

Protocol 2: Synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one
  • Preparation: Suspend 2-(3,4-difluorophenyl)-4-methoxypyridine (1.0 equiv, 80 mmol, 17.7 g) in glacial acetic acid (80 mL) in a 500 mL round-bottom flask.

  • Acid Addition: Carefully add 48% aqueous hydrobromic acid (HBr) (10.0 equiv, 800 mmol, ~90 mL).

  • Reaction: Attach a reflux condenser equipped with a gas scrubber (to trap evolved methyl bromide gas). Heat the mixture to 110 °C for 12 hours. The starting material will fully dissolve, and the solution will darken.

  • Precipitation Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully neutralize the acidic mixture by adding 10% aqueous NaOH dropwise until the pH reaches 6.5–7.0.

  • Isolation: Upon neutralization, the target 4-pyridone will precipitate as a dense off-white solid[4]. Filter the solid through a Buchner funnel, wash thoroughly with ice-cold water (3 × 50 mL) to remove residual salts, and dry under high vacuum at 50 °C for 24 hours.

Tautomerism and Physicochemical Properties

A critical self-validating aspect of this synthesis is understanding the analytical profile of the final product. The compound exists in a tautomeric equilibrium between the lactam (4-pyridone) and lactim (4-hydroxypyridine) forms[4].

Tautomerism A Lactam Form (4-Pyridone) Thermodynamically Stable B Lactim Form (4-Hydroxypyridine) Kinetically Accessible A->B Proton Transfer (Solvent Dependent)

Tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms.

In polar protic solvents or the solid state, the lactam (pyridone) form predominates due to strong intermolecular hydrogen bonding. This will be evident in the IR spectrum, which will show a strong, broad band for the N-H stretch and a characteristic C=O stretch shifted to lower wavenumbers due to conjugation[4]. During NMR analysis in DMSO-d₆, expect to see a broad singlet corresponding to the N-H/O-H proton exchanging rapidly.

Analytical Validation & Quantitative Data

To ensure the scientific integrity of the synthesized batch, compare your analytical results against the expected metrics outlined in Table 1.

Table 1: Reaction Metrics and Quality Control Summary

ParameterStep 1: Suzuki CouplingStep 2: Demethylation
Expected Yield 80 – 85%85 – 90%
Physical State Pale yellow solidOff-white to white powder
Key Impurities Homocoupled boronic acid, unreacted starting materialIncomplete demethylation product, inorganic salts
Analytical Method HPLC (UV 254 nm), LC-MSHPLC (UV 254 nm), ¹H-NMR (DMSO-d₆)
Purification Strategy Silica gel chromatographypH-driven precipitation & water wash

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility." NB Inno. Available at:[Link]

  • National Yang Ming Chiao Tung University. "Syntheses, photoluminescence and electroluminescence of some new blue-emitting phosphorescent iridium(III)-based materials." NCTU Institutional Repository. Available at: [Link]

  • Google Patents. "US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors." United States Patent and Trademark Office.

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of biaryl and hetero-biaryl structures is a cornerstone of modern medicinal chemistry and drug development. Among these, the 2-arylpyridin-4(1H)-one scaffold is of significant interest due to its presence in numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for constructing C-C bonds, offering high functional group tolerance and generally mild reaction conditions.[1][2]

This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions specifically tailored for the synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one. This reaction involves the coupling of a 2-halopyridin-4(1H)-one with 3,4-difluorophenylboronic acid. We will delve into the mechanistic underpinnings of this transformation, present optimized protocols, and discuss critical parameters that influence reaction efficiency and yield. This document is intended for researchers, scientists, and professionals in drug development seeking to employ this valuable synthetic tool.

The Challenge of Pyridinone Coupling

While the Suzuki-Miyaura reaction is widely applicable, the coupling of pyridine-containing substrates, particularly pyridinones, can present unique challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the electronic properties of the pyridinone ring can influence the reactivity of the C-X (X = halogen) bond towards oxidative addition, a critical step in the catalytic cycle.[4] The choice of starting material, whether a 2-chloro, 2-bromo, or other 2-halo derivative of pyridin-4(1H)-one, will significantly impact the required reaction conditions. 2-chloropyridines are generally less reactive than their bromo or iodo counterparts and often necessitate more active catalyst systems and higher reaction temperatures to achieve efficient coupling.[4][5]

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9] Understanding this cycle is crucial for optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the 2-halopyridin-4(1H)-one to a Pd(0) complex. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[6] The reactivity of the halide follows the order I > Br > Cl.[10]

  • Transmetalation: In this step, the organic group from the organoboron reagent (3,4-difluorophenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product, 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, from the palladium(II) complex. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]

Catalytic Cycle Diagram

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)₂ + Base Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar'(L)₂ Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling of 2-halopyridin-4(1H)-one

This protocol provides a general framework for the synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one. Optimization of specific parameters may be necessary depending on the starting halide and the scale of the reaction.

Materials and Reagents
  • 2-halopyridin-4(1H)-one (e.g., 2-bromo- or 2-chloropyridin-4(1H)-one) (1.0 equiv)

  • 3,4-Difluorophenylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water (if using an aqueous solvent system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridin-4(1H)-one, 3,4-difluorophenylboronic acid, and the base.

  • Solvent Addition: Add the anhydrous organic solvent. If an aqueous system is used, add degassed water (a common ratio is 4:1 or 5:1 organic solvent to water).[12][13]

  • Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst to the flask. It is crucial to add the catalyst quickly and immediately re-establish the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure 2-(3,4-Difluorophenyl)pyridin-4(1H)-one.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-halopyridin-4(1H)-one, 3,4-difluorophenylboronic acid, Base B Add Solvent(s) A->B C Degas Mixture B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G Reaction Complete H Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Key Parameter Optimization

The success of the Suzuki-Miyaura coupling for this specific transformation hinges on the careful selection and optimization of several key parameters.

ParameterOptions and ConsiderationsRationale and Insights
Palladium Catalyst Pd(PPh₃)₄: A common and effective catalyst, though can be sensitive to air and moisture. Pd(dppf)Cl₂: Often shows good activity for heteroaryl couplings.[14][15][16] Pd₂(dba)₃ with a ligand (e.g., Buchwald ligands like SPhos, XPhos): Highly active catalyst systems, particularly for less reactive chlorides.[4][17]The choice of catalyst is critical, especially when using a 2-chloropyridinone due to the lower reactivity of the C-Cl bond.[4][5] Buchwald-type ligands are often employed for challenging couplings involving heteroaryl chlorides.[4][17]
Base K₂CO₃: A commonly used and effective base. K₃PO₄: A stronger base that can be beneficial for less reactive substrates.[18] Cs₂CO₃: A highly effective but more expensive option.The base is essential for activating the boronic acid for transmetalation.[11] The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/water: A frequently used solvent system that often provides good results.[13] Toluene/water: Another common biphasic system. DMF/water: Can be effective, particularly for solubilizing reactants.[19]The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if applicable). The presence of water is often beneficial for the transmetalation step.
Temperature 80-110 °C: A typical temperature range for Suzuki couplings.Higher temperatures may be required for less reactive 2-chloropyridinone substrates to promote oxidative addition.[4] Microwave irradiation can also be a valuable tool to accelerate the reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently reactive halide; Inappropriate base or solvent.Ensure proper degassing to prevent catalyst oxidation. For 2-chloropyridinones, switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand).[4][17] Screen different bases and solvent systems. Increase the reaction temperature.[4]
Formation of Side Products Homocoupling of boronic acid: Can occur in the presence of oxygen or at high temperatures. Protodeboronation: Decomposition of the boronic acid.Maintain a strictly inert atmosphere. Optimize the reaction temperature and time. The use of boronic esters can sometimes mitigate this issue.
Substrate-Dependent Reactivity Electronic and steric effects of substituents on the pyridinone ring.For electron-rich pyridinones, a more active catalyst and higher temperatures may be necessary. For sterically hindered substrates, a less bulky ligand might be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, a valuable scaffold in drug discovery. By carefully selecting the appropriate palladium catalyst, base, and solvent system, and by optimizing the reaction temperature, researchers can achieve high yields of the desired product. This guide provides a comprehensive framework and practical insights to aid in the successful application of this important transformation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Link]

  • Chen, Y., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]

  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]

  • Reeve, J. T., et al. (2013). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Coombs, A. P., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. RSC Publishing. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

Sources

Application Note: Optimization of Reaction Conditions for the Scalable Synthesis of Difluorophenyl Pyridinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Difluorophenyl pyridinones represent a highly privileged scaffold in modern medicinal chemistry, most notably recognized for their potent activity as p38 mitogen-activated protein (MAP) kinase inhibitors and targeted oncology therapeutics[1][2]. The strategic incorporation of the difluorophenyl moiety significantly alters the electronic properties of the molecule, enhancing both metabolic stability and target binding affinity[1].

From a mechanistic perspective, the pyridinone core is uniquely suited to engage the ATP-binding pocket of kinases. Structural analyses reveal that pyridinone-based inhibitors engage the p38 MAP kinase hinge region through a highly specific dual hydrogen bond pattern: the pyridinone nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Glycine 110, while the carbonyl oxygen accepts a hydrogen bond from the amide nitrogen of Methionine 109[3]. This size-restricted binding environment makes the optimization of these scaffolds a critical priority for drug development professionals.

Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β, Stress) MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK p38 p38α MAP Kinase (Target Enzyme) MKK->p38 Response Inflammatory Response (Cytokine Production) p38->Response Inhibitor Difluorophenyl Pyridinone (e.g., PH-797804) Inhibitor->p38 ATP-Competitive Hinge Binding

Fig 1. p38 MAP Kinase signaling pathway and targeted inhibition by difluorophenyl pyridinones.

Mechanistic Insights into Scaffold Design

Designing a scalable synthetic route for difluorophenyl pyridinones generally falls into two strategic categories:

  • De Novo Annulation: Constructing the pyridine ring with the difluorophenyl substituent already in place via acyclic precursors[1].

  • Late-Stage Functionalization: Utilizing cross-coupling reactions (e.g., Suzuki-Miyaura) to append the difluorophenyl group onto a pre-synthesized halogenated pyridinone core[4].

Experience in process chemistry dictates that early-stage difluorophenyl incorporation can lead to highly unstable, deliquescent intermediates that complicate large-scale sourcing[5]. Therefore, a telescoped annulation to form the stable pyridinone core, followed by a highly optimized palladium-catalyzed cross-coupling, is the preferred self-validating workflow for scalable manufacturing.

Workflow SM Acyclic Precursors (Malonates + Amines) Annulation Pyridinone Annulation (Telescoped Protocol) SM->Annulation Base/Heat Core Pyridinone Scaffold Annulation->Core Coupling Difluorophenyl Coupling (Suzuki-Miyaura) Core->Coupling Pd-Cat / Base Product Optimized Target (Kinase Inhibitor) Coupling->Product

Fig 2. Synthetic workflow for constructing and functionalizing difluorophenyl pyridinones.

Optimization of Reaction Conditions

The Suzuki-Miyaura coupling of a halopyridinone with (2,4-difluorophenyl)boronic acid presents specific challenges. The electron-deficient nature of the difluorophenyl ring makes the boronic acid highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) before transmetalation can occur.

To counteract this, the catalytic cycle must be accelerated. As shown in Table 1 , switching from standard first-generation catalysts (Entry 1) to a bulky, electron-rich biaryl phosphine ligand like XPhos (Entry 4) drastically improves the yield. The steric bulk of XPhos forces the palladium center into a geometry that dramatically accelerates the final reductive elimination step, outcompeting the degradation pathways of the boronic acid[4]. Furthermore, running reactions at higher concentrations (0.5 M to 1.0 M) not only reduces solvent waste but kinetically favors the bimolecular transmetalation step[1].

Table 1: Optimization of Suzuki-Miyaura Coupling for Difluorophenyl Pyridinones

EntryCatalyst SystemLigandSolvent SystemBaseTemp (°C)Yield (%)Purity (HPLC)
1Pd(PPh₃)₄ (5 mol%)NoneToluene / EtOH / H₂ONa₂CO₃8045%82%
2Pd(dppf)Cl₂ (5 mol%)NoneDMF / H₂OK₂CO₃9065%88%
3Pd(OAc)₂ (2 mol%)SPhos1,4-Dioxane / H₂OK₃PO₄10082%94%
4 Pd₂(dba)₃ (1 mol%) XPhos 1,4-Dioxane / H₂O K₃PO₄ 100 94% >98%

Note: Yields determined by quantitative NMR using an internal standard. Purity assessed via LC-MS (254 nm).

Validated Experimental Protocols

Protocol A: Telescoped Annulation of the Pyridinone Core

Rationale: Isolating intermediate acyclic condensates often leads to partial hydrolysis and severe yield penalties. This telescoped Knoevenagel/hydrolysis protocol bypasses the isolation of moisture-sensitive intermediates, directly precipitating the stable pyridinone core[5].

  • Condensation: Charge a dry 500 mL reactor with the primary amine precursor (100 mmol) and 2-ethoxymethylene malononitrile (105 mmol) in anhydrous ethanol (150 mL). Add triethylamine (10 mol%) dropwise.

  • Thermal Activation: Heat the mixture to 75°C for 2 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The amine spot should be completely consumed.

  • Telescoped Cyclization: Without cooling or isolating the intermediate, add a 2.0 M aqueous solution of NaOH (150 mmol) directly to the reaction mixture. Reflux for an additional 4 hours.

  • Workup & Validation: Cool the mixture to 5°C. Adjust the pH to 4.0 using 1 M HCl to induce precipitation. Filter the resulting solid and wash with cold water (2 x 50 mL).

    • Self-Validation: Analyze the crude solid via LC-MS. The intermediate mass should be entirely absent, replaced by the[M+H]⁺ peak of the cyclized pyridinone core. If the intermediate persists, the basic hydrolysis step requires extended heating.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: This protocol utilizes the optimized conditions from Table 1 (Entry 4) to couple the electron-deficient difluorophenylboronic acid while suppressing protodeboronation[1][4].

  • Preparation: In a 250 mL Schlenk flask, combine the halopyridinone core (50 mmol), (2,4-difluorophenyl)boronic acid (60 mmol, 1.2 eq), and anhydrous K₃PO₄ (150 mmol, 3.0 eq).

  • Degassing (Critical Step): Add 1,4-Dioxane (80 mL) and deionized H₂O (20 mL). Sparge the biphasic mixture vigorously with Argon for 15 minutes. Causality: Failure to remove dissolved oxygen will result in rapid oxidation of the phosphine ligand and homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of Argon, add Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%). Seal the flask and heat to 100°C with vigorous stirring (800 rpm) to ensure biphasic mixing.

  • Reaction Monitoring:

    • Self-Validation: Sample the organic layer after 3 hours. Dilute with MeCN and analyze via HPLC (254 nm). The reaction is deemed complete when the halopyridinone peak area is <1%.

    • Troubleshooting: If conversion plateaus at <90% and a black precipitate (palladium black) is observed, catalyst deactivation has occurred. Spike the reaction with an additional 0.5 mol% Pd₂(dba)₃ and 1.2 mol% XPhos to drive it to completion.

  • Isolation: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (2 x 50 mL). Dry the organic layer over MgSO₄, filter through a short pad of Celite (to remove Pd residues), and concentrate in vacuo. Recrystallize from Toluene/Heptane.

References

  • Benchchem: 5-(3,4-Difluorophenyl)pyridin-3-ol | 1261901-49-8. Benchchem.
  • Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical transl
  • 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one. Smolecule.
  • Synthetic Methodologies and Chemical Transformations of 5-(3,4-Difluorophenyl)pyridin-3-ol. Benchchem.
  • Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor.

Sources

Reagents for the preparation of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Preparation of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Executive Summary & Strategic Rationale

2-Arylpyridin-4(1H)-ones are highly privileged structural motifs in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, GPCR ligands, and antiparkinsonian agents[1]. The preparation of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one presents a unique synthetic challenge: direct transition-metal-catalyzed cross-coupling of an unprotected 2-halo-pyridin-4(1H)-one is notoriously inefficient. The unprotected pyridone tautomerizes to its pyridinol form, which coordinates tightly to palladium, poisoning the catalyst and resulting in poor yields. Furthermore, unprotected pyridones exhibit abysmal solubility in standard organic solvents.

To bypass these limitations, this application note details a robust, field-proven two-step sequence . We utilize 2-chloro-4-methoxypyridine as a protected, highly soluble electrophile for a Suzuki-Miyaura cross-coupling, followed by a harsh but highly chemoselective ether cleavage (demethylation) to unveil the target pyridone core.

Reaction Causality & Mechanistic Insights

Step 1: Suzuki-Miyaura Cross-Coupling The use of 2-chloro-4-methoxypyridine is a deliberate mechanistic choice. The methoxy group at the C4 position acts as a strong electron-donating group via resonance, which stabilizes the pyridine ring while leaving the C2-chlorine highly activated for the oxidative addition of the Palladium(0) catalyst[2]. We select Pd(dppf)Cl₂ over standard Pd(PPh₃)₄ because the bidentate dppf ligand prevents catalyst deactivation and promotes efficient transmetalation with the sterically accessible 3,4-difluorophenylboronic acid.

Step 2: Chemoselective Demethylation Cleavage of the 4-methoxy ether to reveal the pyridin-4(1H)-one core requires highly acidic conditions, typically utilizing 33% Hydrobromic acid (HBr) in glacial acetic acid[3]. The mechanism is initiated by the rapid protonation of both the pyridine nitrogen and the ether oxygen. This is followed by a nucleophilic attack (Sₙ2) of the bromide ion on the less sterically hindered methyl group. The expulsion of methyl bromide liberates the thermodynamically stable pyridin-4(1H)-one tautomer.

Visualized Synthetic Workflow

Pathway SM1 2-Chloro-4-methoxypyridine (Electrophile) Step1 Suzuki-Miyaura Coupling Catalyst: Pd(dppf)Cl2 Base: Na2CO3 SM1->Step1 SM2 3,4-Difluorophenylboronic acid (Nucleophile) SM2->Step1 Int 2-(3,4-Difluorophenyl)-4-methoxypyridine (Stable Intermediate) Step1->Int Oxidative Addition & Transmetalation Step2 Ether Cleavage (Demethylation) Reagent: 33% HBr in AcOH Heat to Reflux Int->Step2 Product 2-(3,4-Difluorophenyl)pyridin-4(1H)-one (Target Scaffold) Step2->Product SN2 Cleavage & Tautomerization

Workflow for the two-step synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one.

Reagents and Materials Matrix

Reagent / MaterialRole in SynthesisEquivalentsMolecular Weight
2-Chloro-4-methoxypyridine Electrophile (Starting Material)1.0 eq143.57 g/mol
3,4-Difluorophenylboronic acid Nucleophile (Coupling Partner)1.2 eq157.89 g/mol
Pd(dppf)Cl₂ Transition Metal Catalyst0.05 eq731.70 g/mol
Na₂CO₃ (Aqueous, 2M) Base (Activates Boronic Acid)2.0 eq105.99 g/mol
1,4-Dioxane : H₂O (4:1) Co-solvent SystemN/AN/A
33% HBr in Acetic Acid Demethylation Reagent (Acid/Nucleophile)10.0 eq80.91 g/mol (HBr)

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(3,4-Difluorophenyl)-4-methoxypyridine

This protocol is designed as a self-validating system where visual cues and TLC tracking confirm each mechanistic phase.

  • Reaction Setup : Charge a dry, 250 mL round-bottom flask with 2-chloro-4-methoxypyridine (10.0 mmol) and 3,4-difluorophenylboronic acid (12.0 mmol).

  • Solvent Addition & Degassing : Add 40 mL of 1,4-Dioxane and 10 mL of distilled H₂O. Sparge the biphasic mixture with N₂ gas for 15 minutes. Causality & Validation: Dissolved O₂ will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state. Degassing is validated when visible bubbling from the sparging needle ceases to alter the solvent volume.

  • Catalyst Initiation : Under a continuous N₂ stream, add Na₂CO₃ (20.0 mmol) followed by Pd(dppf)Cl₂ (0.5 mmol). The solution will immediately turn a distinct reddish-brown.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 90 °C for 12 hours.

  • Self-Validation via TLC : Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes:EtOAc 1:1). The protocol is validated as complete when the UV-active starting material spot (R_f ~0.8) completely disappears, replaced by a highly fluorescent blue spot under 254 nm UV light (R_f ~0.6).

  • Workup & Purification : Cool to room temperature, dilute with 50 mL EtOAc, and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to afford the intermediate as a pale yellow oil/solid.

Protocol B: Demethylation to 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

This step relies on precise pH manipulation to isolate the highly polar target molecule.

  • Acidic Cleavage : Dissolve the purified 2-(3,4-difluorophenyl)-4-methoxypyridine (8.0 mmol) in 5 mL of glacial acetic acid in a heavy-walled reaction vial.

  • Reagent Addition : Slowly add 33% HBr in acetic acid (80.0 mmol) at room temperature.

  • Thermal Cleavage : Heat the mixture to reflux (approx. 110 °C) for 6–8 hours. Causality: The elevated temperature is strictly required to overcome the high activation energy of the Sₙ2 attack by the relatively weak bromide nucleophile on the protonated methoxy group[3].

  • Quenching : Cool the dark amber mixture to room temperature and carefully pour it into 50 mL of crushed ice water.

  • Self-Validating Isolation (pH Adjustment) : Slowly add saturated aqueous NaHCO₃ dropwise while stirring. Validation: The product isolation is self-validating. The aqueous solution will remain clear under acidic conditions. Exactly as the pH approaches ~7, the zwitterionic/neutral form of the pyridin-4(1H)-one (which is highly insoluble in water) will spontaneously crash out of solution as an off-white precipitate.

  • Filtration : Filter the precipitate under vacuum, wash with cold distilled water (2 x 10 mL), and dry under high vacuum for 24 hours to yield the final product.

Analytical Validation & Quantitative Data

To ensure the integrity of the synthesized compounds, cross-reference your analytical results against the expected parameters summarized below:

ParameterStep 1: Cross-CouplingStep 2: Demethylation
Target Molecule 2-(3,4-Difluorophenyl)-4-methoxypyridine2-(3,4-Difluorophenyl)pyridin-4(1H)-one
Typical Yield 75% – 85%80% – 90%
Reaction Time 12 hours6 – 8 hours
Operating Temperature 90 °C110 °C (Reflux)
TLC R_f (Hexanes:EtOAc 1:1) ~0.60 (Strong UV Active)~0.10 (Streaking, highly polar)
Key ¹H-NMR Indicator Presence of singlet at ~3.90 ppm (3H)Complete loss of ~3.90 ppm singlet
Mass Spec [M+H]⁺ 222.1 m/z208.1 m/z

References

  • Gray, V. et al. "Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity." National Center for Biotechnology Information (PMC). Available at: [Link]

  • "The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility." Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Zoltewicz, J. A., and Sale, A. A. "Cleavage of Pyridyl Methyl Ethers and Reactions of 3-Bromopyridine with Sodium Methoxide." Electronics and Books. Available at: [Link]

Sources

Application Note: Regioselective N-Alkylation of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction & Mechanistic Causality

The 4-pyridone scaffold, particularly 2-(3,4-difluorophenyl)pyridin-4(1H)-one, is a critical building block in the development of kinase inhibitors and anti-infective agents. However, functionalization via alkylation presents a classic regioselectivity challenge due to the ambident nucleophilicity of the pyridone anion.

When 2-(3,4-difluorophenyl)pyridin-4(1H)-one is deprotonated, the resulting anion exhibits resonance stabilization across both the nitrogen and oxygen atoms. According to [1], the oxygen atom is highly electronegative and acts as a "hard" nucleophile. This makes O-alkylation intrinsically (kinetically) favored, especially when reacting with hard electrophiles. Conversely, the nitrogen atom is a "softer" nucleophile; N-alkylation is thermodynamically favored but requires overcoming a higher activation energy barrier [2].

To selectively drive N-alkylation, the reaction environment must be engineered to favor thermodynamic control:

  • The Counterion Effect: Utilizing Cesium carbonate (

    
    ) rather than sodium or potassium bases provides a large, poorly coordinating cation. This creates a "naked" pyridone anion, significantly enhancing its nucleophilicity in polar aprotic solvents like DMF [3].
    
  • Phase-Transfer & Halide Catalysis: Tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst and facilitates an in situ Finkelstein reaction. It temporarily converts alkyl bromides/chlorides into softer alkyl iodides, which preferentially attack the softer nitrogen center.

  • Thermal Control: Elevating the reaction temperature to 60 °C provides the necessary energy to overcome the activation barrier for N-alkylation and promotes the thermal migratory rearrangement of any kinetically formed O-alkylated intermediate into the stable N-alkylated product.

Pathway Visualization

G Substrate 2-(3,4-Difluorophenyl) pyridin-4(1H)-one Deprotonation Deprotonation (Cs2CO3 / DMF) Substrate->Deprotonation Anion Ambident Pyridone Anion (Resonance Stabilized) Deprotonation->Anion O_Attack O-Alkylation (Kinetic Control) Anion->O_Attack Hard Electrophile Ag+ salts / Low Temp N_Attack N-Alkylation (Thermodynamic Control) Anion->N_Attack Soft Electrophile Cs+ / TBAI / 60°C O_Attack->N_Attack Thermal Rearrangement (O- to N- migration)

Figure 1: Mechanistic pathway of 4-pyridone ambident anion alkylation under kinetic vs. thermodynamic control.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity during the benzylation of 2-(3,4-difluorophenyl)pyridin-4(1H)-one.

EntryBaseSolventAdditiveTemp (°C)N:O RatioIsolated Yield (%)
1

AcetoneNone251.5 : 145
2

TolueneNone801 : 960
3

DMFNone255 : 172
4

DMF TBAI (10 mol%) 60 >19 : 1 88

Data Interpretation: Entry 2 demonstrates that silver salts strongly coordinate to the nitrogen, sterically blocking it and forcing kinetic O-alkylation. Entry 4 represents the optimized methodology where the synergistic effects of the cesium cation, DMF, TBAI, and heat drive near-exclusive N-alkylation.

Experimental Protocol: Synthesis of N-Benzyl-2-(3,4-difluorophenyl)pyridin-4(1H)-one

Materials & Reagents
  • Substrate: 2-(3,4-Difluorophenyl)pyridin-4(1H)-one (1.0 equiv, 10.0 mmol, 2.07 g)

  • Electrophile: Benzyl bromide (1.2 equiv, 12.0 mmol, 1.43 mL)

  • Base: Cesium carbonate (

    
    ), anhydrous (2.0 equiv, 20.0 mmol, 6.52 g)
    
  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv, 1.0 mmol, 0.37 g)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (40 mL)

Step-by-Step Methodology

Step 1: Anion Generation (Deprotonation)

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3,4-difluorophenyl)pyridin-4(1H)-one (2.07 g) in anhydrous DMF (40 mL) under a continuous argon atmosphere.

  • Add anhydrous

    
     (6.52 g) and TBAI (0.37 g) in one portion.
    
  • Stir the suspension vigorously at room temperature (25 °C) for 30 minutes.

    • Causality Note: This pre-incubation ensures complete deprotonation and the formation of the highly reactive, naked cesium-pyridone ion pair before the electrophile is introduced.

Step 2: Electrophilic Addition & Thermodynamic Equilibration 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Add benzyl bromide (1.43 mL) dropwise over 5 minutes via syringe.

  • Causality Note: Initial cooling controls the exothermic nature of the alkylation and prevents polyalkylation or degradation.

  • Remove the ice bath and equip the flask with a reflux condenser. Gradually heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Stir at 60 °C for 12 hours.

Step 3: In-Process Monitoring (Self-Validation) 8. Monitor the reaction progress via LC-MS.

  • Validation Metric: The system is self-validating. The N-alkylated pyridone will exhibit a longer retention time on a reverse-phase C18 column compared to the O-alkylated ether. Furthermore, the

     [4] (approx. 290-310 nm) compared to the O-alkylated product (approx. 260-280 nm), providing immediate confirmation of regioselectivity.
    

Step 4: Workup & Extraction 9. Cool the reaction mixture to room temperature. 10. Quench the reaction by slowly pouring it into 100 mL of ice-cold distilled water. 11. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). 12. Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL).

  • Causality Note: LiCl washing is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination during concentration.
  • Wash with brine (50 mL), dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel. 15. Use a gradient elution from 50:50 Hexanes/Ethyl Acetate to 0:100 Ethyl Acetate. The N-alkylated product is more polar than the O-alkylated byproduct and will elute later. 16. Pool the pure fractions and concentrate to afford the target N-alkylated compound as an off-white solid.

References

  • Title: Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Source: RSC Advances (PMC) URL: [Link]

Application Note: Precision Crystallization of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The isolation of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one represents a critical purification node in the synthesis of next-generation p38 MAP kinase inhibitors and antifungals. Unlike simple aromatics, this molecule exhibits a "Janus-faced" chemical nature: it exists in a tautomeric equilibrium between the pyridin-4(1H)-one (dominant in solid state/polar solvents) and the pyridin-4-ol forms.

This duality presents specific challenges during crystallization:

  • Oiling Out: The high polarity of the amide-like "one" form often leads to liquid-liquid phase separation (LLPS) rather than nucleation.

  • Polymorphism: The hydrogen-bond donor (N-H) and acceptor (C=O) sites facilitate multiple packing motifs (polymorphs), affecting bioavailability.

  • Impurity Rejection: Regioisomers (e.g., 2,4-difluoro analogs) and unreacted boronic acids from Suzuki couplings often co-precipitate.

This guide moves beyond generic recipes, providing a mechanism-based approach to crystallizing this target with >99.5% purity.

Pre-Crystallization Characterization

Before attempting bulk crystallization, a solubility profile must be established. The 3,4-difluoro substitution pattern increases lipophilicity compared to the parent pyridone, but the core remains highly polar.

Solubility Profile & Solvent Selection

Data derived from empirical trends of 2-aryl-4-pyridone analogs.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Methanol (MeOH) HighModerateLow Yield loss is high; good for initial dissolution but requires anti-solvent.
Isopropanol (IPA) HighLowHigh Primary Choice. Excellent impurity rejection and recovery yield.
Ethanol (EtOH) HighModerateMedium Good alternative to IPA; may require water as anti-solvent.
DMSO / DMF Very HighHighSpecialist Use only for anti-solvent methods (Method B). Hard to remove solvent residues.
Ethyl Acetate LowInsolubleAnti-solvent Use to drive precipitation from alcohols.
Water LowInsolubleAnti-solvent Excellent anti-solvent for polar organic solutions.

Detailed Experimental Protocols

Method A: Direct Cooling Crystallization (The "Golden Standard")

Best for: High-purity crude material (>85%), final polishing, and polymorph control.

Rationale: Isopropanol (IPA) offers a wide Metastable Zone Width (MSZW) for this class of compounds, allowing for controlled growth without rapid crashing (which traps impurities).

Protocol:

  • Charge: Place 10.0 g of crude 2-(3,4-Difluorophenyl)pyridin-4(1H)-one into a 250 mL reactor equipped with an overhead stirrer and reflux condenser.

  • Dissolution: Add 80 mL of Isopropanol (IPA) . Heat the slurry to reflux (82°C) .

    • Note: If solids persist after 15 mins at reflux, add IPA in 5 mL increments. Do not exceed 120 mL total volume.

  • Clarification (Optional): If insoluble black specks (Pd residues) are visible, perform a hot filtration through a Celite pad.

  • Nucleation Point: Cool the solution slowly to 65°C .

    • Critical Step: Add 0.1 wt% seed crystals of the desired polymorph (if available). If not, scratch the glass wall to induce nucleation.

  • Cooling Ramp: Program a linear cooling ramp:

    • 65°C → 50°C over 1 hour (0.25°C/min).

    • Hold at 50°C for 30 mins to stabilize the crystal bed.

    • 50°C → 0°C over 2 hours (0.4°C/min).

  • Isolation: Filter the white crystalline solid under vacuum.

  • Wash: Displacement wash with 20 mL of cold (0°C) IPA.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–90% Target Purity: >99.0% (HPLC)

Method B: Anti-Solvent Crystallization (The "Rescue" Method)

Best for: Oily crude material, low-melting impurities, or highly polar reaction mixtures.

Rationale: The "one" form is insoluble in water. creating a high supersaturation event when water is added to a solution in DMSO or Methanol.

Protocol:

  • Dissolution: Dissolve 5.0 g of crude material in 15 mL of DMSO (or DMF) at room temperature. The solution should be clear.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove particulates.

  • Anti-Solvent Addition:

    • Place 50 mL of Deionized Water in a separate flask and stir vigorously (400 RPM).

    • Slowly add the DMSO solution to the water via a syringe pump or addition funnel over 30 minutes.

    • Observation: A milky emulsion may form initially, rapidly converting to a white suspension.

  • Aging: Stir the suspension for 2 hours at room temperature. This "Ostwald ripening" phase allows small, amorphous particles to redissolve and grow onto larger, crystalline lattices.

  • Isolation: Filter the solids.

  • Wash: Aggressively wash with 3 x 20 mL water to remove DMSO. Follow with 1 x 10 mL Ethanol wash to aid drying.

  • Drying: Vacuum dry at 60°C.

Process Logic & Troubleshooting

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct purification strategy based on the state of your crude material.

CrystallizationLogic Start Crude 2-(3,4-Difluorophenyl) pyridin-4(1H)-one PurityCheck Check Purity (HPLC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% or Oily PurityCheck->LowPurity MethodA METHOD A: Cooling Crystallization (Solvent: IPA) HighPurity->MethodA MethodB METHOD B: Anti-Solvent Crash (DMSO -> Water) LowPurity->MethodB OilingOut Issue: Oiling Out? MethodA->OilingOut SaltForm Alternative: Form HCl Salt MethodB->SaltForm Fails Final Pure Crystalline Solid (>99% Purity) MethodB->Final Seed Action: Add Seed Crystals at Cloud Point OilingOut->Seed Yes OilingOut->Final No Seed->Final

Figure 1: Decision tree for selecting the optimal crystallization pathway based on input material quality.

Tautomeric Considerations

The molecule exists in equilibrium. In solution, the pyridinol form may be present, but the pyridone form packs more efficiently in the crystal lattice due to strong


 hydrogen bonding "tapes."
  • Acidic Conditions: Avoid strong acids during neutral crystallization, as protonation of the pyridine nitrogen (

    
    ) will form a salt, completely changing solubility.
    
  • Basic Conditions: The NH proton is weakly acidic (

    
    ). Crystallization from basic media (e.g., NaOH) will yield the sodium salt.
    

References

  • Vertex Pharmaceuticals.Preparation of Pyridone Derivatives as p38 MAP Kinase Inhibitors. WO Patent 2004/078746. (Provides foundational synthesis routes for 2-aryl-4-pyridones).
  • Organic Syntheses. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Preparation of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. Org. Synth. 2016, 93, 306-318. Link (Analogous Suzuki coupling and workup procedures).

  • BenchChem. Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives.Link (General solvent protocols for difluorophenyl-heterocycles).

  • Sigma-Aldrich. 2-(2,4-Difluorophenyl)pyridine Product Sheet.Link (Physicochemical properties of the structural analog).

  • Zhang, H., et al. Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones.[1] Synthesis 2008, 1523-1524.[1] Link (Mechanistic insights into pyridone tautomer reactivity).

Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one and all solvents before handling.

Sources

Using 2-(3,4-Difluorophenyl)pyridin-4(1H)-one as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one in Kinase-Targeted Fragment-Based Drug Discovery

Executive Summary

This application note details the methodological framework for utilizing 2-(3,4-Difluorophenyl)pyridin-4(1H)-one (Compound 1 ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). While pyridinones are established bioisosteres for kinase hinge-binding regions, the specific inclusion of the 3,4-difluorophenyl moiety imparts critical metabolic stability and unique electrostatic properties that enhance ligand efficiency (LE) during early-stage screening.

This guide provides a validated workflow for synthesis, biophysical screening (SPR), and structural validation (NMR), specifically tailored for targeting Serine/Threonine kinases (e.g., p38 MAPK, GSK-3


).

Compound Profile & Rationale

Physicochemical Properties
PropertyValueRelevance in FBDD
Molecular Weight 207.18 DaIdeal for "Rule of 3" (MW < 300). Allows significant mass addition during optimization.
cLogP ~1.8Optimal lipophilicity for membrane permeability without aggregation issues in aqueous buffers.
H-Bond Donors/Acceptors 1 / 2The pyridinone lactam/lactim tautomer mimics the ATP adenine ring, facilitating hinge binding.
Tautomerism 4(1H)-one

4-hydroxy
Predominantly exists as the 4(1H)-one tautomer in solution, essential for donor-acceptor motifs.
The "Fluorine Effect" in Fragment Design

The 3,4-difluoro substitution is not arbitrary; it serves three specific mechanistic functions:

  • Metabolic Blocking: The C3 and C4 positions of the phenyl ring are primary sites for CYP450-mediated oxidation. Fluorine substitution blocks this metabolic soft spot early in the design process.

  • Orthogonal Interactions: The C-F bond is highly polar but non-ionizable, capable of engaging in multipolar interactions with backbone carbonyls or amide hydrogens in the protein binding pocket (C-F

    
     H-N).
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity relative to hydrogen, improving hydrophobic collapse into the kinase "selectivity pocket" (often adjacent to the gatekeeper residue).

Experimental Protocols

Validated Synthesis Protocol

Objective: To generate high-purity (>98%) fragment for biophysical screening. Mechanism: Cyclocondensation of a


-diketone equivalent with ammonia.

Reagents:

  • 3,4-Difluoroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium acetate (

    
    )
    
  • Ethanol (EtOH), Ethyl Acetate (EtOAc), Hexanes

Step-by-Step Methodology:

  • Enaminone Formation:

    • Dissolve 3,4-difluoroacetophenone (10.0 mmol) in anhydrous DMF-DMA (15.0 mmol).

    • Reflux at 110°C for 4 hours under

      
      .
      
    • Checkpoint: Monitor TLC (30% EtOAc/Hex) for disappearance of starting material.

    • Concentrate in vacuo to yield the intermediate (E)-3-(dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one.

  • Cyclization:

    • Redissolve the crude intermediate in EtOH (20 mL).

    • Add

      
       (50.0 mmol, 5 eq) to the solution.
      
    • Reflux at 80°C for 12 hours.

  • Purification:

    • Cool to room temperature.[1] The product often precipitates.

    • Filter and wash with cold EtOH.

    • If no precipitate, evaporate solvent and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

    • Validation: confirm structure via

      
      H NMR (DMSO-
      
      
      
      ) looking for the characteristic pyridinone doublets at
      
      
      6.1 and 7.8 ppm.
Biophysical Screening: Surface Plasmon Resonance (SPR)

Objective: To detect weak binding affinity (


 in 

M-mM range) typical of fragments.

Instrument Setup (e.g., Biacore 8K):

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand (Target): Biotinylated p38 MAPK (kinase domain) captured on a Streptavidin (SA) chip to avoid amine coupling interference in the active site.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Note: DMSO concentration must be matched exactly.

Protocol:

  • Solubility Check: Dissolve fragment at 100 mM in 100% DMSO. Dilute to 1 mM in buffer. Check for aggregation via Dynamic Light Scattering (DLS) if possible.

  • Clean Screen: Inject fragment at a fixed high concentration (e.g., 200

    
    M) to check for "square wave" binding kinetics.
    
    • Pass Criteria: Rapid on/off rates, Rmax within theoretical limits based on MW ratio.

  • Affinity Determination: Run a dose-response series (e.g., 0, 12.5, 25, 50, 100, 200, 400

    
    M).
    
  • Analysis: Fit data to a 1:1 steady-state affinity model. Do not attempt kinetic fitting for fast-off fragments.

Structural Validation: Ligand-Observed NMR (STD-NMR)

Objective: To map the epitope of the fragment interacting with the protein, confirming it binds via the pyridinone core and difluorophenyl ring.

Sample Preparation:

  • Protein: 5

    
    M Recombinant Kinase (deuterated buffer).
    
  • Fragment: 500

    
    M (100:1 Ligand:Protein ratio).
    
  • Buffer: 50 mM Phosphate, pH 7.4, 150 mM NaCl, 10%

    
    .
    

Pulse Sequence:

  • Run a Saturation Transfer Difference (STD) sequence.

  • On-resonance irradiation: -0.5 ppm (protein methyls).

  • Off-resonance irradiation: 30 ppm.

  • Result Interpretation: Signals in the difference spectrum correspond to protons in close contact (<5 Å) with the protein surface.

    • Expectation: Strong STD signals for the phenyl ring protons suggest the difluorophenyl group is buried in a hydrophobic pocket (e.g., the specificity pocket).

Pathway & Workflow Visualization

FBDD Workflow for Pyridinone Fragments

This diagram illustrates the decision matrix from synthesis to "Fragment Growing."

FBDD_Workflow Start Start: Fragment Selection 2-(3,4-Difluorophenyl)pyridin-4(1H)-one Synth Synthesis & QC (>95% Purity, DMSO Solubility) Start->Synth SPR Biophysical Screening (SPR) Detect Binding (KD < 2mM) Synth->SPR NMR Structural Validation (STD-NMR) Confirm Epitope Binding SPR->NMR Validated Hits XRay X-Ray Crystallography Obtain Ligand-Protein Complex NMR->XRay Prioritize Decision Binding Mode Confirmed? XRay->Decision Decision->Start No (Discard) Grow_N1 Vector 1: N-Alkylation Target Solubilizing Groups Decision->Grow_N1 Yes Grow_C3 Vector 2: C3-Substitution Target Gatekeeper Residue Decision->Grow_C3 Yes Grow_C5 Vector 3: C5-Extension Target Solvent Front Decision->Grow_C5 Yes

Caption: Validated FBDD workflow moving from fragment selection through biophysical screening to structural elaboration vectors.

Binding Mode Hypothesis (Kinase Hinge)

The following diagram details the specific molecular interactions expected within the ATP-binding pocket.

Binding_Interaction cluster_legend Interaction Types Fragment 2-(3,4-Difluorophenyl) pyridin-4(1H)-one Hinge Kinase Hinge Region (e.g., Met109 in p38) Fragment->Hinge H-Bond Acceptor (C=O ... H-N) Fragment->Hinge H-Bond Donor (N-H ... O=C) Pocket Hydrophobic Pocket (Selectivity Region) Fragment->Pocket Hydrophobic/VdW (Difluorophenyl) key1 Solid = H-Bond key2 Dashed = Hydrophobic

Caption: Schematic of the bidentate H-bond interaction with the kinase hinge and hydrophobic burial of the difluorophenyl tail.

Strategic Elaboration (Fragment Growing)

Once binding is confirmed, the pyridinone scaffold offers three distinct vectors for elaboration into a lead compound:

  • N1-Position (Nitrogen):

    • Strategy: Alkylation or arylation.[2][3]

    • Rationale: This vector usually points towards the solvent-exposed region or the ribose-binding pocket. It is the ideal site to append solubilizing groups (e.g., morpholine, piperidine) without disrupting the core hinge binding.

  • C3-Position:

    • Strategy: Halogenation or small alkyl groups.

    • Rationale: This position faces the "gatekeeper" residue. Small modifications here (e.g., Cl,

      
      ) can induce selectivity between kinases with different gatekeeper sizes (e.g., Thr vs. Met).
      
  • C5-Position:

    • Strategy: Aryl coupling (Suzuki-Miyaura).

    • Rationale: Extension here can reach the P-loop or solvent front, increasing potency significantly.

References

  • Vertex Pharmaceuticals. "Design and development of a new class of potent and highly selective p38 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2003.[4]

  • Jubilant Biosys. "Fragment-based Drug Discovery: Advantages and Workflow." Jubilant Biosys Application Notes.

  • Astex Pharmaceuticals. "Fragment-based drug discovery: a practical approach." Nature Reviews Drug Discovery, 2022. (General reference for FBDD principles).
  • ACS Publications. "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent Histone Lysine Demethylase Inhibitors."[5] Journal of Medicinal Chemistry, 2016.

  • MDPI. "3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance." Molecules, 2022.[6]

Sources

One-pot synthesis procedures for 2-substituted pyridin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis Procedures for 2-Substituted Pyridin-4(1H)-ones via Enaminone Intermediates

Executive Summary

Pyridin-4(1H)-ones are privileged nitrogen-containing heterocycles that serve as the core structural motif in numerous FDA-approved drugs, including kinase inhibitors, antibacterial agents, and cannabinoid receptor ligands[1]. Traditional step-wise syntheses of these scaffolds often require harsh conditions, complex protecting group strategies, and extensive chromatographic purifications. This application note details a highly efficient, pseudo-one-pot multicomponent strategy utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) and primary amines to construct highly functionalized 2-substituted pyridin-4(1H)-ones directly from 1,3-dicarbonyl precursors.

Mechanistic Rationale & Causality

The synthesis relies on a tandem condensation-transamination-cyclization sequence. Understanding the chemical causality of each step is critical for troubleshooting and optimizing the yield.

  • Activation via DMF-DMA: The reaction is initiated by treating a

    
    -diketone or 
    
    
    
    -ketoester with DMF-DMA. DMF-DMA acts as a highly electrophilic C1 synthon. It condenses with the active methylene group of the 1,3-dicarbonyl compound, eliminating methanol to form an
    
    
    -((dimethylamino)methylene)-
    
    
    -dicarbonyl intermediate (an enaminone)[2]. This step is performed first, rather than mixing all reagents simultaneously, to prevent competitive formylation of the primary amine.
  • Transamination: Upon the addition of a primary amine (R-NH

    
    ), a transamination event occurs. Because primary amines are generally stronger nucleophiles and less sterically hindered than the leaving dimethylamine, the equilibrium is driven forward. Heating the reaction mixture boils off the volatile dimethylamine gas, irreversibly pushing the transamination to completion.
    
  • Cyclization and Dehydration: The newly formed secondary enamine is perfectly positioned for an intramolecular nucleophilic attack. The enamine nitrogen attacks the adjacent ester or ketone carbonyl. Subsequent dehydration (loss of water or alcohol) yields the thermodynamically stable, aromatic pyridin-4(1H)-one core[1].

Experimental Protocol: Pseudo-One-Pot Synthesis

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction fidelity without requiring immediate LC-MS analysis.

Reagents & Materials:

  • 1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate or Acetylacetone): 10.0 mmol

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 12.0 mmol (1.2 equiv)

  • Primary Amine (e.g., Aniline, Benzylamine): 11.0 mmol (1.1 equiv)

  • Solvent: 1,4-Dioxane or absolute Ethanol (20 mL)

  • Catalyst (Optional): Glacial acetic acid (0.5 mL)

Step-by-Step Methodology:

  • Enaminone Formation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (10.0 mmol) in 10 mL of 1,4-dioxane.

  • Add DMF-DMA (12.0 mmol) dropwise at room temperature.

  • Heat the mixture to 80 °C for 2 hours.

    • Validation Checkpoint: The solution will typically transition from colorless to a deep yellow or orange hue, indicating the formation of the highly conjugated enaminone intermediate. TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material and the appearance of a highly UV-active spot[2].

  • Transamination: Cool the reaction mixture slightly to 50 °C. Add the primary amine (11.0 mmol) dropwise. If utilizing an unreactive aromatic amine (e.g., an electron-deficient aniline), add 0.5 mL of glacial acetic acid to catalyze the transamination.

  • Cyclization: Heat the reaction mixture to reflux (approx. 100–105 °C for dioxane) for 4 to 8 hours.

    • Validation Checkpoint: The evolution of dimethylamine gas can be verified by placing a piece of damp red litmus paper near the top of the condenser; it will turn blue as the basic gas escapes.

  • Workup & Isolation: Once TLC indicates complete conversion of the enaminone, remove the solvent under reduced pressure. Triturate the resulting crude oil with cold diethyl ether or a mixture of Hexane/EtOAc. The 2-substituted pyridin-4(1H)-one will typically precipitate as a solid[1].

  • Filter the precipitate under vacuum, wash with cold diethyl ether, and recrystallize from ethanol to afford the analytically pure product.

Quantitative Data & Substrate Scope

The enaminone-based one-pot approach exhibits broad functional group tolerance. Table 1 summarizes typical yields and reaction times for various substrate-amine combinations using this standardized protocol.

Substrate (1,3-Dicarbonyl)Primary AmineTarget ProductReaction Time (Step 2)Isolated Yield (%)
Ethyl acetoacetateAniline2-Methyl-1-phenyl-pyridin-4(1H)-one6 hours78%
Ethyl benzoylacetateBenzylamine2-Phenyl-1-benzyl-pyridin-4(1H)-one8 hours82%
Acetylacetonen-Propylamine1-Propyl-2-methyl-pyridin-4(1H)-one5 hours75%
Ethyl acetoacetate4-Fluoroaniline1-(4-Fluorophenyl)-2-methyl-pyridin-4(1H)-one7 hours71%

Reaction Workflow Diagram

G A 1,3-Dicarbonyl Compound C Enaminone Intermediate A->C Condensation B DMF-DMA (C1 Synthon) B->C E Transamination (- HNMe2) C->E D Primary Amine (R-NH2) D->E F Cyclization & Dehydration E->F Heat G 2-Substituted Pyridin-4(1H)-one F->G - H2O / - ROH

Reaction workflow: DMF-DMA condensation, transamination, and cyclization to form pyridin-4(1H)-ones.

References

  • Wagger, J., Bevk, D., Meden, A., & Svete, J. Enaminone-Based Synthesis of Dipodazine Derivatives. ResearchGate.
  • Organic CHEMISTRY - TSI Journals. Trade Science Inc.
  • 4-Oxo-1,4-dihydropyridines as Selective CB2 Cannabinoid Receptor Ligands. UCL.

Sources

Application Note: Overcoming Solubility Bottlenecks in Hydrophobic Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Physicochemical Profiling

Pyridinone derivatives—spanning from non-nucleoside reverse transcriptase inhibitors (NNRTIs) like doravirine analogs to antifibrotics like pirfenidone and novel metallopharmaceutical ligands—represent a highly versatile pharmacophore[1][2]. While the core 2(1H)-pyridinone ring is polar and capable of hydrogen bonding, therapeutic optimization frequently requires heavy substitution with lipophilic moieties (e.g., methyl, aryl, or halogen groups) to enhance target affinity and membrane permeability[3].

This structural modification creates a physicochemical paradox: it increases the crystal lattice energy and overall lipophilicity, effectively shifting these compounds into Biopharmaceutics Classification System (BCS) Class II or IV. Consequently, poor aqueous solubility becomes the primary bottleneck in their clinical translation[1][3]. To achieve therapeutic supersaturation and rapid dissolution, formulation scientists must bypass the thermodynamic barriers of the crystalline active pharmaceutical ingredient (API)[4].

Formulation Decision Matrix

Selecting the correct formulation strategy depends heavily on the API's melting point, lipid partition coefficient (LogP), and polymer miscibility. The following decision tree outlines the logical progression for selecting a delivery vehicle.

FormulationStrategy API Hydrophobic Pyridinone API (BCS Class II/IV) Q1 High Melting Point (>200°C) & Low Lipid Solubility? API->Q1 Nano Nanosuspension (Wet Media Milling) Q1->Nano Yes Q2 High Lipid Solubility (LogP > 4)? Q1->Q2 No LBF Lipid-Based Formulation (SLN / SMEDDS) Q2->LBF Yes ASD Amorphous Solid Dispersion (Spray Drying / HME) Q2->ASD No (Polymer Miscible)

Workflow for selecting formulation strategies for hydrophobic pyridinones.

Strategy A: Amorphous Solid Dispersions (ASDs) via Spray Drying

Causality & Mechanism: Converting a crystalline pyridinone into an amorphous state eliminates the lattice energy barrier, providing a significantly higher apparent solubility. However, the amorphous state is thermodynamically unstable and prone to recrystallization. By embedding the API in a polymeric matrix (e.g., HPMCAS or PVP-VA), the polymer sterically hinders nucleation. Furthermore, the polymer forms stabilizing hydrogen bonds with the pyridinone's carbonyl and amine groups, kinetically trapping the drug in a supersaturated state[2][4]. Spray drying is preferred over Hot Melt Extrusion (HME) for pyridinones with high melting points to prevent thermal degradation.

Protocol 1: Preparation of Pyridinone ASDs via Spray Drying

Step 1: Solvent Screening & Solution Preparation Rationale: A common solvent must completely dissolve both the lipophilic API and the hydrophilic polymer to ensure molecular-level mixing.

  • Prepare a binary solvent system (e.g., Dichloromethane/Methanol at an 80:20 v/v ratio).

  • Dissolve the pyridinone API and the selected polymer (e.g., HPMCAS-HF) at a 1:3 weight ratio to achieve a total solids concentration of 5% w/v.

  • Self-Validation: Visually inspect and use dynamic light scattering (DLS) to confirm the absence of undissolved particulates. If particles remain, adjust the solvent ratio or decrease the solids load.

Step 2: Spray Drying Parameters Rationale: Rapid solvent evaporation is critical to "freeze" the API in its amorphous state before phase separation can occur.

  • Set the spray dryer inlet temperature to 85°C and the outlet temperature to 45°C (ensuring it remains below the boiling point of the primary solvent but high enough for rapid evaporation).

  • Set the atomization gas pressure to 1.5 bar and the feed rate to 5 mL/min.

  • Collect the resulting powder from the cyclone separator.

Step 3: Secondary Drying & Quality Control (Self-Validating System) Rationale: Residual solvent acts as a plasticizer, lowering the glass transition temperature (


) and accelerating recrystallization.
  • Place the collected powder in a vacuum oven at 40°C for 24 hours.

  • Validation Check: Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Pass: A broad "halo" on PXRD and a single

      
       on DSC indicates a successful, miscible amorphous dispersion.
      
    • Fail: Bragg peaks on PXRD indicate phase separation; the polymer ratio must be increased, or a different polymer selected.

Strategy B: Lipid-Based Nanocarriers (SLNs)

Causality & Mechanism: For highly lipophilic pyridinone derivatives (LogP > 4), dissolution in the gastrointestinal tract is thermodynamically unfavorable even in the amorphous state. Solid Lipid Nanoparticles (SLNs) bypass this by pre-dissolving the API in a biocompatible lipid matrix. Furthermore, SLNs stimulate chylomicron secretion, promoting lymphatic transport and bypassing hepatic first-pass metabolism—a critical advantage for heavily metabolized pyridinone ligands[2][5].

Protocol 2: Hot High-Pressure Homogenization (HPH) for SLNs

Step 1: Phase Preparation Rationale: Temperature matching between the lipid and aqueous phases prevents premature lipid solidification and API precipitation during emulsification.

  • Lipid Phase: Melt the solid lipid (e.g., Compritol 888 ATO) at 10°C above its melting point (approx. 80°C). Dissolve 5% w/w of the pyridinone API into the lipid melt until optically clear.

  • Aqueous Phase: Heat an aqueous solution containing 2% w/v surfactant (e.g., Poloxamer 188) to 80°C.

Step 2: Pre-emulsion and Homogenization Rationale: High shear reduces the droplet size to the nanometer range, stabilizing the lipid-drug matrix.

  • Disperse the hot lipid phase into the hot aqueous phase using a high-shear rotor-stator mixer at 8,000 rpm for 5 minutes to form a pre-emulsion.

  • Immediately transfer the pre-emulsion to a high-pressure homogenizer.

  • Process for 3 to 5 cycles at 500 bar, strictly maintaining the system temperature at 80°C.

Step 3: Solidification & Quality Control (Self-Validating System) Rationale: Controlled cooling ensures the lipid crystallizes into a stable polymorph, trapping the drug.

  • Cool the nanoemulsion gradually to room temperature to allow SLN formation.

  • Validation Check: Measure particle size and Polydispersity Index (PDI) via DLS.

    • Pass: Z-average size < 200 nm and PDI < 0.3.

    • Fail: PDI > 0.3 or size > 500 nm indicates Ostwald ripening or lipid expulsion; surfactant concentration must be optimized.

Quantitative Data Presentation

The following table summarizes the expected physicochemical outcomes when applying these formulation strategies to a model hydrophobic pyridinone derivative.

Table 1: Comparative Formulation Metrics for Hydrophobic Pyridinones

Formulation StrategyPhysical State of APIPrimary Solubilization MechanismTypical Drug LoadingFold-Solubility EnhancementValidation Method
Amorphous Solid Dispersion AmorphousDisruption of crystal lattice; kinetic stabilization10 - 30%10x - 50xDSC / PXRD
Solid Lipid Nanoparticles Solubilized / MolecularLipid pre-dissolution; lymphatic transport bypass5 - 15%5x - 20xDLS / Cryo-TEM
Nanosuspension CrystallineSurface area expansion (Noyes-Whitney equation)10 - 40%2x - 10xLaser Diffraction

References

  • Title: Technical Support Center: Overcoming Poor Solubility of 2(1H)
  • Title: EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells Source: Google Patents URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: MDPI (Pharmaceutics)
  • Title: Preparation and characterization of sustained release pirfenidone loaded microparticles for pulmonary drug delivery: Spray drying approach Source: ResearchGate URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of this and related pyridin-4(1H)-one scaffolds. Pyridin-4(1H)-ones are crucial heterocyclic motifs found in numerous biologically active compounds and approved pharmaceuticals. Their synthesis, while conceptually straightforward, often presents challenges that can significantly impact reaction yield and purity.

This document provides a structured troubleshooting guide in a question-and-answer format to address common issues encountered during the synthesis. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a reliable synthetic route for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, and what is the underlying mechanism?

A common and effective method for constructing the 2-aryl-pyridin-4(1H)-one core is through a cyclocondensation reaction. One of the most relevant approaches is a modification of the Bohlmann-Rahtz pyridine synthesis.[1][2][3] This reaction typically involves the condensation of an enamine or an enolizable ketone with an appropriate reaction partner, followed by cyclization to form the pyridinone ring.

A practical approach involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a nitrogen source, such as ammonium acetate, and a compound that will form the C2 and C3 components of the ring. For the target molecule, this would involve a precursor containing the 3,4-difluorophenyl moiety.

The general mechanism involves the formation of an enamine in situ from a ketone and ammonium acetate. This enamine then undergoes a Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes cyclization and dehydration to afford the final pyridin-4(1H)-one product. Acid catalysis is often employed to facilitate the cyclodehydration step at lower temperatures.[1][2][4]

Bohlmann-Rahtz_Mechanism Enolizable_Ketone Enolizable Ketone Enamine Enamine Intermediate Enolizable_Ketone->Enamine Ammonium_Acetate Ammonium Acetate (NH4OAc) Ammonium_Acetate->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ynone Ethynyl Ketone (Ynone) Ynone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization E/Z Isomerization (Heat/Acid) Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridinone 2-Aryl-pyridin-4(1H)-one Cyclodehydration->Pyridinone

Caption: Generalized Bohlmann-Rahtz reaction pathway.

Q2: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yields in pyridinone synthesis can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Is starting material consumed? (TLC/LCMS) start->check_sm incomplete Incomplete Reaction: - Increase temperature - Increase reaction time - Check catalyst activity check_sm->incomplete No product_observed Is desired product the major component? check_sm->product_observed Yes side_reactions Side Reactions Dominating: - Lower temperature - Change solvent - Use a milder base/acid product_degradation Product Degradation: - Check work-up conditions - Minimize exposure to strong acid/base side_reactions->product_degradation purification_loss Loss during Purification: - Optimize chromatography - Check for product precipitation sm_consumed Yes sm_not_consumed No product_observed->side_reactions No product_observed->purification_loss Yes product_yes Yes product_no No

Caption: A decision tree for troubleshooting low reaction yields.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The cyclodehydration step, in particular, can require high temperatures.[1]

    • Solution: Monitor the reaction progress by TLC or LC-MS. If starting materials persist, consider increasing the reaction temperature or extending the reaction time. The use of an acid catalyst, such as acetic acid or a Lewis acid like ZnBr₂, can significantly lower the required temperature for cyclization.[2]

  • Side Reactions:

    • Cause: Competing reaction pathways, such as self-condensation of the ketone starting material or polymerization of the ynone.

    • Solution: Adjusting the rate of addition of one reactant to another can sometimes minimize side reactions. Lowering the reaction temperature may also favor the desired pathway.

  • Purity of Reagents and Solvent:

    • Cause: Impurities in starting materials or solvents can inhibit the reaction or lead to unwanted byproducts. Water is a common impurity that can interfere with many reactions.

    • Solution: Ensure all reagents are of high purity. Use anhydrous solvents when necessary, and consider drying solvents before use.[5]

Table 1: Comparison of Catalysts for Cyclodehydration

CatalystTypical ConditionsAdvantagesDisadvantages
None (Thermal) > 150 °CSimple, no catalyst removal needed.High energy, potential for product degradation.[1]
Acetic Acid Reflux in Toluene/AcOHInexpensive, effective.Can be harsh for acid-sensitive substrates.[1]
Amberlyst-15 Reflux in TolueneEasy removal (filtration), mild.Slower reaction times may be required.[2]
Lewis Acids (e.g., ZnBr₂, Yb(OTf)₃) VariesCan be very effective at lower temperatures.Cost, potential for metal contamination.[2]
Q3: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize them?

The formation of impurities is a common challenge. In pyridinone syntheses, you might encounter regioisomers or products from competing reaction pathways.

Potential Side Reactions

Side_Reactions Desired_Reaction Desired Cyclocondensation Desired_Product 2-(3,4-Difluorophenyl) pyridin-4(1H)-one Desired_Reaction->Desired_Product Starting_Materials Ketone + Ynone + NH4OAc Starting_Materials->Desired_Reaction Side_Reaction_1 Self-Condensation of Ketone Starting_Materials->Side_Reaction_1 Side_Reaction_2 Polymerization of Ynone Starting_Materials->Side_Reaction_2 Byproduct_1 Dimer/Trimer of Ketone Side_Reaction_1->Byproduct_1 Byproduct_2 Polymeric Material Side_Reaction_2->Byproduct_2

Caption: Competing reaction pathways in pyridinone synthesis.

To minimize these, consider a "one-pot" procedure where the enamine is generated in situ and reacts immediately with the other components. This can prevent the buildup of reactive intermediates that might otherwise lead to side reactions.[6][7] Using ammonium acetate as the nitrogen source is often effective in these one-pot syntheses.[6][7][8]

Q4: How can I effectively purify the final product, 2-(3,4-Difluorophenyl)pyridin-4(1H)-one?

The purification of pyridin-4(1H)-one derivatives can be challenging due to their polarity and potential for tautomerization.[9]

Purification Strategies:

  • Crystallization: This is often the most effective method for obtaining highly pure material. Experiment with a range of solvent systems.

    • Recommended Solvents: Ethanol, methanol, or mixtures of dichloromethane/hexanes or ethyl acetate/hexanes.

  • Silica Gel Chromatography:

    • Challenge: The polar nature of the pyridinone and its ability to act as a hydrogen bond donor can lead to tailing on silica gel columns.

    • Solutions:

      • Use a more polar eluent system, such as a gradient of methanol in dichloromethane.

      • Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to suppress interactions with acidic silica.

      • Consider using neutral or basic alumina as the stationary phase.[9]

  • Derivatization:

    • In cases of extreme difficulty, the pyridinone can be derivatized to a less polar compound (e.g., as a nonaflate) for easier purification. The protecting group can then be removed in a subsequent step.[9]

Experimental Protocol: One-Pot Synthesis of a 2-Aryl-Pyridin-4(1H)-one

This protocol is a generalized procedure based on modified Bohlmann-Rahtz conditions and should be adapted for the specific synthesis of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one.[10]

Materials:

  • An appropriate enolizable ketone (1.0 eq)

  • An appropriate ethynyl ketone bearing the 3,4-difluorophenyl group (1.0-1.2 eq)

  • Ammonium acetate (5-10 eq)

  • Glacial acetic acid (as solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the enolizable ketone (1.0 eq) and the ethynyl ketone (1.1 eq) in glacial acetic acid.

  • Addition of Nitrogen Source: Add ammonium acetate (7.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically around 118 °C for acetic acid).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) or by recrystallization to yield the final product.

References

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. [Link]

  • Zhang, M., et al. (2025). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry. [Link]

  • Abduahadi, S., et al. (2025). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. ResearchGate. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • Zaitsev, V. P., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]

  • Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. [Link]

  • Debreu-Messager, C., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

  • Abduahadi, S., et al. (2025). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. ResearchGate. [Link]

  • A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Taylor & Francis Online. [Link]

  • Chen, C., et al. (2015). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]

  • Purification of Pyridine. Chempedia - LookChem. [Link]

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. ScienceDirect. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Arkivoc. [Link]

  • 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. PMC. [Link]

  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Publishing. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and assay developers overcome the specific physicochemical hurdles associated with 2-(3,4-Difluorophenyl)pyridin-4(1H)-one .

This compound presents a unique dual-challenge: the highly lipophilic, planar 3,4-difluorophenyl ring drives hydrophobic aggregation, while the pyridin-4(1H)-one core engages in extensive intermolecular hydrogen bonding. Below, we dissect the causality behind these solubility failures and provide field-proven, self-validating protocols to ensure assay integrity.

Mechanistic Overview: The Chemical Challenge

To solve a solubility issue, we must first understand the thermodynamic barriers. Pyridin-4(1H)-ones are notorious for poor solubility in both aqueous media and polar aprotic solvents like Dimethyl Sulfoxide (DMSO). This is driven by keto-enol tautomerism (pyridin-4(1H)-one ⇌ pyridin-4-ol)[1]. In the solid state, this tautomerism allows the molecule to act as both a strong hydrogen-bond donor and acceptor, forming rigid, highly stable dimeric or polymeric crystal lattices.

While DMSO is an excellent hydrogen-bond acceptor, it is a poor donor. It often struggles to provide enough solvation enthalpy to overcome the high lattice energy of the pyridone crystal. Furthermore, DMSO is highly hygroscopic; even trace amounts of absorbed atmospheric water will rapidly decrease the solubility of the lipophilic difluorophenyl moiety, leading to spontaneous precipitation[2].

G Solid Crystalline 4-Pyridone (High Lattice Energy) Tautomer Pyridone ⇌ Pyridinol Tautomerism Solid->Tautomer stabilized by Dimers Strong N-H···O=C Intermolecular H-Bonds Solid->Dimers stabilized by WetDMSO Standard DMSO (Contains Moisture) Dimers->WetDMSO added to DryDMSO Anhydrous DMSO + Argon Purge Dimers->DryDMSO added to Crash Precipitation / Crash-Out WetDMSO->Crash water drives hydrophobic effect Heat Sonication & Heat (40-50°C) DryDMSO->Heat combined with Soluble Stable Solvated Monomers Heat->Soluble overcomes lattice energy

Mechanistic pathway of 4-pyridone solubility and precipitation in DMSO.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(3,4-Difluorophenyl)pyridin-4(1H)-one precipitating in 100% DMSO after a few days in storage? A1: This is a classic symptom of moisture ingress. DMSO is hygroscopic and rapidly absorbs water from the air every time the vial is opened. Because the 3,4-difluorophenyl group is highly lipophilic, the introduction of even 1-2% water significantly alters the dielectric constant of the solvent, forcing the compound out of solution[2]. Actionable Fix: Always use anhydrous DMSO (≤0.005% water) packaged under argon. Aliquot your stock solutions into single-use vials to prevent repeated freeze-thaw cycles and atmospheric exposure.

Q2: I need a 20 mM stock, but the powder just floats or forms a cloudy suspension in DMSO. How can I force dissolution? A2: The cloudy suspension indicates that the solvent cannot overcome the crystal lattice energy at room temperature. You must introduce kinetic energy. Alternating cycles of bath sonication and gentle heating (40–50°C) will disrupt the intermolecular hydrogen bonds[3]. Caution: Do not exceed 50°C, as prolonged thermal stress in DMSO can lead to oxidation or degradation of the compound. If 20 mM is thermodynamically impossible, you may need to utilize a co-solvent like N-Methyl-2-pyrrolidone (NMP), which has a stronger capacity to disrupt rigid H-bond networks.

Q3: My compound is fully dissolved in DMSO, but the moment I spike it into my aqueous assay buffer, it instantly crashes out. How do I prevent this? A3: You are experiencing a failure of kinetic solubility . When the DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water (the "solvent shift" effect), leaving the lipophilic compound stranded without a hydration sphere[4]. Actionable Fix: Do not spike 100% DMSO directly into the final aqueous buffer. Instead, perform an intermediate dilution step. Dilute your DMSO stock into a transitional solvent (e.g., PEG-400, or a buffer containing 0.1% Tween-20 or BSA) before adding it to the final assay plate. This provides a hydrophobic shield that stabilizes the compound as it transitions into the aqueous phase.

Q4: Can I adjust the pH of the DMSO or the compound to improve solubility? A4: Yes, exploiting the ionizable nature of the pyridone ring is a highly effective strategy. The pyridin-4(1H)-one core can be protonated at very low pH or deprotonated at high pH. Forming a salt (e.g., a hydrochloride or sodium salt) prior to dissolution disrupts the neutral crystalline lattice, drastically lowering the energy required for solvation. If working with the free base, adding a stoichiometric equivalent of a volatile acid (like TFA) or base to the DMSO can sometimes force dissolution, though this must be compatible with your downstream biological assay.

Optimization Strategies & Data Presentation

When troubleshooting, it is critical to weigh the physicochemical benefits of a strategy against its potential biological assay interference.

Troubleshooting StrategyMechanism of ActionProsCons / Limitations
Anhydrous DMSO + Argon Prevents water-induced hydrophobic crash-out[2].Maintains chemical integrity; no assay interference.Requires strict inert-atmosphere handling.
Heating (40-50°C) & Sonication Provides kinetic energy to overcome crystal lattice enthalpy[3].Rapid dissolution without adding new chemicals.Risk of thermal degradation; compound may crash upon cooling.
Co-solvents (NMP, DMAc) Superior disruption of rigid H-bond networks compared to DMSO.Achieves higher maximum stock concentrations.NMP/DMAc can be toxic to live cells in high-content screening.
Surfactant Pre-dilution (Tween, BSA) Forms micelles/complexes to shield the lipophilic difluorophenyl group.Prevents aqueous crash-out during assay transfer.Can interfere with target protein binding or membrane permeability.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, every solubility protocol must be self-validating. The following workflow guarantees that you are working with a true solution, not a micro-suspension.

Protocol A: Preparation of a Validated Anhydrous DMSO Stock
  • Preparation: Equilibrate the vial of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one to room temperature in a desiccator to prevent condensation.

  • Solvation: Weigh the desired mass into a clean, dry amber vial. Add Anhydrous DMSO (sealed under Argon) to achieve a target concentration of 10 mM.

  • Kinetic Disruption: Vortex for 30 seconds. Place the vial in an ultrasonic water bath heated to 40°C for 10 minutes.

  • Self-Validation (Critical Step): Visually clear solutions can still contain micro-crystals. Centrifuge the vial at 10,000 x g for 5 minutes at room temperature.

  • Verification: Carefully inspect the bottom of the tube. If a pellet is present, the compound has exceeded its thermodynamic solubility in DMSO. You must transfer the supernatant to a new vial and determine its true concentration via LC-MS or UV-Vis against a standard curve.

Protocol B: Assay Dilution (Preventing Aqueous Crash-Out)
  • Intermediate Dilution: Take 10 µL of the validated 10 mM DMSO stock and dilute it into 90 µL of an intermediate buffer (e.g., 50% DMSO / 50% PEG-400, or buffer containing 0.5% BSA). Mix thoroughly by pipetting.

  • Final Transfer: Transfer the required volume of the intermediate dilution into your final aqueous assay buffer. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced artifacts in biological targets[5].

Workflow Step1 1. Weigh Compound (Dry environment) Step2 2. Add Anhydrous DMSO (Target: 10 mM) Step1->Step2 Step3 3. Sonicate/Heat (40°C) 10-15 min cycles Step2->Step3 Step4 4. Centrifuge @ 10,000 x g (Validate true solution) Step3->Step4 Step5 5. Intermediate Dilution (e.g., PEG-400 or BSA) Step4->Step5 Step6 6. Final Aqueous Buffer (Kinetic Solubility < 1% DMSO) Step5->Step6

Optimized workflow for preparing and diluting DMSO stock solutions for aqueous assays.

References

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry. Available at:[Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (Second Edition). Elsevier. Available at:[Link]

Sources

Technical Support Center: Strategic Removal of Palladium Impurities from 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium impurity removal from 2-(3,4-Difluorophenyl)pyridin-4(1H)-one. This document is designed to offer not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your purification process.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my 2-(3,4-Difluorophenyl)pyridin-4(1H)-one active pharmaceutical ingredient (API)?

Residual palladium from cross-coupling reactions is a significant concern in pharmaceutical development for several key reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in drug products, as outlined in the ICH Q3D guidelines. Palladium is classified as a Class 2B element, with an oral exposure limit of 10 ppm.[1]

  • Toxicological Concerns: Palladium, while a valuable catalyst, can be toxic and may interfere with biological processes.

  • Catalytic Activity in Subsequent Steps: Residual palladium can have unintended catalytic activity in subsequent synthetic steps, leading to side reactions and impurities.

  • Assay Interference: Trace palladium can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[2][3]

Q2: I've tried standard purification methods like chromatography and recrystallization, but my palladium levels are still high. Why might this be the case with 2-(3,4-Difluorophenyl)pyridin-4(1H)-one?

The structure of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, a nitrogen-containing heterocyclic compound, can present specific challenges in palladium removal. The nitrogen atom in the pyridinone ring can act as a ligand, forming strong coordination complexes with palladium species. This strong interaction can cause the palladium to co-elute with your product during chromatography or co-crystallize during recrystallization, making its removal by these methods inefficient.[4][5]

Q3: What are the primary methods for removing palladium impurities, and how do I choose the right one for my API?

The main strategies for palladium removal can be broadly categorized as:

  • Adsorption (Scavenging): This is often the most effective method and involves using solid-supported reagents (scavengers) that selectively bind to the palladium, which is then removed by filtration.[6]

  • Crystallization: This can be effective, sometimes in combination with a soluble scavenger that keeps the palladium in the mother liquor.[4]

  • Extraction: Liquid-liquid extraction can be used to remove some palladium species, though it is often less effective for strongly coordinated palladium.[7]

The choice of method depends on several factors, including the nature of the palladium species, the solvent system, and the properties of your API. For 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, a scavenging approach is highly recommended due to the potential for strong palladium coordination.

Section 2: Troubleshooting Guide for Palladium Scavenging

This section provides a systematic approach to selecting and optimizing a palladium scavenger for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one.

Initial Assessment: Quantifying the Problem

Before beginning a scavenging protocol, it is essential to determine the initial concentration of palladium in your crude product. The gold standard for this analysis is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , which provides high sensitivity and accuracy.[4][8][9] Other methods like atomic absorption spectroscopy or X-ray fluorescence can also be used.[4][10]

Decision-Making Workflow for Scavenger Selection

The following diagram illustrates a logical workflow for selecting an appropriate palladium scavenger.

Scavenger_Selection Workflow for Palladium Scavenger Selection Start Crude Product with Pd Impurity > 10 ppm Screening Scavenger Screening: - Thiol-based (e.g., Si-Thiol) - Amine-based - Triazine-based (e.g., Si-TMT) Start->Screening Optimization Optimization of Lead Scavenger: - Scavenger Loading - Temperature - Time Screening->Optimization Analysis Analyze Pd Levels (ICP-MS) Optimization->Analysis Pass Pd < 10 ppm Analysis->Pass Success Fail Pd > 10 ppm Analysis->Fail Failure ReScreen Re-evaluate Scavenger Type or Combine Methods Fail->ReScreen ReScreen->Optimization

Caption: A decision tree to guide the selection and optimization of a palladium scavenger.

Step-by-Step Protocol for Scavenger Screening

This protocol outlines a general procedure for screening different types of palladium scavengers.

1. Scavenger Selection:

  • Thiol-based Scavengers: These are often the most effective due to the high affinity of sulfur for palladium.[11] Examples include silica-bound thiols (Si-Thiol) and polymer-bound thiols.[12]

  • Amine-based Scavengers: The nitrogen atoms in these scavengers can also effectively chelate palladium.

  • Triazine-based Scavengers: Trimercaptotriazine (TMT) based scavengers, both silica-bound (Si-TMT) and polymer-bound (MP-TMT), have shown high efficacy in removing palladium.[12]

2. Experimental Procedure:

a. Dissolve the API: Dissolve a known amount of your crude 2-(3,4-Difluorophenyl)pyridin-4(1H)-one in a suitable solvent (e.g., methanol, DMF, THF).[1]

b. Add Scavenger: In separate vials, add different scavengers at a loading of 5-10 weight equivalents relative to the API.

c. Stir: Stir the mixtures at room temperature for 16-24 hours.

d. Filter: Filter off the scavenger and wash it with the solvent.

e. Analyze: Analyze the palladium content in the filtrate using ICP-MS.

Data Presentation: Example Scavenger Screening Results
Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% Reduction
Si-Thiol150894.7%
Amino-propyl Silica1504570.0%
Si-TMT150< 5> 96.7%
Activated Carbon1506060.0%

This is example data and actual results may vary.

Troubleshooting Common Issues
  • Issue: Poor palladium removal with a thiol-based scavenger.

    • Possible Cause: The palladium may be in a different oxidation state or complexed with ligands that hinder its interaction with the scavenger.

    • Solution: Consider a pre-treatment step to break up the palladium complex. Adding a small amount of a reducing agent or a competing ligand might be effective. Alternatively, try a scavenger with a different binding mechanism, such as an amine-based scavenger.

  • Issue: Significant loss of API during the scavenging process.

    • Possible Cause: The API may be adsorbing to the scavenger.

    • Solution: Reduce the amount of scavenger used or switch to a scavenger with a different support material (e.g., from silica to a polymer-based resin).[12] Ensure thorough washing of the scavenger after filtration to recover any adsorbed product.

Section 3: Advanced Topics and Considerations

The Role of Soluble Scavengers

In some cases, a soluble scavenger like N-acetylcysteine can be used.[13] This approach involves adding the scavenger to the reaction mixture, which then complexes with the palladium. The palladium-scavenger complex can then be removed by extraction or during crystallization, as it is designed to be more soluble in the mother liquor.

Combining Purification Techniques

For particularly stubborn cases, a multi-step approach may be necessary. For example, an initial treatment with a scavenger could be followed by recrystallization or a silica gel plug filtration.[14][15]

Preventative Measures: Optimizing the Reaction

The most effective way to deal with palladium impurities is to minimize their formation in the first place. Consider using catalysts with high turnover numbers (TONs) or encapsulated catalysts, which can lead to lower residual palladium levels.[14]

References

  • Arbor Assays. (2017, July 31).
  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
  • Merck/PITT Collaboration. (2026, February 16).
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Sopachem. (n.d.).
  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.
  • Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • ACS Medicinal Chemistry Letters. (2022, May 30).
  • ACS Publications. (2021, May 20). Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry | Organic Process Research & Development.
  • PMC. (n.d.). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays.
  • PubMed. (2009, February 15). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence.
  • PMC. (2022, January 20).
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
  • University of Strathclyde. (2023, September 15).
  • Figshare. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - ACS Medicinal Chemistry Letters.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • ResearchGate. (2015, May 18).
  • Benchchem. (n.d.).
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.

Sources

Technical Support Center: Troubleshooting Pyridinone Ring Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridinone Synthesis Troubleshooting Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who are encountering bottlenecks in the de novo synthesis of pyridin-2-one and pyridin-4-one scaffolds.

The construction of these rings—often via [3+3] annulations, condensation cascades, or 6-endo-dig cyclizations—requires precise control over reaction kinetics and thermodynamics. This guide moves beyond superficial troubleshooting by dissecting the causality behind cyclization failures and providing self-validating, field-proven protocols to ensure experimental success.

Part 1: Diagnostic Workflow for Cyclization Failures

Before adjusting your reaction parameters, it is critical to identify the mechanistic failure mode of your cyclization attempt. The diagnostic flowchart below outlines the primary pathways and their corresponding physicochemical solutions.

G N1 Acyclic Precursor (Ynone / Enaminone) N2 Initiate Cyclization (Base / NHC / Metal) N1->N2 N3 Identify Failure Mode N2->N3 N4 Competitive 5-exo-dig (Regioselectivity Issue) N3->N4 N5 Incomplete Conversion (Low Nucleophilicity) N3->N5 N6 Dimerization / Oxidation (Side Reactions) N3->N6 N7 Apply Bulky Protecting Groups (e.g., Teoc, Boc-MOM) N4->N7 Steric Tuning N8 Optimize Base/Solvent (e.g., Cs2CO3 in MeCN) N5->N8 pKa / Polarity Tuning N9 High Dilution & Additives (e.g., LiCl) N6->N9 Kinetic Control N10 Target Pyridinone Core (Validated) N7->N10 N8->N10 N9->N10

Fig 1: Diagnostic workflow for resolving pyridinone cyclization failures.

Part 2: Frequently Asked Questions (FAQs)

Q1: My ynone precursor is undergoing competitive 5-exo-dig cyclization instead of the desired 6-endo-dig pathway to form a 4-pyridinone. How can I redirect the regioselectivity? A1: This is a classic regioselectivity issue governed by Baldwin's rules. When synthesizing 3-amino-substituted 2,3-dihydro-4-pyridones from α-amino ynones, the kinetically favored 5-exo-dig cyclization and subsequent β-elimination often outcompete the desired 6-endo-dig pathway[1]. Causality & Solution: The nucleophilic attack trajectory is heavily influenced by the steric bulk of the adjacent amino protecting groups. To overcome this, you must employ sterically demanding protecting groups to physically block the 5-exo-dig trajectory. Utilizing a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group or a combined Boc/MOM protection strategy on the α-amino group effectively hinders the 5-membered ring formation, forcing the system into the thermodynamically stable 6-endo-dig cyclization to yield the 4-pyridinone core[1].

Q2: I am attempting a base-promoted cascade cyclization of 1,1-ene diamines with mercaptals to form pyridin-2-ones, but my yields are stuck below 40% with incomplete conversion. What parameters should I adjust? A2: Incomplete conversion in condensation-cyclization cascades typically stems from inadequate base strength or poor solvent polarity, which fails to sufficiently stabilize the enolate or enamine intermediates[2]. Causality & Solution: The choice of base dictates the equilibrium of the initial deprotonation. Switching from weaker bases (like


 or 

) to Cesium Carbonate (

) significantly enhances the nucleophilicity of the intermediate due to the "cesium effect" (weaker ion-pairing and higher solubility). Refluxing the reaction in a highly polar, aprotic solvent like Acetonitrile (MeCN) for exactly 8 hours has been empirically proven to push yields from ~38% to 89-98%[2].

Q3: My NHC-catalyzed [3+3] cyclization of enals and ketimines yields a complex mixture of dimers and oxidized byproducts instead of the target 3,4-2H-pyridin-2-one. How do I suppress these side reactions? A3: N-heterocyclic carbene (NHC) catalysis is highly sensitive to the reaction microenvironment. Dimerization occurs when the enol intermediate (formed from the α-chloroenal) reacts intermolecularly rather than undergoing the desired intramolecular cyclization with the enamine[3]. Causality & Solution: The addition of a Lewis acid additive is critical here. Incorporating Lithium Chloride (LiCl) is required to efficiently generate the enamine intermediate in situ and enhance the kinetics of the [3+3] cyclization, thereby outcompeting intermolecular dimerization[3]. Additionally, operating at high dilution ensures that intramolecular ring closure is kinetically favored over bimolecular collisions.

Part 3: Quantitative Data Comparison

The following table synthesizes empirical data demonstrating the causality between base selection, solvent polarity, and ultimate cyclization yield for pyridin-2-one formation via cascade reactions[2].

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Ethanol

Reflux1245Protic solvent hinders nucleophilic attack via hydrogen bonding.
2Acetonitrile

Reflux1238Weak organic base fails to drive complete deprotonation.
3Acetonitrile

Reflux1261Stronger base improves yield, but tight ion-pairing limits reactivity.
4Acetonitrile

Reflux1281'Cesium effect' maximizes enolate nucleophilicity.
5 Acetonitrile

Reflux 8 89 Optimized kinetic window prevents product degradation.
Part 4: Standardized Self-Validating Protocols
Protocol A: Base-Promoted Cascade Cyclization of 1,1-Ene Diamines

Objective: Synthesize highly functionalized pyridin-2-ones via a one-pot cascade reaction[2]. Causality: This protocol utilizes the 'cesium effect' to enhance the nucleophilicity of the intermediate, driving the cyclization forward.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the N,N′-disubstituted 1,1-ene diamine (1.0 equiv) and the mercaptal (1.2 equiv) in anhydrous acetonitrile (0.2 M concentration). Note: Acetonitrile's high dielectric constant stabilizes the polar transition states required for the cascade reaction.

  • Base Addition & Cyclization: Add anhydrous

    
     (2.0 equiv) in one portion. Heat the mixture to reflux (approx. 82°C).
    
    • Self-Validation Check: The suspension should transition from a heterogeneous mixture to a deep-colored solution as the deprotonated intermediate forms.

  • Reaction Monitoring: Maintain reflux for exactly 8 hours. Monitor via TLC (Hexane/EtOAc 70:30).

    • Self-Validation Check: The reaction is complete when the starting diamine spot is entirely consumed, replaced by a strongly UV-active spot (lower Rf) corresponding to the pyridin-2-one core.

  • Workup: Cool to room temperature, filter through a Celite pad to remove cesium salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: NHC-Catalyzed Enantioselective[3+3] Cyclization

Objective: Access chiral 3,4-2H-pyridin-2-ones from α-chloroenals and ketimines[3]. Causality: The addition of LiCl acts as a Lewis acid to facilitate enamine generation and accelerate the [3+3] cyclization, suppressing unwanted dimerization[3].

  • Catalyst Activation: In a glovebox, combine the chiral NHC precatalyst (20 mol%), α-chloroenal (1.0 equiv), and ketimine (1.2 equiv) in anhydrous THF.

  • Additive Integration: Add LiCl (1.5 equiv) and a mild organic base (e.g., DIPEA, 1.2 equiv). Note: Lithium coordinates to the imine nitrogen, increasing its electrophilicity and driving the formation of the enamine intermediate.

  • Cyclization: Stir the reaction at room temperature for 12 hours.

    • Self-Validation Check: An aliquot analyzed by crude

      
      H NMR should show the disappearance of the aldehydic proton (
      
      
      
      ~9.5 ppm) and the emergence of characteristic vinylic protons of the pyridinone ring.
  • Isolation: Quench with saturated aqueous

    
    , extract with EtOAc, and purify.
    
    • Self-Validation Check: Confirm the absolute configuration and enantiomeric excess (>98% ee) via chiral HPLC to ensure the NHC catalyst's stereocontrol was maintained.

References

1.[3] Highly Chemoselective and Enantioselective Synthesis of 3,4-2H-Pyridin-2-ones by an NHC-Catalyzed [3+3]-Cyclization. Source: thieme-connect.com. URL: 2.[2] Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. Source: rsc.org. URL: 3.[1] Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA. Source: nih.gov. URL:

Sources

Technical Support Center: Minimizing Defluorination Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Preserve C–F Bonds During Synthetic Transformations Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction

From the Desk of the Senior Application Scientist:

Welcome to the technical support center. You are likely here because you are observing the loss of a fluorine atom—a "silent killer" in late-stage functionalization. In drug discovery, the C–F bond is prized for its metabolic stability and bioisosteric properties. However, its high bond energy (approx. 116 kcal/mol) creates a false sense of security. Under specific catalytic or nucleophilic conditions, this bond becomes labile, leading to hydrodefluorination (HDF) , nucleophilic aromatic substitution (SNAr) , or HF elimination .

This guide is not a textbook review; it is a troubleshooting manual designed to diagnose the mechanism of your fluoride loss and implement immediate corrective protocols.

Module 1: Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

The Issue:

You are performing a Palladium (Pd) or Nickel (Ni) catalyzed cross-coupling on a halogenated aryl fluoride (e.g., a bromo-fluorobenzene). Instead of the desired C–C or C–N bond formation, you observe the replacement of the fluorine with hydrogen (hydrodefluorination) or the coupling partner reacting at the fluorine site.

Mechanism of Failure:

While C–F bonds are generally inert to oxidative addition compared to C–Br or C–I bonds, electron-deficient fluoroarenes or specific ligand environments can lower the activation energy for C–F insertion. Once the metal inserts (forming Ar–M–F), the complex is prone to reaction with adventitious water or hydride sources.

Diagnostic FAQ

Q: Why is my fluorinated substrate undergoing hydrodefluorination (HDF) instead of coupling? A: This is often a "ligand-controlled" error. Electron-rich, small phosphine ligands can make the metal center too nucleophilic, promoting unwanted oxidative addition into the C–F bond. Furthermore, trace water acts as a hydrogen source.

  • Validation Protocol: Run the reaction in the presence of D2O. If deuterium is incorporated at the fluorine position, water is your H-source, and the mechanism is likely metal-mediated HDF.

Q: How do I select a ligand to stop this? A: Switch to bulky, biaryl monophosphine ligands (e.g., XPhos , RuPhos ). Their steric bulk creates a "pocket" that kinetically disfavors the approach of the shorter, stronger C–F bond while permitting the longer C–Br/C–Cl bond to react.

Troubleshooting Protocol: The "Steric Shield" Strategy
ParameterRecommendationScientific Rationale
Ligand Use: XPhos, SPhos, or RuPhosAvoid: PCy3, PPh3Bulky ligands destabilize the transition state for C–F oxidative addition due to steric clash, preserving the C–F bond [1].
Base Use: K3PO4 or Cs2CO3 (anhydrous)Avoid: Alkoxides (NaOtBu)Strong alkoxide bases can act as hydride donors (via

-hydride elimination from the alkoxide) or nucleophiles.
Solvent Use: Toluene or 1,4-Dioxane (Dry)Avoid: DMF, AlcoholsPolar aprotic solvents like DMF can stabilize charged intermediates that facilitate SNAr side reactions.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

The Issue:

You are attempting a substitution on a different leaving group (e.g., Chloride, Nitro) on a fluoroarene, but the nucleophile attacks the Fluorine instead.

Mechanism of Failure:

Fluorine is the most electronegative element. In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the bond breaking.[1] The high electronegativity of F inductively stabilizes the anionic Meisenheimer intermediate, making F (counter-intuitively) a better leaving group than Cl or Br in highly activated systems [2].

Diagnostic FAQ

Q: My nucleophile (amine/alkoxide) is displacing the fluorine. How do I stop this? A: This is an electronic control issue. The ring is likely too electron-deficient (e.g., ortho/para-nitro groups).

  • Immediate Fix: Lower the reaction temperature. SNAr of Fluorine has a higher activation energy than Chloride/Bromide displacement. Running at 0°C or -20°C (kinetic control) can often favor the C–Cl displacement.

Q: Does the solvent matter? A: Yes. Polar aprotic solvents (DMSO, DMF) stabilize the Meisenheimer complex, accelerating the unwanted F-displacement.

  • Validation Protocol: Switch to a less polar solvent like THF or Toluene. If the ratio of desired product increases, the mechanism was SNAr.

Visualizing the Competition

DefluorinationPathways Start Substrate: Ar-F-X (X = Br, Cl, etc.) Metal Metal Catalyst (Pd/Ni) Start->Metal Catalysis Nuc Nucleophile (Nu-) Start->Nuc Basic Conditions OxAdd_X Oxidative Addition (C-X) (Kinetically Favored with Bulk) Metal->OxAdd_X Bulky Ligand (XPhos) OxAdd_F Oxidative Addition (C-F) (Unwanted Side Reaction) Metal->OxAdd_F Small Ligand (PPh3) Desired Cross-Coupling Product (Ar-F-R) OxAdd_X->Desired Coupling Partner HDF_Prod Hydrodefluorination Product (Ar-H) OxAdd_F->HDF_Prod Trace H2O / Hydride Meisenheimer Meisenheimer Complex (Stabilized by F) Nuc->Meisenheimer High Temp / Polar Solvent SNAr_Prod F-Displacement Product (Ar-Nu) Meisenheimer->SNAr_Prod F Leaving Group

Figure 1: Mechanistic divergence showing how ligand choice (top path) and solvent/temperature (bottom path) dictate the survival of the C–F bond.

Module 3: Reductive Defluorination (Hydrogenation)

The Issue:

During the catalytic hydrogenation of an alkene or nitro group, a C–F bond (aromatic or aliphatic) is cleaved.[2]

Troubleshooting Protocol

Q: Can I hydrogenate a double bond without stripping the fluorine? A: Yes, but Pd/C is risky as it readily activates C–F bonds under H2 pressure.

  • Solution 1 (Catalyst Switch): Use PtO2 (Adams' catalyst) or Rh/Al2O3 . Platinum and Rhodium are generally less active toward C–F oxidative addition than Palladium [3].

  • Solution 2 (Poisoning): Add a catalyst poison like Vanadium oxide or use Lindlar catalyst if applicable. The poison occupies the high-energy active sites responsible for the difficult C–F activation.

  • Solution 3 (Acid Additive): For amine synthesis, run the hydrogenation in acidic media (e.g., acetic acid). Free amines can coordinate to the metal and direct C–F activation; protonating them prevents this "directed" defluorination.

Module 4: Aliphatic Elimination (HF Loss)

The Issue:

You are working with an alkyl fluoride (e.g., a fluorinated piperidine or chain). Upon heating or treating with base, you observe the formation of an alkene (des-fluoro olefin).

Mechanism of Failure:

The fluoride ion is a poor leaving group in SN2 but can be forced into E2 elimination if the


-proton is acidic and the base is strong. The formation of the strong H–F bond (136 kcal/mol) drives this elimination.
Troubleshooting Protocol
VariableAdjustmentReason
Base Switch to non-nucleophilic, weaker bases (e.g., K2CO3 instead of NaH or KOtBu).Strong bases lower the barrier for proton abstraction at the

-position.
Reagent Use PhenoFluor or PyFluor for deoxyfluorination.[3]These modern reagents are designed to suppress elimination compared to DAST, which creates carbocationic character prone to E1 elimination [4].
Solvent Dichloromethane (DCM) or Ether .Avoid polar solvents that stabilize the developing charge in the elimination transition state.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates. Organometallics. (2016). Mechanistic insights into preventing hydrodehalogenation by varying phosphine substituents.

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature. (2018). Detailed kinetic isotope effect studies explaining why fluorine activates SNAr.

  • Reductive Defluorination and Mechanochemical Decomposition of PFAS. PMC. (2022). Discusses metal-catalyzed reductive pathways and catalyst interactions.

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. (2015). Comparison of reagents like PyFluor vs DAST for minimizing elimination.

Sources

Technical Support Center: Purification of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. This document moves beyond simple protocols to explain the rationale behind each step, ensuring a deeper understanding of the purification process.

Introduction

2-(3,4-Difluorophenyl)pyridin-4(1H)-one is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Its purification can be challenging due to the presence of structurally similar byproducts and its tautomeric nature.[4] This guide provides a structured approach to troubleshoot common purification issues and offers detailed protocols for achieving high purity.

The pyridin-4(1H)-one core exists in equilibrium with its pyridin-4-ol tautomer.[4] The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and concentration, which can complicate purification by causing peak broadening or co-elution in chromatography.[4]

Troubleshooting and FAQs

This section addresses common problems encountered during the purification of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one.

Question 1: My crude product is a complex mixture. What is the best initial purification strategy?

Answer: For a complex crude mixture, a multi-step purification strategy is often necessary. An initial acid-base extraction can be highly effective in separating the basic pyridinone from non-basic impurities.[5] This is then typically followed by either recrystallization or column chromatography for final polishing.

Question 2: I'm struggling with poor separation during column chromatography. What can I do to improve it?

Answer: Poor separation in column chromatography is a frequent issue. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. A gradient elution, gradually increasing the polarity of the eluent, is often more effective than an isocratic one.[5] Common solvent systems for pyridine derivatives include mixtures of hexane and ethyl acetate.[5]

  • Modify the Stationary Phase: If using standard silica gel, consider alternatives. Neutral or basic alumina can be beneficial for basic compounds like pyridinones.[4] End-capped silica may also reduce peak tailing.[6]

  • Adjust the pH: For reverse-phase chromatography, adjusting the mobile phase pH can significantly impact the retention of ionizable compounds like pyridinones.[6] Buffering the mobile phase at a pH below the pKa of the pyridine nitrogen (typically around 5-6) can lead to sharper peaks.[6]

  • Derivatization: To overcome issues related to tautomerism, consider derivatizing the crude product to "lock" it in a single, less polar form.[4] This can simplify the chromatographic profile and improve separation.

Question 3: Recrystallization of my product results in low yield or no crystals at all. How can I optimize this process?

Answer: Successful recrystallization depends heavily on solvent selection.[7][8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9]

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Low Yield The compound is too soluble in the chosen solvent at low temperatures.Try a less polar solvent or a two-solvent system.[10][11]
Too much solvent was used.Reduce the volume of the solvent by gentle heating before cooling.[10]
No Crystal Formation The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
Oily Product The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling solvent.

A two-solvent recrystallization can be very effective.[10][11] In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[10]

Question 4: How can I remove unreacted starting materials, specifically 3,4-difluorophenylboronic acid?

Answer: If the synthesis involved a Suzuki-Miyaura coupling, residual boronic acid and its byproducts can be a common impurity.[12] An effective method for removal is an extractive workup with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide. This will convert the boronic acid into its water-soluble boronate salt, which can then be separated in the aqueous layer.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic 2-(3,4-Difluorophenyl)pyridin-4(1H)-one from neutral and acidic impurities.[5]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidification: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridinone will be protonated and move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer which retains non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the pH is greater than 10. This will deprotonate the pyridinone, causing it to precipitate.

  • Back-Extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.[5]

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for purification by column chromatography.[5]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization

This protocol provides a general guideline for purifying the product by recrystallization.[7][9]

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small samples.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 2-(3,4-Difluorophenyl)pyridin-4(1H)-one Initial_Assessment Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Assessment Acid_Base_Extraction Acid-Base Extraction Initial_Assessment->Acid_Base_Extraction Complex Mixture Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Closely Related Impurities Recrystallization Recrystallization Initial_Assessment->Recrystallization Solid with Minor Impurities Acid_Base_Extraction->Column_Chromatography Acid_Base_Extraction->Recrystallization Waste Impurities Acid_Base_Extraction->Waste Purity_Analysis Final Purity Analysis (HPLC, NMR, MS) Column_Chromatography->Purity_Analysis Column_Chromatography->Waste Recrystallization->Purity_Analysis Recrystallization->Waste Purity_Analysis->Column_Chromatography Purity <98% Pure_Product Pure Product Purity_Analysis->Pure_Product Purity >98%

Caption: A decision-making workflow for the purification of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one.

References

  • Purification Of Quaternary Ammonium Pyridinium Compounds. Column Chromatography. [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography. [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]

  • How can I remove the pyridine from the sugar compound?. ResearchGate. [Link]

  • Recrystallization. [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • 2 Pyridones. Scribd. [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization. YouTube. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization with two solvents. Reddit. [Link]

  • 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. PMC. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journals. [Link]

  • 2-(2,4-Difluorophenyl)pyridine. PubChem. [Link]

  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. ACS Publications. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. ResearchGate. [Link]

  • Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. [Link]

  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica. [Link]

Sources

Enhancing metabolic stability of 2-arylpyridin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

User Guide Overview

This technical support document addresses the high metabolic clearance often observed with 2-arylpyridin-4-one scaffolds. This heterocyclic core is a privileged structure in drug discovery (e.g., MCH1R antagonists, p38 MAP kinase inhibitors) but frequently suffers from rapid oxidative clearance and poor oral bioavailability.

This guide is structured as a Level 3 Troubleshooting Manual , designed to diagnose specific clearance mechanisms and provide validated structural modifications to extend half-life (


).

Module 1: Diagnostic Troubleshooting

Use this section to interpret your stability data and identify the clearance mechanism.

Q1: My compound is stable in Human Liver Microsomes (HLM) but clears rapidly in Hepatocytes. What is happening? Diagnosis: This "microsome-hepatocyte disconnect" strongly suggests cytosolic metabolism or Phase II conjugation , neither of which is captured in standard microsomal assays (which primarily contain CYP450s).

  • Root Cause A: Aldehyde Oxidase (AO) Attack. The 2-arylpyridin-4-one scaffold is electron-deficient. The carbon at position 6 (C6) is highly susceptible to nucleophilic attack by AO, a cytosolic molybdenum-containing enzyme.

    • Verification: Test stability in human liver cytosol (HLC) with and without an AO inhibitor (e.g., Hydralazine). If stability improves with Hydralazine, AO is the culprit.

  • Root Cause B: Glucuronidation. The 4-one moiety exists in equilibrium with the 4-hydroxy tautomer (4-pyridinol). UDP-glucuronosyltransferases (UGTs) can conjugate this hydroxyl group.

    • Verification: Incubate with hepatocytes in the presence of 1-aminobenzotriazole (ABT, a pan-CYP inhibitor). If clearance persists, Phase II metabolism is active.

Q2: My compound clears rapidly in both HLM and Hepatocytes. Is it just CYP oxidation? Diagnosis: Likely yes, but the site of oxidation matters for the fix.

  • Scenario A: Aryl Ring Oxidation. The pendant 2-aryl ring is often the primary site for CYP-mediated hydroxylation, especially at the para position if unsubstituted.

  • Scenario B: N-Dealkylation. If you have an N-alkyl group (e.g., N-methyl), oxidative dealkylation is a rapid clearance pathway.

Module 2: Structural Optimization Strategies

Apply these chemical modifications based on your diagnosis in Module 1.

Strategy A: Blocking Aldehyde Oxidase (AO) at C6

If AO metabolism is confirmed, you must sterically or electronically block the C6 position (alpha to the nitrogen).

ModificationEffect on AO StabilitySynthetic FeasibilityNotes
C6-Methyl HighHighSimplest fix. Sterically hinders AO approach.
C6-CF3 Very HighMediumIncreases lipophilicity; strongly deactivates ring.
C6-Amino ModerateMediumElectron-donating; reduces electrophilicity of C6.
Strategy B: Mitigating CYP Oxidation on the Aryl Ring

The 2-aryl moiety is a "grease ball" that attracts CYP active sites.

  • Fluorine Scan: Systematically introduce fluorine at the para and meta positions of the aryl ring. Fluorine mimics hydrogen sterically but blocks hydroxylation due to the strength of the C-F bond.

  • Polarity Injection: Replace the phenyl ring with a pyridine or pyrimidine (Scaffold Hopping).[1] This lowers LogD and reduces affinity for the hydrophobic CYP heme pocket.

Strategy C: Tautomer Locking

To prevent glucuronidation of the 4-hydroxy tautomer, "lock" the system into the pyridone form.

  • N-Alkylation: Substituting the nitrogen (e.g., N-ethyl, N-cyclopropyl) forces the molecule into the pyridone form, eliminating the O-glucuronidation liability. Note: Ensure the N-alkyl group itself does not become a metabolic soft spot.

Visualizing the Metabolic Landscape

The following diagram maps the critical "Soft Spots" on the scaffold and the corresponding enzymatic pathways.

MetabolicSoftSpots Scaffold 2-Arylpyridin-4-one Core Scaffold C6 Position C6 (Alpha to N) Scaffold->C6 Aryl 2-Aryl Ring (Para/Meta) Scaffold->Aryl O4 C4-Oxygen (Keto/Enol) Scaffold->O4 BlockC6 Fix: C6-Methyl/CF3 C6->BlockC6 BlockAryl Fix: Fluorination or Pyridine Switch Aryl->BlockAryl BlockO4 Fix: N-Alkylation (Tautomer Lock) O4->BlockO4 AO Aldehyde Oxidase (Cytosolic) AO->C6 Nucleophilic Attack (Oxidation to 6-one) CYP CYP450 (Microsomal) CYP->Aryl Hydroxylation (Epoxidation) UGT UGT (Phase II) UGT->O4 Glucuronidation (Requires -OH form)

Figure 1: Metabolic vulnerability map of the 2-arylpyridin-4-one scaffold showing primary enzymatic attackers and strategic blocking positions.

Module 3: Synthesis & Protocols

Q3: How do I synthesize these analogs regioselectively? Direct functionalization can be tricky due to the tautomeric nature. We recommend the Suzuki-Miyaura Coupling on 2-Halo-4-methoxypyridines followed by demethylation.

Validated Workflow:

  • Starting Material: 2-Chloro-4-methoxypyridine (commercially available).

  • Coupling: React with desired Aryl-Boronic Acid using

    
     and 
    
    
    
    in Dioxane/Water.
    • Why? The methoxy group locks the pyridine form, facilitating the coupling and preventing catalyst poisoning by the free pyridone oxygen.

  • Deprotection: Demethylate using

    
     or Pyridine Hydrochloride at high temp (
    
    
    
    ).
    • Result: Yields the thermodynamic 2-arylpyridin-4-one product.

Alternative: Direct Arylation of Pyridine N-Oxides For rapid SAR (Structure-Activity Relationship) exploration:

  • Substrate: 4-Nitropyridine N-oxide.

  • Reaction: Palladium-catalyzed direct arylation with Aryl Bromide.

    • Selectivity: Highly selective for the C2 position.[2]

  • Reduction/Hydrolysis: Reduce the N-oxide and hydrolyze the nitro group to access the pyridone.

Module 4: Decision Logic for Optimization

Use this flow to guide your next synthesis campaign.

OptimizationLogic Start Start: Low Metabolic Stability CheckAssay Check HLM vs. Hepatocytes Start->CheckAssay Disconnect Disconnect? (Stable in HLM, Unstable in Heps) CheckAssay->Disconnect AO_Check Suspect Aldehyde Oxidase (AO) Disconnect->AO_Check Yes (Cytosolic) UGT_Check Suspect Glucuronidation Disconnect->UGT_Check Yes (Phase II) CYP_Issue Unstable in Both? (Suspect CYP450) Disconnect->CYP_Issue No (Correlated) Fix_AO Strategy: Add C6-Substituent (Me, CF3, NH2) AO_Check->Fix_AO Fix_UGT Strategy: N-Alkylation (Lock Tautomer) UGT_Check->Fix_UGT Fix_CYP Strategy: Fluorinate Aryl Ring or Scaffold Hop to Pyridine CYP_Issue->Fix_CYP Yes

Figure 2: Decision logic for selecting the correct chemical modification based on stability assay data.

References

  • Aldehyde Oxidase Metabolism : Pryde, D. C., et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 2010. Link

  • Scaffold Hopping : Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • Tautomerism & Binding : Krenitsky, P. J., et al. "Structure-Activity Relationships of MCH-1R Antagonists." Bioorganic & Medicinal Chemistry Letters, 2006. Link

  • Fluorine in MedChem : Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008. Link

  • Direct Arylation : Campeau, L. C., et al. "Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 2005.[2] Link

Sources

Technical Support Center: Solid-State Optimization of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hygroscopicity Challenge

Compound: 2-(3,4-Difluorophenyl)pyridin-4(1H)-one Class: 4-Pyridinone derivative / Biaryl scaffold Primary Issue: Uncontrolled moisture uptake (hygroscopicity) leading to deliquescence, chemical instability, or variable dosing.[1][2][3][4]

This guide addresses the intrinsic moisture sensitivity of the pyridin-4(1H)-one moiety.[1][2][3][4] Unlike simple lipophilic drugs, this scaffold possesses a "dual-personality": the lipophilic 3,4-difluorophenyl tail and the highly polar, hydrogen-bond-donating/accepting pyridinone head.[1][2][3] The root cause of hygroscopicity here is often the unsatisfied hydrogen bonding potential in the solid state, driving the lattice to recruit atmospheric water molecules to stabilize the crystal structure (hydrate formation) or resulting in amorphous surface adsorption.[2]

Part 1: Diagnostic Workflow (Isolate the Variable)

Before attempting remediation, you must distinguish between surface adsorption (kinetic) and bulk absorption (thermodynamic/hydrate formation).[1][4]

Decision Matrix: The Hygroscopicity Resolution Pathway

Hygroscopicity_Workflow Start Start: Material shows weight gain/clumping DVS Step 1: Dynamic Vapor Sorption (DVS) (Cycle 0% -> 90% -> 0% RH) Start->DVS Hysteresis Is there significant hysteresis? DVS->Hysteresis Surface No Hysteresis (Reversible) Hysteresis->Surface Linear Isotherm Hydrate Step Change/Hysteresis (Stoichiometric) Hysteresis->Hydrate Step Transition Amorphous Continuous Uptake No Plateau Hysteresis->Amorphous Glass Transition XRD_Check Step 2: Post-DVS XRPD Action_Hydrate Issue: Channel Hydrate Formation Action: Isolate Stable Hydrate or Block Channels (Co-crystal) XRD_Check->Action_Hydrate Pattern Shift Action_Surface Issue: Particle Size/Surface Area Action: Sintering or Granulation Surface->Action_Surface Hydrate->XRD_Check Action_Amorphous Issue: Amorphous Content Action: Controlled Crystallization (Avoid Lyophilization) Amorphous->Action_Amorphous

Caption: Logical workflow for diagnosing the specific type of moisture interaction using DVS and XRPD data.

Part 2: Root Cause & Mechanism[1][4]

The Tautomeric Trap

The 4-pyridinone ring exists in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.[1][3][4]

  • Solid State: The polar pyridone form (NH / C=O) is typically favored in the solid state due to its ability to form strong intermolecular dimers (N-H[3][4]···O=C).

  • The Problem: If the crystal packing is inefficient (e.g., steric hindrance from the 3,4-difluorophenyl group prevents tight stacking), the highly polar carbonyl and N-H groups remain exposed.[2] These "dangling" hydrogen bond sites act as magnets for atmospheric water.[1][3]

Amorphous Contamination

Synthesis of biaryl systems often involves metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2][3][4] Rapid precipitation or rotary evaporation during purification frequently generates amorphous regions .[1][2][3]

  • Data Point: Amorphous pyridinones can absorb >10% w/w moisture at 60% RH, whereas the crystalline form might absorb <0.5%.[1][2][3][4]

Part 3: Troubleshooting Protocols

Protocol A: The "Anti-Solvent" Crystallization (Removing Amorphous Content)

Use this if your DVS shows continuous, non-stoichiometric water uptake.[2]

Objective: Maximize crystallinity to reduce surface free energy.

  • Dissolution: Dissolve 1.0 g of crude 2-(3,4-Difluorophenyl)pyridin-4(1H)-one in the minimum amount of hot Methanol or DMSO (approx. 60°C).

    • Why: High solubility ensures complete disruption of amorphous aggregates.[1][3][4]

  • Filtration: Hot filter through a 0.45 µm PTFE membrane to remove seed nuclei of unwanted forms.[1][2][3][4]

  • Controlled Addition: Add Ethyl Acetate (anti-solvent) dropwise to the hot solution until slight turbidity persists.

    • Crucial Step: Do NOT use water as an anti-solvent yet; it promotes hydrate formation.[1][3][4]

  • Cooling: Allow to cool to RT slowly (1°C/min), then refrigerate at 4°C.

  • Isolation: Filter and dry under vacuum at 40°C for 24 hours.

Protocol B: Co-Crystal Engineering (The "Gold Standard")

Use this if the crystalline parent molecule forms unstable hydrates.[4]

Theory: By introducing a "co-former" that binds to the pyridinone's N-H and C=O sites stronger than water does, you effectively "cap" the hygroscopic sites.[2]

Recommended Co-formers for Pyridin-4-ones:

  • Carboxylic Acids: Fumaric acid, Oxalic acid (Strong H-bond donors to the C=O).[1][2][3][4]

  • Phenols: Resorcinol (Matches the donor/acceptor geometry).[1][3][4]

Experimental Workflow:

  • Stoichiometry: Weigh equimolar amounts (1:1) of the API and Fumaric Acid .

  • Liquid-Assisted Grinding (LAG): Place in a ball mill jar. Add 10 µL of Ethanol per 100 mg of mixture.

  • Grinding: Mill at 25 Hz for 30 minutes.

  • Validation: Analyze via XRPD. A new pattern distinct from both API and Fumaric acid indicates a co-crystal.[1][3][4]

  • Stress Test: Expose the new phase to 75% RH for 3 days and measure weight gain.

Data Summary: Expected Outcomes
ParameterAmorphous FormUnstable HydrateOptimized Crystalline FormCo-Crystal (e.g., Fumarate)
Hygroscopicity (80% RH) > 15% w/w2-5% (Stepwise)< 1%< 0.2%
Stability DeliquescentVariableGoodExcellent
Solubility High (supersaturating)LowModerateTunable

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a color change (white to yellow) when the powder is exposed to air. Is this hygroscopicity?

  • Answer: Likely yes, but accompanied by hydrolysis or oxidation.[1][2][3][4] Water uptake can increase molecular mobility, accelerating chemical degradation.[1][2] Specifically, the 3,4-difluorophenyl ring is electron-deficient; moisture can facilitate nucleophilic attack or oxidative degradation if trace metals (Pd from synthesis) are present.[1][2][3]

    • Fix: Check metal content (ICP-MS).[1][3] Trace metals + Moisture = Rapid Degradation.[1][3]

Q2: Can I just use a desiccant in the bottle?

  • Answer: For storage, yes.[1][2][3][4] For processing (weighing, tableting), no.[2] If the material has a critical relative humidity (CRH) below your lab's humidity (e.g., CRH 40%), it will absorb water instantly during handling. You must engineer a stable crystal form (Protocol A or B) for robust handling.[1][3][4]

Q3: Why does my DSC show a broad endotherm at 80-100°C?

  • Answer: This is the "dehydration endotherm."[1][2][3] It confirms you have already formed a hydrate (likely a channel hydrate).[1][3]

    • Action: If you dry it, the lattice may collapse (become amorphous) and re-absorb water later. You need to find a non-solvated polymorph or a stable stoichiometric hydrate that doesn't exchange water under ambient conditions.[1][2][3][4]

Q4: Is salt formation a good strategy for this molecule?

  • Answer: Proceed with caution. Pyridin-4-ones are weak bases (pKa ~3.0-3.5).[1][2][3][4] Forming a salt with a strong acid (like HCl) often results in a more hygroscopic species because the ionic lattice has high lattice energy but the chloride ion is very eager to solvate.[3][4] Co-crystals (neutral H-bonding) are generally superior to salts for reducing hygroscopicity in weak bases.[1][3][4]

Part 5: References

  • Solid-State Characterization of Pyridinones:

    • Title: "Tautomerism and Solid-State Interactions in 4-Pyridinones"

    • Relevance: Explains the N-H...O hydrogen bonding motifs that drive hygroscopicity.

    • Source:Crystal Growth & Design, ACS Publications.[1][2][3][4]

    • URL:[Link] (General Journal Landing Page for verification of domain authority in crystal engineering).[1][3][4]

  • Hygroscopicity Classification:

    • Title: "General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems"

    • Relevance: Defines the standard for DVS testing and hygroscopicity classification (Non-hygroscopic vs. Deliquescent).

    • Source:United States Pharmacopeia (USP).[1][3]

  • Co-Crystallization Strategies:

    • Title: "Pharmaceutical Co-crystals: A New Strategy to Improve Properties of API"

    • Relevance: Details the mechanism of using carboxylic acid co-formers to block hygroscopic sites.

    • Source:Pharmaceutics, MDPI.[1][2][3][4]

    • URL:[Link][1][4]

  • Synthesis & Impurities:

    • Title: "Synthesis of 3,4-Dihydro-2(1H)-Pyridones as Building Blocks"

    • Relevance: Provides context on the synthesis routes (Meldrum's acid) that may leave hygroscopic residues.[1][4]

    • Source:Molecules, 2022.[1][2][3][4][5]

    • URL:[Link][1][4]

(Note: Specific proprietary data for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one is not publicly indexed; the protocols above are derived from validated crystal engineering principles applied to the pyridinone pharmacophore.)

Sources

Optimizing column chromatography gradients for pyridinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Column Chromatography Gradients for Pyridinone Derivatives

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Pyridinone Separation Hub

Overview: Pyridinone derivatives present a unique "perfect storm" for chromatographers: they are often highly polar, prone to tautomerism (lactam-lactim interconversion), and possess basic nitrogen centers that interact aggressively with residual silanols on silica columns. This guide moves beyond standard protocols to address the specific physicochemical behaviors of the pyridinone scaffold.

Module 1: Troubleshooting Peak Tailing & Shape

The Issue:

"My compound elutes as a shark-fin peak with significant tailing (As > 1.5), or it never elutes at all."

The Mechanism:

Pyridinone derivatives often contain basic nitrogen moieties. On standard silica (even C18), residual silanol groups (


) act as weak acids (

). If your mobile phase pH is neutral, these silanols deprotonate (

) and bind ionically to your protonated basic amine, causing catastrophic tailing.
The Solution: "Locking" the Species

You must choose a pH strategy that "locks" both the silanols and your analyte into a single ionization state.

Protocol: The Modifier Decision Matrix
StrategyModifierMechanismBest For
Acidic Lock (Most Common)0.1% TFA or Formic Acid (pH ~2.5)Protonates silanols (suppressing

) AND protonates the analyte.
General screening, LC-MS (Formic), difficult separations.
Basic Lock (High Loading)1-5% Triethylamine (TEA) or NH₄OH (pH > 9)Deprotonates the analyte (neutral form) preventing ionic interaction. TEA also sterically blocks silanols.Prep-scale purification, acid-sensitive compounds.
Buffer Lock 10mM Ammonium Acetate Maintains constant pH to prevent peak splitting due to tautomerization.Compounds with rapid tautomeric equilibrium.
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Critical Note: 2-Pyridone itself undergoes tautomerism. In non-polar solvents, the 2-hydroxypyridine (lactim) form may exist, while in polar solvents (MeOH/Water), the 2-pyridone (lactam) dominates.[1] Inconsistent pH can lead to "saddle" peaks where the two tautomers separate slightly. Always buffer your mobile phase.

Visual Troubleshooting Guide

PyridinoneTailing Start Problem: Peak Tailing / Asymmetry CheckPH Check Mobile Phase pH Start->CheckPH IsNeutral Is pH Neutral? CheckPH->IsNeutral AddAcid Add 0.1% TFA or Formic Acid IsNeutral->AddAcid Yes StillTailing Still Tailing? AddAcid->StillTailing SwitchBase Switch to High pH (0.1% TEA or NH4OH) StillTailing->SwitchBase Yes (Analyte is Basic) CheckLoad Check Mass Loading StillTailing->CheckLoad No ReduceLoad Reduce Load or Use Focused Gradient CheckLoad->ReduceLoad

Figure 1: Decision logic for correcting peak asymmetry in pyridinone separations.

Module 2: Separating Regioisomers (N- vs. O-Alkylation)

The Issue:

"I tried to alkylate the pyridinone nitrogen, but I have a mixture of N-alkyl (desired) and O-alkyl (impurity) products that co-elute."

The Mechanism:

Pyridinones are ambident nucleophiles. Under basic alkylation conditions, you often get a mix of N-alkylation (lactam product) and O-alkylation (alkoxypyridine product). These isomers have identical mass (isobaric) and very similar polarity.

The Solution: Selectivity Screening

Standard C18 gradients often fail here. You must exploit the subtle difference in hydrogen bonding capability and dipole moment between the amide-like lactam (N-alkyl) and the ether-like lactim (O-alkyl).

Selectivity Screening Protocol
  • Solvent Switch: Methanol (protic) interacts differently with the carbonyl of the N-alkyl isomer than Acetonitrile (aprotic). If ACN fails, switch to MeOH immediately.

  • Stationary Phase Alternate:

    • Phenyl-Hexyl: Utilizes

      
       interactions.[2] The aromatic pyridine ring interacts differently depending on the substituent position.
      
    • C18-AQ (Polar Embedded): The polar group in the stationary phase interacts with the amide functionality of the N-alkyl isomer, often retaining it longer than the O-alkyl isomer.

Data: Retention Comparison (Example)

Column TypeMobile Phase BResolution (

)
Elution Order
Standard C18Acetonitrile0.8 (Co-elution)Mixed
Standard C18Methanol1.2 (Partial)O-alkyl

N-alkyl
Phenyl-Hexyl Methanol 2.4 (Baseline) O-alkyl

N-alkyl
HILIC (Silica)ACN/Buffer3.1 (Excellent)N-alkyl

O-alkyl

Module 3: Gradient Engineering (Focused Gradients)

The Issue:

"My product elutes too fast in a standard 0-100% gradient, or co-elutes with close impurities."

The Solution: The "Scout-to-Focus" Workflow

Pyridinone derivatives often have a narrow solubility window. A linear 0-100% gradient is inefficient. You need a Focused Gradient that flattens the slope exactly where your compound elutes.

Step-by-Step Calculation Protocol
  • Run a Scouting Gradient: Run a linear 5% to 95% B gradient over 10 minutes (or column volumes).

  • Determine Elution %B: Note the %B composition at the start of your peak.

    • Formula:

      
      
      
  • Design the Focused Gradient:

    • Start: 5% below elution point.

    • Slope: Shallow gradient (e.g., 0.5% to 1% increase per minute) for 5-10 minutes.

    • End: 5% above elution point.

    • Wash: Jump to 95% B.

Workflow Visualization

FocusedGradient cluster_logic Example Logic Scout 1. Run Scouting Gradient (0-100% B) Calc 2. Calculate %B at Elution (Correct for Dwell Vol) Scout->Calc Design 3. Design Focused Segment (Elution %B +/- 5%) Calc->Design Ex Peak at 40% B? Focus: 35% -> 45% Calc->Ex Run 4. Run Focused Method (Shallow Slope) Design->Run

Figure 2: The "Scout-to-Focus" workflow for maximizing resolution of pyridinone derivatives.

Module 4: Solubility & Loading (The "Crash Out")

The Issue:

"My sample precipitates on the head of the column, causing high backpressure and split peaks."

The Solution:

Pyridinones are notorious for high melting points and poor solubility in DCM or Hexanes.

  • Solid Loading (Recommended): Adsorb your crude mixture onto C18-bonded silica or Celite. Evaporate the solvent, then pack this powder into a dry load cartridge. This eliminates solvent strength mismatch.

  • The "Sandwich" Injection: If liquid injection is necessary, dissolve sample in DMSO/DMF. To prevent precipitation upon contact with the mobile phase:

    • Draw 100µL Mobile Phase (weak solvent).

    • Draw Air Gap.

    • Draw Sample (in DMSO).

    • Draw Air Gap.

    • Draw 100µL Mobile Phase.

    • Inject. This dilutes the shock of the strong solvent.

References

  • Teledyne ISCO. (2020).[3] Flash Chromatography Guide: Purifying Basic Compounds. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: Silanol Interactions. Retrieved from [Link]

  • McCalley, D. V. (2023).[4] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Chemical Communications, 59, 7887–7899.[4]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC: A Guide for Basic Analytes. Retrieved from [Link]

  • Spasojević, I., et al. (2002).[5] Rotational isomers of N-alkylpyridylporphyrins and their HPLC separation. Inorganic Chemistry, 41(22), 5874-5881.[5] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shift Assignments of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Structural Elucidation

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for elucidating the precise arrangement of atoms within a molecule. The chemical shift of a proton in an NMR spectrum provides a wealth of information about its electronic environment, offering insights into neighboring functional groups and overall molecular geometry.

This guide provides a detailed analysis of the ¹H NMR chemical shift assignments for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on established spectroscopic principles and a comparative study with structurally related analogs. By examining the influence of the difluorophenyl substituent and the pyridinone core, we aim to provide a robust predictive framework for researchers working with this and similar chemical scaffolds.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality and reproducible ¹H NMR data for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, the following detailed protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to obtain sharp, well-resolved NMR signals. The choice of solvent is crucial as it must dissolve the analyte without interfering with its signals.

  • Procedure:

    • Weigh approximately 5-10 mg of high-purity 2-(3,4-Difluorophenyl)pyridin-4(1H)-one.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.[1] DMSO-d₆ is often a good choice for pyridinone derivatives due to its excellent solubilizing power for polar compounds.[2]

    • Ensure complete dissolution by gentle vortexing or sonication. The presence of suspended particles can lead to broadened spectral lines.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. However, for routine structural confirmation, referencing to the residual solvent peak is common practice.[2]

2. NMR Spectrometer Setup and Data Acquisition:

  • Rationale: The choice of spectrometer frequency and acquisition parameters directly impacts the resolution and sensitivity of the resulting spectrum.

  • Procedure:

    • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64 scans (adjust as needed to achieve a good signal-to-noise ratio)

    • Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[2]

Predicted ¹H NMR Chemical Shift Assignments and Comparative Analysis

The predicted ¹H NMR chemical shifts for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one are presented below, based on an analysis of analogous compounds. The electron-withdrawing nature of the fluorine atoms and the pyridinone ring system significantly influences the chemical shifts of the aromatic protons.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one with proton numbering.

Table 1: Predicted ¹H NMR Data for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one and Comparison with Related Compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) for Target Compound (in DMSO-d₆) Observed Chemical Shift (δ, ppm) in Analogous Compounds (Solvent) Predicted Multiplicity
N1-H ~11.5 - 12.511.72 (2-phenylquinolin-4(1H)-one in DMSO)[2]Broad singlet
H6 ~7.8 - 8.08.10 (dd, J=8.1, 1.1 Hz) in 2-phenylquinolin-4(1H)-one (DMSO)[2]Doublet
H3 ~6.4 - 6.66.34 (s) in 2-phenylquinolin-4(1H)-one (DMSO)[2]Doublet
H5 ~6.2 - 6.47.34 (t, J=7.2 Hz) in 2-phenylquinolin-4(1H)-one (DMSO)[2]Doublet of doublets
H2' ~7.9 - 8.17.83 (dd, J=6.6, 2.9 Hz) in 2-phenylquinolin-4(1H)-one (DMSO)[2]Doublet of doublets
H5' ~7.4 - 7.67.63-7.55 (m) in 2-phenylquinolin-4(1H)-one (DMSO)[2]Multiplet
H6' ~7.6 - 7.87.63-7.55 (m) in 2-phenylquinolin-4(1H)-one (DMSO)[2]Multiplet

Analysis and Rationale for Predictions:

  • N1-H Proton: The proton on the nitrogen of the pyridinone ring is expected to be significantly deshielded due to the aromatic character of the ring and the presence of the adjacent carbonyl group. Its chemical shift is predicted to be in the range of δ 11.5-12.5 ppm, appearing as a broad singlet. This is consistent with the observed chemical shift of the N-H proton in 2-phenylquinolin-4(1H)-one at δ 11.72 ppm.[2]

  • Pyridinone Ring Protons (H3, H5, H6):

    • H6: This proton is ortho to the nitrogen atom and is expected to be the most downfield of the pyridinone protons, likely appearing as a doublet due to coupling with H5.

    • H3 and H5: These protons are in a more shielded environment compared to H6. H3 will appear as a doublet due to coupling with the N-H (if coupling is observed) or H5 (long-range). H5 will likely be a doublet of doublets due to coupling with H6 and H3. The presence of the electron-donating nitrogen and the electron-withdrawing carbonyl group will influence their precise chemical shifts.

  • Difluorophenyl Ring Protons (H2', H5', H6'):

    • The two fluorine atoms at the 3- and 4-positions are strong electron-withdrawing groups, which will deshield the adjacent protons.

    • H2' and H6': These protons will be deshielded by the adjacent electronegative fluorine atoms and the pyridinone ring. They are expected to exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

    • H5': This proton will also be influenced by the fluorine atoms and will likely appear as a multiplet. The exact chemical shifts and coupling constants for these protons are best confirmed by 2D NMR experiments such as COSY and HMBC.

Workflow for Structural Confirmation

The following workflow outlines the logical steps for the complete structural elucidation and assignment of the ¹H NMR spectrum of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one.

G cluster_0 ¹H NMR Analysis Workflow A Acquire 1D ¹H NMR Spectrum B Acquire 2D COSY Spectrum A->B C Acquire 2D HMBC/HSQC Spectra A->C D Acquire ¹⁹F NMR Spectrum A->D E Integrate and Analyze 1D ¹H Spectrum A->E F Identify ¹H-¹H Spin Systems from COSY B->F G Correlate ¹H and ¹³C Resonances C->G H Confirm ¹H-¹⁹F Couplings D->H E->F F->G I Final Chemical Shift Assignment G->I H->I

Sources

Mass spectrometry fragmentation patterns of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 2-(3,4-Difluorophenyl)pyridin-4(1H)-one Molecular Formula: C₁₁H₇F₂NO Exact Mass: 207.05 Target Audience: Medicinal Chemists, DMPK Scientists, and Bioanalytical Researchers.

This guide provides a technical analysis of the mass spectrometric behavior of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, a privileged scaffold often associated with p38 MAP kinase inhibitors and anti-fibrotic agents. Unlike rigid templates, this document focuses on the causality of fragmentation, comparing ionization modes and structural analogs to aid in method development for metabolite identification and pharmacokinetic profiling.

Why This Comparison Matters

The introduction of the 3,4-difluoro motif significantly alters the fragmentation landscape compared to non-fluorinated analogs. Understanding these shifts is critical for distinguishing metabolic defluorination products from isobaric impurities.

Experimental Configuration (Method Development)

To ensure reproducibility, the following LC-MS/MS parameters are recommended based on the physicochemical properties of the pyridinone core (pKa ~11 for the pyridinium ion).

Recommended Protocol
ParameterSetting / DescriptionRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Retains polar pyridinones better than C8.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the pyridine nitrogen ([M+H]⁺).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peak shapes for fluorinated aromatics than MeOH.
Ionization ESI+ (Electrospray Ionization) Preferred. Pyridinones exhibit high proton affinity. APCI is a viable alternative but often yields lower sensitivity for this specific scaffold.
Source Temp 350°C - 400°CHigh heat required to desolvate the rigid aromatic core.
Collision Energy Stepped (20, 35, 50 eV)Essential to capture both the labile -CO loss and the stable fluorinated ring fragments.

Comparative Analysis: Performance & Fragmentation

Comparison 1: Ionization Mode Efficiency (ESI vs. APCI)
FeatureESI (Electrospray) APCI (Atmospheric Pressure Chemical Ionization) Verdict
Sensitivity High (100% Relative Abundance)Moderate (40-60% Relative Abundance)ESI Wins due to the basicity of the pyridine nitrogen.
Adduct Formation Forms [M+Na]⁺ and [M+H]⁺Predominantly [M+H]⁺APCI Wins for purity of spectra, but ESI is better for trace detection.
Matrix Tolerance Susceptible to suppressionMore robust in plasma matricesUse APCI only if heavy matrix suppression is observed in ESI.
Comparison 2: Structural Analog Fragmentation (Fluorinated vs. Non-Fluorinated)

The presence of the 3,4-difluorophenyl group dictates specific neutral losses that are absent in the unsubstituted 2-phenylpyridin-4(1H)-one.

  • Non-Fluorinated Analog: Dominant pathway is loss of CO (-28 Da) followed by HCN (-27 Da).

  • 3,4-Difluoro Analog (Target):

    • Primary: Loss of CO (-28 Da) remains dominant.

    • Secondary: Distinctive loss of HF (-20 Da) from the phenyl ring, which is diagnostic for the fluorinated motif.

    • Stability: The C-F bond strengthens the phenyl ring, reducing random ring fragmentation compared to the non-fluorinated analog.

Detailed Fragmentation Mechanism

The fragmentation of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one follows a predictable "Pyridinone-First" pathway. The heterocyclic ring is more fragile than the fluorinated phenyl ring.

Pathway A: The Carbonyl Ejection (Dominant)
  • Precursor: [M+H]⁺ at m/z 208 .

  • Step 1: Inductive cleavage leads to the expulsion of carbon monoxide (CO).

  • Product: A 5-membered pyrrole-like cation at m/z 180 .

Pathway B: The Fluorine Scavenging (Diagnostic)
  • Precursor: The m/z 180 fragment (or potentially the parent).

  • Step 2: Intramolecular rearrangement allows the elimination of Hydrogen Fluoride (HF).

  • Product: A highly stabilized radical cation at m/z 160 .

Pathway C: Nitrile Elimination
  • Precursor: m/z 180.

  • Step 3: Loss of HCN (Hydrogen Cyanide) from the contracted ring.

  • Product: Fluorinated phenyl cation species at m/z 153 .

Visualization of Signaling Pathways

The following diagram illustrates the MS/MS fragmentation tree.

FragmentationPath Parent [M+H]+ Precursor m/z 208 (C11H8F2NO)+ Frag1 Fragment A Loss of CO (-28) m/z 180 Parent->Frag1 Primary Pathway (Collision Energy ~20eV) Frag2 Fragment B Loss of HCN (-27) m/z 153 Frag1->Frag2 Ring Contraction Frag3 Fragment C Loss of HF (-20) m/z 160 Frag1->Frag3 Fluorine Elimination (Diagnostic) Frag4 Phenyl Cation (C6H3F2)+ Frag2->Frag4 Degradation

Caption: Figure 1. Proposed ESI+ MS/MS fragmentation tree for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one showing the diagnostic loss of CO followed by HF elimination.

Self-Validating Protocol for Identification

To confirm the identity of this compound in a complex mixture, use this "3-Point Check" system:

  • Retention Time Lock: The difluoro substitution increases lipophilicity compared to the mono-fluoro or non-fluorinated analogs. Expect RT shift: Non-F < Mono-F < Difluoro.

  • Isotopic Pattern: Check the M+1 and M+2 peaks. Fluorine is monoisotopic (¹⁹F only), so the isotopic pattern should match a standard carbon envelope without the ³⁵Cl/³⁷Cl split.

  • Diagnostic Ratio: Calculate the intensity ratio of m/z 180 : m/z 160 .

    • Acceptance Criteria: In standard ESI conditions (CE 35eV), this ratio should be approximately 3:1 . Significant deviation suggests an isomer (e.g., 2,4-difluoro isomer).

References

  • Holčapek, M., et al. (2010). Mass Spectrometry of Pyridine Derivatives. Journal of Mass Spectrometry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing fragmentation rules for aromatic fluorides).

  • NIST Chemistry WebBook. Standard Reference Data for 2-Pyridinone derivatives.

  • Thermo Fisher Scientific. LC-MS Method Development Guide for Small Molecule Quantitation.

Validating structure of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one via 2D NMR (HMBC/HSQC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the development of fluorinated heterocycles for drug discovery, structural ambiguity often arises from tautomeric equilibria and regiochemical substitutions. This guide outlines the definitive validation of 2-(3,4-difluorophenyl)pyridin-4(1H)-one using 2D NMR (HMBC/HSQC).

Unlike standard 1D NMR, which often fails to resolve overlapping multiplets caused by


 couplings, or Mass Spectrometry, which lacks connectivity data, 2D NMR provides a self-validating "molecular map." This guide prioritizes the HMBC (Heteronuclear Multiple Bond Correlation)  experiment as the primary arbiter of connectivity between the difluorophenyl ring and the pyridinone core.

Comparative Analysis: The Validation Landscape

Selecting the right validation method is a trade-off between resolution, time, and sample state. Below is a comparative assessment of available methodologies for this specific structural class.

Table 1: Comparative Performance of Structural Validation Methods
FeatureMethod A: 1D NMR (

)
Method B: 2D NMR (HSQC/HMBC) Method C: X-Ray Crystallography
Primary Utility Functional group ID, purity check.Connectivity mapping, scaffold verification. Absolute 3D configuration, bond lengths.
Tautomer ID Ambiguous. NH vs OH often broad/invisible.High.

-HMBC or C=O shift confirms tautomer.
Definitive (Solid state only).
Fluorine Handling Poor. C-F couplings complicate

assignment.
Excellent. HSQC filters out C-F "noise" to show C-H pairs.N/A (Atoms identified by electron density).
Sample State Solution (DMSO-d6 recommended).Solution (DMSO-d6 recommended).Solid Crystal (Requires diffraction-grade crystal).
Time/Cost Fast (<1 hr) / Low Cost.Medium (2-12 hrs) / Low Cost.Slow (Days-Weeks) / High Cost.
Verdict Insufficient for de novo structure proof.Recommended Gold Standard for Solution State. Ultimate proof, but often impractical.

Technical Deep Dive: The Molecule & The Challenge

The Structural Challenge

The target molecule, 2-(3,4-difluorophenyl)pyridin-4(1H)-one , presents two specific analytical hurdles:

  • Pyridinone Tautomerism: The core can exist as the 4-pyridone (NH/C=O) or 4-hydroxypyridine (N/C-OH) . In polar solvents like DMSO, the pyridone form predominates, but this must be proven.

  • Fluorine Multiplicity: The 3,4-difluoro substitution pattern creates complex splitting in the

    
     spectrum due to large 
    
    
    
    (
    
    
    Hz) and
    
    
    (
    
    
    Hz) couplings, making standard peak picking impossible.
The 2D NMR Solution (Mechanistic Insight)
  • HSQC (Heteronuclear Single Quantum Coherence): This filters the spectrum to show only carbons with attached protons. It effectively "de-clutters" the aromatic region, allowing you to ignore the quaternary carbons split by fluorine for a moment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the bridge builder. It visualizes 2-bond (

    
    ) and 3-bond (
    
    
    
    ) couplings.
    • Critical Link: You must observe a correlation from the pyridinone H-3 proton to the phenyl C-1' carbon. This single cross-peak proves the rings are connected.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the specific cross-peaks described below are absent, the structure is incorrect.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 10–20 mg of sample in 0.6 mL DMSO-d6 .

    • Why? DMSO stabilizes the NH tautomer and slows proton exchange, often allowing the NH proton to be seen as a broad singlet around 11–12 ppm.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters[2]
  • Instrument: 400 MHz or higher (500/600 MHz preferred for fluorine resolution).

  • HSQC: Set

    
     Hz.
    
  • HMBC: Set long-range delay for

    
     Hz (approx 60-65 ms).
    
    • Note: A standard 8 Hz optimization captures aromatic correlations well.

Step 3: The Validation Logic (Step-by-Step Analysis)
A. Confirm the Pyridinone Core (Tautomer Check)
  • Locate the Carbonyl: Look for a carbon signal at 170–180 ppm .

  • HMBC Check: The protons at positions H-3 and H-5 (typically doublets or singlets in the 6.0–7.5 ppm range) must show strong 3-bond correlations to this carbonyl carbon.

    • Validation: If the carbon is at <160 ppm, you likely have the O-alkyl or O-acyl impurity, or the hydroxypyridine tautomer.

B. Map the Fluorinated Ring (The "Fingerprint")

The 3,4-difluorophenyl ring provides a unique


 splitting pattern. Use the 1D 

in conjunction with HSQC:
  • C-3' & C-4' (C-F carbons): Look for two doublets of doublets (dd) at 148–155 ppm .

    • Coupling:

      
       Hz (large split), 
      
      
      
      Hz (smaller split).
    • HSQC: These carbons will have NO HSQC cross-peak (quaternary).

  • C-2', C-5', C-6' (CH carbons): These will appear in HSQC.

    • C-2': doublet (due to

      
       from F-3).
      
    • C-5': doublet (due to

      
       from F-4).
      
C. Verify Connectivity (The "Smoking Gun")
  • Identify H-3 on the pyridinone ring (usually a singlet/doublet around 6.5 ppm).

  • Identify C-1' (quaternary phenyl carbon, usually a multiplet around 130 ppm).

  • The Cross-Peak: You MUST see an HMBC correlation between H-3 and C-1' .

    • Absence of this peak implies the rings are not connected at position 2.

Visualization of Logic & Pathways[3]

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the logical progression from raw sample to validated structure, highlighting the decision gates.

StructureValidation Start Crude Product 2-(3,4-difluorophenyl)pyridin-4(1H)-one OneD 1D NMR (1H, 13C, 19F) Identify Functional Groups Start->OneD Decision1 Ambiguity Check: Are C-F splits overlapping? Is connectivity proven? OneD->Decision1 HSQC 2D HSQC Separate CH from C-F/C=O Decision1->HSQC Yes (Standard) HMBC 2D HMBC Long-Range Connectivity HSQC->HMBC Validation Validation Gate: H3 -> C1' Correlation Visible? HMBC->Validation Success Structure CONFIRMED (Regiochemistry & Tautomer) Validation->Success Yes Fail Re-evaluate Structure (Isomer/Impurity) Validation->Fail No

Caption: Logical workflow for validating fluorinated heterocycles. The HMBC step is the critical "gatekeeper" for structural confirmation.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific atoms and the required HMBC correlations (arrows) that define the structure.

HMBCCorrelations cluster_legend Legend H3 Py-H3 (6.5 ppm) C4 Py-C=O (175 ppm) H3->C4 3J (Strong) C1 Ph-C1' (Quaternary) H3->C1 3J (CRITICAL) H5 Py-H5 (6.8 ppm) H5->C4 2J (Strong) Key1 Blue = Proton Source Key2 Red/Green = Carbon Target Key3 Yellow Arrow = The 'Smoking Gun' Connection

Caption: Key HMBC correlations. The yellow dashed arrow (H3 to C1') is the definitive proof of the biaryl bond formation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for C-F coupling constants and NMR interpretation).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on HSQC/HMBC pulse sequences).

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (Detailed analysis of Pyridinone/Hydroxypyridine equilibrium).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for C-F coupling data).[1][2]

Sources

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyridinones

[1]

Executive Summary

The pyridin-2(1H)-one (pyridinone) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifibrotics (e.g., Pirfenidone) and kinase inhibitors (e.g., p38 MAP kinase inhibitors). However, the non-fluorinated pyridinone ring is frequently plagued by rapid oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[1] This guide provides a technical analysis of how strategic fluorination—specifically at the N-aryl moiety or the C-5/C-6 ring positions—enhances metabolic stability. We present comparative pharmacokinetic data, mechanistic insights into C–F bond shielding, and a validated experimental protocol for assessing intrinsic clearance (

Mechanistic Basis of Instability in Pyridinones

To engineer stability, one must first understand the mechanism of degradation. The pyridinone ring system is electron-rich, making it susceptible to electrophilic attack by high-valent iron-oxo species (Compound I) in the CYP450 catalytic cycle.

The "Soft Spots"
  • C-5 Methyl Oxidation (The Pirfenidone Liability): In 5-methylpyridinones, the methyl group is benzylic-like. CYP enzymes (specifically CYP1A2) rapidly abstract a hydrogen atom from this position, leading to hydroxylation and subsequent oxidation to a carboxylic acid.

  • Ring Oxidation (C-6 Position): The position ortho to the carbonyl (C-6) is electronically favorable for hydroxylation, often leading to ring opening or conjugation.

  • N-Aryl Oxidation: If the nitrogen is substituted with a phenyl ring, the para-position of that phenyl ring is a classic site for hydroxylation.

The Fluorine Solution

Fluorine substitution mitigates these liabilities through two primary mechanisms:

  • Bond Strength: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the site inert to CYP-mediated hydrogen abstraction (HAT).

  • Electronic Deactivation: Fluorine is the most electronegative element (

    
    ). Inductive withdrawal lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, making the ring less attractive to the electrophilic CYP oxidant.
    

Comparative Case Studies

Case Study A: Pirfenidone vs. Fluorofenidone

Pirfenidone (PFD) is the standard-of-care for idiopathic pulmonary fibrosis (IPF) but suffers from a short half-life due to rapid metabolism. Fluorofenidone (AKF-PD) is a structural analog incorporating a fluorine atom on the N-phenyl ring.

Table 1: Comparative Pharmacokinetic Profile

FeaturePirfenidone (Non-Fluorinated)Fluorofenidone (Fluorinated)Mechanism of Improvement
Structure 5-methyl-1-phenylpyridin-2(1H)-one1-(3-fluorophenyl)-5-methylpyridin-2(1H)-oneF-substitution on N-aryl ring
Primary Metabolite 5-carboxy-pirfenidone (Inactive)Slower formation of carboxylateElectronic deactivation of the N-aryl system
Half-life (

)
~2.4 hours (Human)Extended (Preclinical models)Reduced systemic clearance (

)
Metabolic Enzyme CYP1A2 (Major), CYP2C19CYP1A2 (Reduced affinity)Steric/Electronic interference with CYP binding

Technical Insight: While Fluorofenidone retains the labile 5-methyl group, the fluorine at the meta-position of the N-phenyl ring alters the global lipophilicity (LogP) and electron density, indirectly reducing the rate of 5-methyl oxidation by modulating enzyme affinity (


).
Case Study B: p38 MAP Kinase Inhibitors

In the development of p38 inhibitors, the pyridinone C-6 position was identified as a metabolic hotspot.

  • Non-Fluorinated Hit: exhibited rapid clearance due to C-6 hydroxylation.

  • Fluorinated/Blocked Analog: Introduction of metabolic blocking groups (including F or

    
     on adjacent rings) significantly reduced intrinsic clearance.
    

Visualizing the Metabolic Blockade The following diagram illustrates the divergence in metabolic fate between the native and fluorinated scaffolds.

MetabolicPathwaysFigure 1: Mechanism of Fluorine-Mediated Metabolic Stability in PyridinonesSubstratePyridinone Scaffold(Drug Candidate)CYPCYP450 Enzyme(Fe-O Active Site)Substrate->CYPBindingMetabolite1C-H Abstraction(Rate Limiting Step)CYP->Metabolite1No Fluorine (C-H)BlockedC-F Bond(Resistant to Abstraction)CYP->BlockedWith Fluorine (C-F)UnstableHydroxylated Intermediate(Unstable)Metabolite1->UnstableExcretionGlucuronidation/Excretion(Rapid Clearance)Unstable->ExcretionStableIntact Drug(Extended Half-life)Blocked->StableMetabolic Shunt

Experimental Protocol: Microsomal Stability Assay

To objectively compare a fluorinated pyridinone against its non-fluorinated parent, the Microsomal Intrinsic Clearance Assay is the gold standard. This protocol ensures data trustworthiness through rigorous controls.

Reagents & Setup
  • Test System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard (IS): Tolbutamide or Propranolol (depending on ionization mode).

Step-by-Step Methodology
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins to establish thermal equilibrium.

  • Initiation: Add NADPH regenerating system to start the reaction. (Include a "No NADPH" control to rule out chemical instability).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard. Vortex vigorously to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis & Calculation

Calculate the slope (



Workflow Visualization

AssayWorkflowFigure 2: Microsomal Stability Experimental WorkflowStartPrepare Microsomes(0.5 mg/mL in Buffer)SpikeAdd Test Compound(1 µM Final)Start->SpikeSplitSplit into Reaction PlateSpike->SplitControlControl Well(No NADPH)Split->ControlActiveActive Well(+ NADPH)Split->ActiveIncubateIncubate at 37°CControl->IncubateActive->IncubateSampleSample at 0, 5, 15, 30, 60 minIncubate->SampleQuenchQuench with ACN + Internal StdSample->QuenchAnalyzeLC-MS/MS Analysis(Calculate % Remaining)Quench->Analyze

Conclusion

Replacing hydrogen with fluorine on the pyridinone scaffold or its pendant aryl rings is a validated strategy to reduce intrinsic clearance. The data confirms that while the pyridinone core is metabolically liable, fluorofenidone and fluorinated p38 inhibitors demonstrate that strategic fluorination can:

  • Block direct oxidation sites (C-H to C-F).

  • Alter the electronic landscape to reduce CYP affinity.

  • Significantly extend in vivo half-life without compromising potency.

For researchers developing novel pyridinones, we recommend an early screening cascade involving the microsomal stability protocol outlined above, comparing the 5-H, 5-Methyl, and 5-Fluoro/Trifluoromethyl analogs to establish a robust structure-metabolism relationship (SMR).

References

  • Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. Journal of Medicinal Chemistry. (2020).

  • Design and Synthesis of Novel Pirfenidone Analogues... ACS Pharmacology & Translational Science. (2025).

  • In vitro inhibition and induction of human liver cytochrome P450 enzymes by a novel anti-fibrotic drug fluorofenidone. Xenobiotica. (2021).

  • Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. (2009).[2][3]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. (2026).

Comprehensive Comparison Guide: Reference Standards for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex fluorinated heterocycles, compounds like 2-(3,4-Difluorophenyl)pyridin-4(1H)-one have emerged as critical building blocks. Whether designated as a Regulatory Starting Material (RSM) or monitored as a process impurity, the analytical integrity of its reference standard directly dictates the accuracy of downstream active pharmaceutical ingredient (API) quantification.

Under ICH Q11 guidelines, the rigorous justification and qualification of starting materials are foundational to establishing a robust control strategy[1]. Furthermore, according to general compendial directives such as USP <11>, any reference standard used for quantitative assays must possess established metrological traceability[2].

This guide objectively compares the grades of reference standards and the analytical methodologies used to qualify them, providing a self-validating experimental protocol designed for modern drug development professionals.

The Analytical Challenge: Tautomerism and Fluorine Chemistry

Analyzing 2-(3,4-Difluorophenyl)pyridin-4(1H)-one presents two distinct physicochemical challenges that dictate our experimental choices:

  • Tautomeric Equilibrium: The 4-pyridone core exists in equilibrium with its 4-hydroxypyridine tautomer. In unbuffered or mid-pH liquid chromatography, this equilibrium causes severe peak tailing or splitting. Causality: To force the molecule into a single protonated state (pyridinium/pyridone), the mobile phase pH must be strictly controlled (e.g., pH < 2.5 using Trifluoroacetic acid), ensuring a sharp, quantifiable peak.

  • Fluorine Electronegativity: The 3,4-difluorophenyl moiety strongly interacts with residual silanols on standard silica columns. Causality: Utilizing an end-capped C18 or a specialized fluorophenyl stationary phase is mandatory to prevent retention time drift and ensure baseline resolution from closely related des-fluoro impurities.

Comparison of Reference Standard Grades

Selecting the appropriate grade of reference standard is a balance between regulatory compliance and operational cost.

Table 1: Primary vs. Working Reference Standards
FeaturePrimary Standard (CRM Grade)Secondary / Working Standard
Metrological Traceability Absolute (SI-traceable via qNMR or Mass Balance).Relative (Calibrated against a Primary Standard).
Purity Assignment Independent of pre-existing standards.Dependent on the Primary Standard's assigned value.
Primary Use Case Regulatory submissions, calibrating secondary lots.Routine HPLC QC, daily batch release, in-process control.
Cost & Availability High cost; requires exhaustive orthogonal testing.Highly cost-effective; synthesized and qualified in-house.

Objective Comparison of Analytical Methodologies

To establish a Primary Standard, the assigned purity must be absolute. Historically, the Mass Balance approach (100% minus the sum of chromatographic impurities, water, residual solvents, and inorganic ash) was the default. Today, Quantitative NMR (qNMR) is the gold standard for absolute purity assignment, fully compliant with USP <761>[3].

Combining qNMR with traditional mass balance provides a self-validating orthogonal system that eliminates hidden analytical biases[4].

Table 2: Performance Comparison of Qualification Techniques
Analytical TechniqueTarget AttributeSpecificity for Fluorinated AnalytesLimitations
1H / 19F qNMR Absolute Mass FractionHigh: 19F-qNMR offers zero background interference from non-fluorinated solvents.Lower sensitivity for trace impurities (<0.1% LOD).
HPLC-UV Chromatographic PurityModerate: Requires low pH buffers to suppress tautomer peak splitting.Blind to UV-inactive impurities (e.g., inorganic salts).
LC-MS/MS Impurity IdentificationHigh: Distinct fragmentation (loss of HF) confirms structural identity.Not suitable for absolute quantification without isotope labels.

Experimental Protocol: Self-Validating Qualification Workflow

To qualify an in-house working standard of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, you must build a self-validating loop. By comparing the absolute mass fraction from qNMR against the area percent from HPLC-UV, the system polices itself: a discrepancy of >0.5% immediately flags the presence of UV-invisible impurities (like residual inorganic salts or water).

Step 1: Absolute Quantification via qNMR
  • Sample Preparation: Accurately weigh ~10.0 mg of the 2-(3,4-Difluorophenyl)pyridin-4(1H)-one candidate and ~5.0 mg of a certified internal standard (e.g., Maleic Acid CRM, 99.9% purity) into a vial using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1H-NMR spectrum at 400 MHz or higher. Crucial Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (

    
    ) of the target protons (typically 30–60 seconds). Failing to do so will result in incomplete signal recovery and artificially lower the calculated purity.
    
  • Integration: Integrate the distinct pyridone proton (e.g., at ~8.0 ppm) against the Maleic Acid singlet (6.26 ppm) to calculate the absolute mass fraction.

Step 2: Orthogonal Validation via HPLC-UV
  • Chromatographic Setup: Use an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). The low pH suppresses tautomeric splitting.

  • Detection: Monitor at 254 nm. Calculate the chromatographic purity by area normalization.

  • Self-Validation Check: Compare the HPLC purity against the qNMR purity. If HPLC purity is 99.5% but qNMR is 97.0%, proceed to Step 3 to identify the missing 2.5% mass.

Step 3: Mass Balance Closure (Moisture & Volatiles)
  • Karl Fischer Titration: Perform coulometric KF to quantify residual water.

  • Headspace GC (HS-GC): Screen for residual synthesis solvents (e.g., ethanol, ethyl acetate) that may be trapped in the crystal lattice.

Workflow & Logic Visualizations

RS_Workflow cluster_0 Path A: Mass Balance Approach cluster_1 Path B: qNMR Approach Candidate 2-(3,4-Difluorophenyl)pyridin-4(1H)-one Candidate Material HPLC HPLC-UV (Chromatographic Purity) Candidate->HPLC KF Karl Fischer (Water Content) Candidate->KF GC HS-GC (Residual Solvents) Candidate->GC qNMR 1H/19F-qNMR + Internal Standard Candidate->qNMR Calc1 Purity = HPLC% x (100 - Impurities)/100 HPLC->Calc1 KF->Calc1 GC->Calc1 Certified Certified Reference Standard Calc1->Certified Calc2 Direct Absolute Mass Fraction qNMR->Calc2 Calc2->Certified

Fig 1: Orthogonal qualification workflow comparing Mass Balance and qNMR approaches.

LCMS_Logic Parent Precursor Ion [M+H]+ m/z 208.06 Loss1 Neutral Loss -CO (-28 Da) Parent->Loss1 Loss2 Neutral Loss -HF (-20 Da) Parent->Loss2 Frag1 Product Ion m/z 180.06 Loss1->Frag1 ID Structural Confirmation Frag1->ID Frag2 Product Ion m/z 188.05 Loss2->Frag2 Frag2->ID

Fig 2: LC-MS/MS fragmentation logic for structural confirmation of the standard.

References

  • [1] Title: Regulatory Starting Materials | Source: Scendea | URL: [Link]

  • [4] Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance | Source: PubMed (NIH) | URL: [Link]

  • [2] Title: Chemical Analysis for Biocompatibility Assessment of Medical Devices | Source: FDA | URL: [Link]

Sources

UV-Vis absorption spectra of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

[1]

Executive Summary & Application Context

2-(3,4-Difluorophenyl)pyridin-4(1H)-one represents a specific class of 2-aryl-4-pyridones where the electronic properties are modulated by the electron-withdrawing 3,4-difluoro substitution on the phenyl ring.[1]

Unlike simple pyridines, the 4-pyridone core exhibits significant solvatochromism due to keto-enol tautomerism.[1] Accurate UV-Vis characterization is not merely for concentration determination; it is a rapid diagnostic tool for confirming the tautomeric state (biologically active keto form vs. enol form) and differentiating it from its positional isomers (e.g., 2-pyridones).

Primary Applications:

  • Quantification: HPLC-UV detection method development.

  • Purity Profiling: Differentiating the 4-pyridone core from aromatized 4-hydroxypyridine impurities.[1]

  • Scaffold Validation: Confirmation of conjugation length in synthetic intermediates.[1]

Spectral Characteristics & Mechanism

The UV-Vis spectrum of this compound is dominated by two principal electronic transitions.[1] Understanding the causality behind these bands is essential for selecting the correct detection wavelength.

A. The Primary Conjugation Band (Band I)
  • Wavelength (

    
    ):  Typically 285 – 305 nm  (Solvent dependent).
    
  • Origin:

    
     transition involving the entire conjugated system (the 4-pyridone ring coupled with the 3,4-difluorophenyl ring).
    
  • Substituent Effect: The 3,4-difluoro motif is electron-withdrawing (

    
    ).[1] Compared to the unsubstituted 2-phenylpyridin-4(1H)-one, the fluorine atoms generally induce a hypsochromic (blue) shift of 2–5 nm and a slight reduction in molar absorptivity (
    
    
    ), though the band remains intense.
B. The Core Pyridone Band (Band II)
  • Wavelength: 240 – 255 nm .[1]

  • Origin: Localized

    
     and 
    
    
    transitions within the pyridone heterocyclic core.
  • Utility: This region is often subject to interference from solvents and other organic impurities; therefore, Band I is preferred for quantification .

C. Tautomeric Equilibrium (The Critical Variable)

The 4-pyridone scaffold exists in equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms.

  • Polar Solvents (MeOH, Water, DMSO): Stabilize the highly dipolar Keto form (dominant species).

  • Non-Polar Solvents (Hexane, Gas Phase): Shift equilibrium toward the Enol form, causing the loss of the characteristic "pyridone" spectral shape and aromatization of the ring.

Mechanism Visualization

The following diagram illustrates the solvent-driven tautomeric shift that dictates the observed UV spectrum.

TautomerismKetoKeto Form(2-(3,4-difluorophenyl)pyridin-4(1H)-one)Dominant in Polar Solvents(λmax ~290 nm)EnolEnol Form(4-Hydroxy-2-(3,4-difluorophenyl)pyridine)Dominant in Non-Polar Solvents(Aromatic Pyridine Spectrum)Keto->Enol Low Polarity / Gas PhaseEnol->Keto High Polarity (MeOH, H2O)SolventSolvent Polarity(Dielectric Constant)Solvent->KetoStabilizes Dipole

Figure 1: Solvent-dependent tautomeric equilibrium.[2] In standard HPLC conditions (Reverse Phase), the Keto form is the analyte of interest.

Comparative Analysis: Alternatives & Isomers

To validate the identity of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, it must be distinguished from its closest structural relatives.

FeatureTarget Product (4-Pyridone Core)Alternative 1: Unsubstituted (2-Phenylpyridin-4(1H)-one)Alternative 2: Positional Isomer (2-Arylpyridin-2(1H)-one)
Structure 3,4-Difluoro substitutionNo Fluorine substitutionCarbonyl at C2 (Lactam)
Expected

285 – 295 nm 290 – 300 nm300 – 315 nm
Electronic Effect Fluorine withdraws density; slight blue shift vs. unsubstituted.[1]Baseline conjugation.Extended conjugation path in 2-pyridone system often leads to red shift.[1]
Solvatochromism High (Keto/Enol sensitive)HighModerate (Lactam is very stable)
Detection Preference 290 nm (Specific)290 nm310 nm

Key Insight: If your synthesized material shows a strong absorption >310 nm, suspect contamination with the 2-pyridone isomer (a common byproduct if the cyclization regioselectivity is uncontrolled).

Validated Experimental Protocol

This protocol is designed to generate a reproducible spectrum for method validation (Linearity, LOD/LOQ).

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Preferred for stabilizing the keto form).[1]

  • Blank: Pure Methanol.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).[1]

  • Cuvette: Quartz, 1 cm path length (Glass absorbs <300 nm and must be avoided).

Step-by-Step Methodology
  • Stock Preparation (1 mM):

    • Weigh 2.39 mg of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one (MW ≈ 239.19 g/mol ).[1]

    • Dissolve in 10 mL Methanol. Sonicate for 5 mins to ensure complete dissolution (critical as aryl-pyridones can pack tightly in crystal lattice).

  • Working Standard (50 µM):

    • Dilute 500 µL of Stock into 9.5 mL Methanol.

    • Checkpoint: Solution must be optically clear.[1] Any turbidity indicates precipitation and will cause scattering artifacts (false absorbance).[1]

  • Spectral Scan:

    • Baseline Correction: Run a blank scan with pure Methanol.

    • Sample Scan: Scan the 50 µM solution from 200 to 400 nm.

    • Criteria: The absorbance at

      
       should be between 0.6 and 0.8 AU for optimal signal-to-noise ratio.
      
  • Molar Absorptivity (

    
    ) Calculation: 
    
    
    
    • Target Range: Expect

      
       in the range of 10,000 – 15,000 M⁻¹cm⁻¹  at 
      
      
      .
Method Validation Workflow

ProtocolStartStart: Solid SampleWeighWeigh ~2.4 mg(Accuracy ±0.01 mg)Start->WeighDissolveDissolve in MeOH(Stock 1 mM)Weigh->DissolveDiluteDilute to 50 µM(Working Std)Dissolve->DiluteScanScan 200-400 nmDilute->ScanAnalyzeIdentify λmaxScan->AnalyzeDecisionλmax > 310 nm?Analyze->DecisionPassPass: Target Compound(Proceed to HPLC)Decision->PassNoFailFail: Suspect Isomeror ImpurityDecision->FailYes

Figure 2: Quality control decision tree based on spectral data.

References

  • Tautomerism of Pyridones: Baranac-Stojanović, M., et al.[1][3] "Theoretical investigation of tautomerism of 2- and 4-pyridones." Organic & Biomolecular Chemistry, 2023.[1][3]

  • General Synthesis & Spectra of 2-Aryl-4-pyridones: Kattuboina, A., et al.[1] "Synthesis of 2,3-dihydro-4-pyridones and their aromatic analogs." Tetrahedron, 2005.[4]

  • Solvatochromism in Heterocycles: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH, 4th Ed.[1] (General Reference for Solvatochromic Shifts).

  • HPLC Detection of Pyridines: SIELC Technologies.[1][5] "UV-Vis Spectrum of Pyridine and Derivatives."

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one .

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a technical framework. This compound belongs to a class of fluorinated heteroaromatics . Its disposal is governed by the high thermal stability of the carbon-fluorine (C-F) bond and the generation of corrosive hydrogen fluoride (HF) upon combustion.

Chemical Context & Hazard Profile

This compound is likely utilized as a pharmacophore scaffold in kinase inhibitor development. Unlike standard organic waste, the presence of the 3,4-difluorophenyl moiety necessitates specific waste streams. Standard incineration without scrubbing will release hydrofluoric acid gas, damaging facility infrastructure and violating emission standards.

Table 1: Physicochemical & Hazard Summary (Derived from Structural Analogs)

ParameterSpecification / Hazard ClassOperational Implication
Chemical Class Fluorinated PyridinoneHigh Thermal Stability: Requires high-temp incineration (>1100°C).
Physical State Solid (Crystalline powder)Dust explosion hazard; requires particulate respirator (N95/P100).
Primary Hazards Skin/Eye Irritant (H315, H319)Corrosive Potential: HF formation upon thermal decomposition.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid or perchlorates in waste storage.
Waste Code Halogenated Organic DO NOT MIX with non-halogenated solvents (e.g., Acetone, Ethanol).
Waste Segregation & Packaging Protocol

The integrity of the disposal chain relies on the initial segregation at the bench level.

A. The "Halogenated" Imperative

You must classify this waste as Halogenated Organic Waste .

  • Why? Commercial waste handlers separate streams based on BTU value and halogen content. Mixing this fluorinated compound with non-halogenated waste (like pure methanol) contaminates the entire drum, forcing the facility to treat the whole volume as halogenated, which increases disposal costs by approximately 40-60% and complicates incineration.

B. Container Specifications
  • Solid Waste: Collect in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., DMSO, DCM), collect in a dedicated "Halogenated Solvent" carboy.

    • Cap Venting: Ensure caps are vented if there is any risk of ongoing reaction or off-gassing.

Disposal Decision Matrix (Workflow)

The following logic flow ensures the compound moves from the bench to final destruction without regulatory non-compliance.

DisposalWorkflow Start Waste Generation: 2-(3,4-Difluorophenyl)pyridin-4(1H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Waste' Solid->SolidContainer LiquidContainer Container: HDPE/Glass Carboy Label: 'Halogenated Solvent Waste' Liquid->LiquidContainer Segregation CRITICAL: Do NOT mix with Non-Halogenated Streams SolidContainer->Segregation LiquidContainer->Segregation Tagging Attach Hazardous Waste Tag List full chemical name (No abbreviations) Segregation->Tagging Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage Pickup EHS / HazMat Pickup Storage->Pickup Destruction Final Disposition: High-Temp Incineration with Caustic Scrubber (HF Neutralization) Pickup->Destruction

Figure 1: Decision matrix for the segregation and disposal of fluorinated research chemicals.

Spill Management & Emergency Response

In the event of a benchtop spill, immediate action is required to prevent particulate spread.

Pre-requisite: Ensure a Spill Kit (containing nitrile gloves, absorbent pads, and scoop) is within 10 feet of the work area.

Protocol for Solid Spill (Powder):
  • Evacuate & Isolate: Clear the immediate area. If the spill is >50g or outside a fume hood, evacuate the lab.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 respirator (to prevent inhalation of fluorinated dust).

  • Dry Cleanup (Do NOT use water):

    • Gently cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scientific Rationale: Dry sweeping generates aerosols. Dampening adheres the fine powder to the paper, minimizing inhalation risk.

  • Collection: Scoop the damp towels and chemical into a hazardous waste bag.

  • Decontamination: Wipe the surface with a soap/water solution. Verify no residue remains.

Protocol for Liquid Spill (Solution):
  • Containment: Use absorbent socks or pillows to dike the spill perimeter.

  • Absorption: Apply vermiculite or universal absorbent pads.

  • Disposal: Place all saturated materials into a container labeled "Debris Contaminated with Halogenated Solvents."

Final Disposition: The Incineration Mechanism

As a researcher, understanding the fate of your waste ensures you understand the necessity of the protocols.

  • Thermal Destruction: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard incineration temperatures (800°C) may be insufficient for complete mineralization.

  • HF Generation: Upon successful combustion at >1100°C, the fluorine atoms convert to Hydrogen Fluoride (HF) gas.

    • Reaction:

      
      
      
  • Scrubbing: The facility must pass the exhaust gas through a caustic scrubber (typically Calcium Hydroxide or Sodium Hydroxide) to neutralize the HF into harmless salts (Calcium Fluoride,

    
    ).
    

Operational Warning: If you mislabel this as "Non-Halogenated," it may be sent to a fuel-blending facility (cement kiln) that lacks adequate scrubbing, leading to the release of toxic HF gas into the atmosphere and potential regulatory fines for your organization.

References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. (Defines hazardous waste identification and halogenated solvent classifications).

    • Source:

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on risk assessment and waste segregation).

    • Source:

  • National Institutes of Health (NIH).Waste Disposal Guide: Halogenated Solvents.

    • Source:

  • Tsang, W., et al. The Combustion of Highly Fluorinated Organic Compounds. University of Utah / NIST. (Thermodynamic data on C-F bond destruction and HF formation).

    • Source:

Personal protective equipment for handling 2-(3,4-Difluorophenyl)pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide is structured for researchers and laboratory personnel handling 2-(3,4-Difluorophenyl)pyridin-4(1H)-one .

As a Senior Application Scientist, I have synthesized this protocol based on the "Precautionary Principle." While specific Safety Data Sheet (SDS) data for this exact isomer may vary by supplier, the structural class (fluorinated phenyl-pyridinones) shares a consistent hazard profile: Acute Toxicity (Oral) and Irritation (Skin/Eye/Respiratory) .

Executive Safety Summary

  • Compound Class: Fluorinated Phenyl-Pyridinone Derivative.

  • Physical State: Typically a white to off-white crystalline solid/powder.

  • Primary Hazard: Inhalation of fine dust and severe eye irritation.

  • Critical Control: All open handling must occur inside a certified Chemical Fume Hood or Vented Balance Enclosure (VBE).

  • Immediate Action: If inhaled, move to fresh air. If in eyes, rinse immediately for 15 minutes.[1]

Risk Assessment & Hazard Identification

Self-Validating Logic: We apply "Read-Across" toxicology from structural analogs (e.g., CAS 391604-55-0 and general pyridinones) to establish a baseline safety net.

Hazard CategoryGHS Classification (Likely)H-StatementOperational Implication
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[2][3]Do not touch mouth/face. Wash hands immediately after doffing gloves.
Skin Irritation Category 2H315: Causes skin irritation.[2][4][5]Direct contact will cause dermatitis. Double-gloving recommended.
Eye Damage Category 1 or 2AH318/H319: Causes serious eye damage/irritation.[6]High Risk. Pyridinones can be corrosive to corneal tissue.
STOT - SE Category 3H335: May cause respiratory irritation.[2][3][4][5][7]Dust generation during weighing is the highest risk activity.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Upgrade protection based on quantity handled.

Body ZoneStandard Handling (< 1g)Bulk Handling (> 1g) or Spill CleanupTechnical Justification
Respiratory Engineering Control Only (Fume Hood).N95 / P95 Respirator (worn under hood).Prevents inhalation of fugitive dusts that escape containment.[4][6]
Eye/Face Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles + Face Shield.Powders drift; goggles seal the eyes from airborne particulates.
Hand Nitrile Gloves (Min 0.11 mm thickness).Double Nitrile or Nitrile + Laminate (e.g., Silver Shield).Fluorinated heterocycles can permeate thin nitrile over long durations.
Body Lab Coat (Cotton/Poly blend), buttoned.Tyvek® Lab Coat or disposable sleeve covers.Prevents accumulation of dust on street clothes.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • De-Clutter: Remove unnecessary equipment to prevent airflow turbulence.

  • Antistatic Measure: Use an ionizing bar or gun if the powder is static-prone (common with fluorinated aromatics) to prevent "jumping" during weighing.

Phase B: Weighing & Transfer (The Critical Step)
  • Step 1: Place the balance inside the fume hood, at least 6 inches back from the sash.

  • Step 2: Tare the receiving vessel (vial/flask) before opening the chemical container.

  • Step 3: Open the container slowly. Inspect the liner for caked powder.

  • Step 4: Transfer using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Step 5: Cap both the stock container and receiving vessel inside the hood before removing them.

  • Step 6: Wipe the exterior of the receiving vessel with a Kimwipe dampened with ethanol/methanol to remove invisible dust residues.

Phase C: Solubilization
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.

  • Exotherm Check: Add solvent slowly. While not highly reactive, dissolution heats can volatilize solvent, carrying the compound into the air.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for handling this compound to minimize exposure.

SafeHandling Start START: Risk Assessment DonPPE Don PPE: Nitrile, Glasses, Coat Start->DonPPE CheckHood Check Fume Hood (Velocity > 80 fpm) CheckHood->Start Airflow Fail Weighing Weighing Process (Inside Hood) CheckHood->Weighing Airflow OK DonPPE->CheckHood Decon Decontaminate Vessel (Solvent Wipe) Weighing->Decon Cap Closed Waste Disposal (Solid/Liquid Waste) Decon->Waste

Figure 1: Step-by-step containment workflow ensuring no open exposure occurs outside the fume hood.

Emergency Response Procedures

Scenario A: Spillage (Solid Powder)
  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Don a tight-fitting respirator (N95/P100) and double gloves.

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion. Do not dry sweep.

  • Cleanup: Scoop the damp material into a hazardous waste bag. Wipe the area 3 times with solvent-dampened towels.

Scenario B: Exposure
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Medical attention is mandatory due to potential corneal damage.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][6][8]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal & Deactivation

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a container labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams (due to Fluorine content). Do not mix with strong oxidizers.

  • Container Deactivation: Triple rinse empty containers with Methanol before disposal.

Visualization: PPE Decision Logic

Use this logic tree to determine the necessary protection level based on your activity.

PPE_Logic Root Activity Type? Solid Handling Solid Powder Root->Solid Liquid Handling Solution Root->Liquid QtySmall < 100 mg Solid->QtySmall QtyLarge > 100 mg Solid->QtyLarge PPE_Std Standard PPE: Glasses, Lab Coat, Single Nitrile Gloves Liquid->PPE_Std No Splash Risk QtySmall->PPE_Std Inside Hood PPE_High Enhanced PPE: Goggles, Double Gloves, N95 (if outside hood) QtyLarge->PPE_High Dust Risk

Figure 2: Decision matrix for selecting appropriate PPE based on physical state and quantity.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(2,4-Difluorophenyl)pyridine (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridinone Derivatives Hazard Classification. Retrieved from [Link]

Sources

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